4-Bromobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-58-8 | |
| Record name | 4-Bromobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Bromobenzenesulfonyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzenesulfonyl chloride | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
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| Record name | 4-bromobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 98-58-8, is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This white to off-white crystalline solid is a derivative of benzene, substituted with a bromo group and a sulfonyl chloride functional group.[1][2] Its high reactivity, stemming from the electrophilic nature of the sulfonyl chloride moiety, makes it an invaluable building block for the creation of complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, applications, and handling of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | References |
| CAS Number | 98-58-8 | [2][4] |
| Molecular Formula | C₆H₄BrClO₂S | [2][3][5] |
| Molecular Weight | 255.51 g/mol | [4][6][7] |
| Appearance | White to beige crystals or crystalline powder | [8][9][10] |
| Melting Point | 73-77 °C | [8][9][11] |
| Boiling Point | 153 °C at 15 mmHg | [8][9][11] |
| Solubility | Soluble in chloroform, DMSO, Tetrahydrofuran, petroleum ether, and 1,4-dioxane. Insoluble in water. | [2][12][13] |
Spectroscopic Data
| Spectroscopy | Data Interpretation |
| ¹H NMR | Spectral data available.[14] |
| ¹³C NMR | Spectral data available.[14] |
| Infrared (IR) | Conforms to standard spectra, indicating the presence of characteristic functional groups.[10][14] |
| Mass Spectrometry (MS) | Spectral data available.[14] |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8][15] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas and 4-bromobenzenesulfonic acid.[1][8] Therefore, stringent safety precautions are imperative when handling this compound.
Hazard Identification
| Hazard | Description | Pictogram |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns.[6][8] | GHS05[11] |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage.[6][8] | GHS05[11] |
Recommended Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[6]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[6]
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] The compound is moisture-sensitive and should be stored under an inert atmosphere.[7][8]
-
Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]
Core Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its function as a versatile sulfonylating agent.[3] It is extensively used to introduce the 4-bromobenzenesulfonyl ("brosyl") group into molecules, a common strategy in medicinal chemistry for the synthesis of sulfonamides.[1][3]
Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a fundamental transformation that yields stable sulfonamides.[3] This reaction is central to the synthesis of a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and antiviral agents.[1] The "brosyl" group can serve as a protecting group for amines or as a key pharmacophore in the final drug molecule.[13]
Caption: General reaction scheme for the synthesis of sulfonamides.
Other Applications
Beyond sulfonamide formation, this compound is employed in the synthesis of:
-
Sulfonylhydrazides : By reacting with hydrazinyl derivatives.[3]
-
Oligonucleotides : As an activating agent in their solution-phase synthesis.[3][13]
-
Complex molecular architectures : Serving as a precursor for molecules like 4-(N-allylsulfamoyl)phenylboronic acid.[3][13]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a common procedure for the N-acylation of an amine with this compound.[16]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)[16]
-
Anhydrous Dichloromethane (DCM)[16]
-
Anhydrous Pyridine (1.2 eq)[16]
-
1 M Hydrochloric acid (HCl)[16]
-
Saturated sodium bicarbonate solution (NaHCO₃)[16]
-
Brine (saturated NaCl solution)[16]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[16]
Procedure:
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.[16]
-
Base Addition : To the stirred solution, add pyridine at room temperature.[16]
-
Sulfonyl Chloride Addition : Slowly add a solution of this compound in anhydrous DCM to the reaction mixture over 15-20 minutes.[16]
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[16]
-
Work-up :
-
Purification : The crude product can be purified by recrystallization or column chromatography.[16][17]
Caption: Workflow for a typical sulfonamide synthesis.
Troubleshooting Common Side Reactions
-
Hydrolysis of Sulfonyl Chloride : The primary side reaction is the hydrolysis of this compound to 4-bromobenzenesulfonic acid. To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.[17] Perform the reaction under an inert atmosphere.[17]
-
Di-sulfonylation : The formation of a di-sulfonylated byproduct can occur with primary amines.[17] To minimize this, use a stoichiometric amount or a slight excess of the sulfonyl chloride and control the reaction temperature.[17]
Conclusion
This compound is a cornerstone reagent for the synthesis of sulfonamides and other sulfur-containing organic compounds. Its well-defined reactivity and commercial availability make it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe utilization in the laboratory. The synthetic methodologies outlined in this guide provide a solid foundation for the development of novel chemical entities with potential therapeutic applications.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. manusaktteva.com [manusaktteva.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. fishersci.co.uk [fishersci.co.uk]
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- 8. fishersci.com [fishersci.com]
- 9. This compound | 98-58-8 [chemicalbook.com]
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- 11. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
- 13. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. This compound(98-58-8) 1H NMR [m.chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Synthesis of 4-Bromobenzenesulfonyl Chloride from Bromobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from bromobenzene. This document details the primary synthetic methodologies, including direct chlorosulfonation and a two-step sulfonation-chlorination sequence. It offers in-depth experimental protocols, quantitative data for comparison, and a thorough examination of the reaction mechanisms involved.
Introduction
This compound is a vital building block in organic synthesis, primarily utilized in the preparation of sulfonamides and sulfonate esters. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a bromine atom that can participate in cross-coupling reactions, makes it a versatile reagent in the development of novel therapeutic agents and other functional molecules. This guide explores the two principal methods for its synthesis from bromobenzene, providing the necessary technical details for laboratory-scale preparation.
Synthetic Methodologies
There are two primary routes for the synthesis of this compound from bromobenzene:
-
Method 1: Direct Chlorosulfonation. This is a one-step process where bromobenzene is directly reacted with chlorosulfonic acid. It is an efficient method that proceeds via an electrophilic aromatic substitution reaction.
-
Method 2: Two-Step Synthesis (Sulfonation followed by Chlorination). This method involves the initial sulfonation of bromobenzene to produce 4-bromobenzenesulfonic acid, which is subsequently converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride.
The choice between these methods may depend on factors such as available reagents, desired purity, and scalability.
Data Presentation
The following tables summarize the quantitative data associated with the key experimental protocols for the synthesis of this compound.
Table 1: Quantitative Data for Direct Chlorosulfonation of Bromobenzene
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene | 78.5 g (0.5 mol) | [1] |
| Chlorosulfonic Acid | 290 g (2.49 mol) | [1] |
| Reaction Conditions | ||
| Initial Temperature | 12-15 °C | [1] |
| Reaction Temperature | 60 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product | ||
| Yield of Crude Product | Not explicitly stated, but protocol suggests a high-yielding reaction. | [1] |
| Appearance | White to beige crystalline powder | [1] |
| Melting Point | 73-75 °C | [1] |
Table 2: Quantitative Data for Two-Step Synthesis
| Parameter | Step 1: Sulfonation | Step 2: Chlorination | Reference |
| Reactants | |||
| Starting Material | Bromobenzene | 4-Bromobenzenesulfonic acid | [2][3] |
| Reagent | Concentrated Sulfuric Acid & Thionyl Chloride | Thionyl Chloride (SOCl₂) | [2][3] |
| Reaction Conditions | |||
| Temperature | Reflux | Reflux | [2][3] |
| Product | |||
| Overall Yield | ~90% (after recrystallization) | [Not explicitly stated for the combined process, but individual step is high-yielding] | [3] |
| Purity | High after recrystallization | High after recrystallization | [3] |
Experimental Protocols
Method 1: Direct Chlorosulfonation of Bromobenzene
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[1]
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Equipment:
-
Round-bottomed flask
-
Mechanical stirrer
-
Gas absorption trap (for HCl gas)
-
Water bath
-
Heating mantle
-
Suction filtration apparatus
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Collect the precipitated solid, crude this compound, by suction filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization.
Method 2: Two-Step Synthesis
This method involves the sulfonation of bromobenzene followed by the chlorination of the resulting sulfonic acid.
Materials:
-
Bromobenzene
-
Concentrated sulfuric acid
-
Thionyl chloride (optional, to drive the reaction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine bromobenzene with concentrated sulfuric acid.
-
To drive the reversible sulfonation reaction to completion, thionyl chloride can be added to react with the water produced.[2][4]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by techniques such as TLC.
-
After completion, the reaction mixture is worked up to isolate the 4-bromobenzenesulfonic acid.
The most common method for this conversion utilizes thionyl chloride.[3]
Materials:
-
4-Bromobenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Solvent (e.g., dichloromethane or chloroform)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, suspend 4-bromobenzenesulfonic acid in a suitable solvent.
-
Add an excess of thionyl chloride (a molar ratio of 1:3 of sulfonic acid to thionyl chloride is often recommended).[3]
-
Heat the mixture under reflux until the reaction is complete (evolution of SO₂ and HCl gas ceases).
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The crude this compound is then purified.
Purification: Recrystallization
The crude this compound obtained from either method can be purified by recrystallization.
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent. Suitable solvents include petroleum ether or chloroform.[1] For aromatic sulfonamides, an ethanol/water mixture can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise as an anti-solvent until cloudiness persists, followed by the addition of a small amount of hot ethanol to redissolve the precipitate.[5]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reaction Mechanisms and Visualizations
Signaling Pathway: Reaction Mechanisms
The synthesis of this compound from bromobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nature of the electrophile differs between the two synthetic routes.
Direct Chlorosulfonation: In this method, the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from chlorosulfonic acid.[6][7]
Two-Step Synthesis: In the first step (sulfonation), the electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.[8][9] The subsequent chlorination of the sulfonic acid with thionyl chloride is a nucleophilic acyl substitution at the sulfur atom.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Conclusion
The synthesis of this compound from bromobenzene can be effectively achieved through either direct chlorosulfonation or a two-step sulfonation-chlorination sequence. The direct method offers a more streamlined approach, while the two-step method provides an alternative route that may be advantageous under certain laboratory conditions. This guide has provided detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in the successful synthesis and purification of this important chemical intermediate. Careful adherence to the described procedures and safety precautions is essential for obtaining a high yield of the pure product.
References
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- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
The Mechanism of Sulfonylation with 4-Bromobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride, often referred to as brosyl chloride, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the 4-bromobenzenesulfonyl (brosyl) group onto a variety of nucleophilic substrates. This process, known as sulfonylation, is of paramount importance in medicinal chemistry and drug development for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in numerous therapeutic agents. The brosyl group can serve as a protective group for amines or as an excellent leaving group in nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the mechanism of sulfonylation with this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Reaction Mechanism
The sulfonylation reaction with this compound is characterized by the nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride functional group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by nucleophiles such as amines and alcohols.
The reaction is generally considered to proceed via a bimolecular nucleophilic substitution (SN2-like) mechanism.[1] This is supported by kinetic studies on related aromatic sulfonyl chlorides, which demonstrate a dependence on the concentration of both the sulfonyl chloride and the nucleophile.[2]
The Role of a Base
The sulfonylation reaction produces hydrochloric acid (HCl) as a byproduct. Therefore, a base is typically added to the reaction mixture to neutralize the acid, which would otherwise protonate the nucleophile and impede the reaction. Tertiary amines, such as pyridine or triethylamine, are commonly employed for this purpose.
Beyond its role as an acid scavenger, pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the primary nucleophile (e.g., an alcohol or amine) than the sulfonyl chloride itself.[3]
Quantitative Insights from Kinetic Studies
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in a single source, studies on analogous systems provide valuable insights. The reactivity of aromatic sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of this effect. For the reaction of substituted benzenesulfonyl chlorides with anilines in methanol, a positive ρ value is observed, indicating that electron-withdrawing groups on the sulfonyl chloride accelerate the reaction.[2] This is consistent with the SN2-like mechanism, where the development of negative charge in the transition state is stabilized by such groups.[1]
Similarly, the Brønsted correlation, which relates the reaction rate to the basicity of the nucleophile, can be applied. Studies on the reaction of aromatic sulfonyl chlorides with anilines have shown that the sensitivity of the reaction to the basicity of the aniline (the β value) varies depending on the substituents on the sulfonyl chloride.[2]
| Parameter | Description | Significance in Sulfonylation |
| Hammett ρ value | Sensitivity of the reaction rate to substituent electronic effects on the sulfonyl chloride. | A positive ρ value indicates that electron-withdrawing groups on the benzene ring of the sulfonyl chloride increase the reaction rate.[2] |
| Brønsted β value | Sensitivity of the reaction rate to the basicity of the nucleophilic amine. | A higher β value suggests a greater degree of bond formation between the nucleophile and the sulfur atom in the transition state.[2] |
Experimental Protocols
Sulfonylation of a Primary Amine: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide[4]
This protocol demonstrates a typical procedure for the sulfonylation of a primary aromatic amine.
Materials:
-
2-amino-5-bromoacetophenone
-
4-methylbenzenesulfonyl chloride
-
Pyridine
Procedure:
-
Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).
-
Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).
-
Stir the mixture under reflux for 2 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from acetonitrile to yield the pure sulfonamide.
Reported Yield: 85%[4]
Sulfonylation of an Alcohol: Synthesis of Neopentyl 4-bromobenzenesulfonate[3][5]
This protocol details the sulfonylation of a primary alcohol.
Materials:
-
This compound
-
Neopentyl alcohol
-
Pyridine
-
Saturated aqueous sodium bicarbonate
-
0.05 N aqueous hydrochloric acid
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round bottom flask, add this compound (2.20 g, 8.61 mmol) and pyridine (30 mL).[3][5]
-
At ambient temperature, with stirring, add neopentyl alcohol (1.39 mL, 12.91 mmol).[3][5]
-
Allow the reaction to stir overnight at ambient temperature.[3][5]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.[3]
-
Extract the aqueous mixture with ethyl acetate.[3]
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]
-
Purify the resulting material by flash column chromatography (silica gel; 30%-50% gradient of CH₂Cl₂ in hexanes) to yield the product.[5]
Reported Yield: 85%[5]
Sulfonylation of a Phenol[6]
This protocol describes a general method for the sulfonylation of phenols.
Materials:
-
Phenol derivative
-
Sulfonyl chloride (e.g., this compound)
-
Potassium carbonate
-
Acetone
Procedure:
-
To a solution of the phenol derivative (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the sulfonyl chloride (1.1 mmol).
-
Continue stirring at room temperature for the appropriate time (monitored by TLC).
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
Note: Yields for this general procedure vary depending on the specific phenol and sulfonyl chloride used, but are generally reported as good to excellent.[6]
Mechanistic Diagrams
Caption: General SN2-like mechanism for sulfonylation.
Caption: Pyridine-catalyzed sulfonylation pathway.
Conclusion
The sulfonylation of nucleophiles with this compound is a robust and versatile transformation in organic synthesis. The reaction predominantly proceeds through an SN2-like mechanism, which can be accelerated by the use of pyridine as a nucleophilic catalyst. Understanding the mechanistic underpinnings and having access to reliable experimental protocols are crucial for the successful application of this reagent in the synthesis of complex molecules, particularly in the context of drug discovery and development. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis routes of Neopentyl 4-bromobenzenesulfonate [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromobenzenesulfonyl chloride. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental protocols, and a clear visualization of the molecular structure and its corresponding NMR signal assignments.
Molecular Structure and Proton Environments
This compound (C₆H₄BrClO₂S) is a para-substituted aromatic compound. Due to the plane of symmetry along the C1-C4 axis, the four aromatic protons are chemically equivalent in pairs, resulting in two distinct proton environments. These are designated as Hₐ (protons ortho to the bromophenyl group) and Hₑ (protons ortho to the sulfonyl chloride group). The electron-withdrawing nature of the sulfonyl chloride group is stronger than that of the bromine atom, leading to a greater deshielding effect on the adjacent protons (Hₑ).
Caption: Molecular structure of this compound with proton designations.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The aromatic region of the spectrum displays a characteristic AA'BB' spin system, which simplifies to two distinct doublets due to the para-substitution pattern.
| Proton Designation | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Hₑ (ortho to -SO₂Cl) | ~7.95 | Doublet (d) | 2H |
| Hₐ (ortho to -Br) | ~7.85 | Doublet (d) | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.[1]
The protons ortho to the sulfonyl chloride group (Hₑ) are more deshielded and thus appear at a higher chemical shift compared to the protons ortho to the bromine atom (Hₐ).[1] Each signal is split into a doublet by the adjacent proton, a phenomenon known as ortho-coupling.
Experimental Protocol
A general protocol for obtaining the 1H NMR spectrum of an aryl sulfonyl chloride, such as this compound, is outlined below.
Caption: A generalized workflow for acquiring the 1H NMR spectrum.
Interpretation of the Spectrum
The 1H NMR spectrum of this compound is characterized by two signals in the aromatic region, each integrating to two protons.
-
Signal at ~7.95 ppm (Hₑ): This downfield doublet corresponds to the two protons that are ortho to the strongly electron-withdrawing sulfonyl chloride group. The deshielding effect of the -SO₂Cl group is significant, causing these protons to resonate at a lower field.
-
Signal at ~7.85 ppm (Hₐ): This upfield doublet is assigned to the two protons ortho to the bromine atom. While bromine is also an electron-withdrawing group, its effect is less pronounced than that of the sulfonyl chloride group, resulting in a slightly higher field resonance for these protons.
The multiplicity of both signals as doublets is a result of spin-spin coupling with their respective neighboring protons. This ortho-coupling is a key feature in the spectra of para-substituted benzene derivatives.
Logical Relationship of Spectral Features
The observed 1H NMR spectrum is a direct consequence of the molecular structure of this compound. The key relationships are visualized in the following diagram.
Caption: The relationship between molecular structure and the observed 1H NMR spectrum.
References
In-Depth Technical Guide: 13C NMR Data for 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Bromobenzenesulfonyl chloride. Due to the absence of publicly available, experimentally verified 13C NMR data at the time of this publication, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive, standardized experimental protocol for acquiring 13C NMR spectra for solid aromatic compounds of this nature.
Chemical Structure and Carbon Atom Numbering
This compound is an aromatic organic compound with the chemical formula C₆H₄BrClO₂S. The structure consists of a benzene ring substituted with a bromine atom and a sulfonyl chloride group. For the purpose of 13C NMR signal assignment, the carbon atoms are numbered as follows:
-
C1: The carbon atom directly attached to the sulfonyl chloride group.
-
C2 & C6: The carbon atoms ortho to the sulfonyl chloride group.
-
C3 & C5: The carbon atoms meta to the sulfonyl chloride group and ortho to the bromine atom.
-
C4: The carbon atom directly attached to the bromine atom (ipso-carbon).
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, considering the electron-withdrawing nature of the sulfonyl chloride group and the influence of the bromine atom. The typical solvent for such analysis is deuterated chloroform (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton-Decoupled) | Rationale for Prediction |
| C1 | ~142 | Singlet (Quaternary) | Strong deshielding due to the direct attachment of the strongly electron-withdrawing sulfonyl chloride group. |
| C2 / C6 | ~129 | Doublet | Influenced by the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. |
| C3 / C5 | ~133 | Doublet | Deshielded by both the adjacent bromine and the sulfonyl chloride group. |
| C4 | ~130 | Singlet (Quaternary) | The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[1] |
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a solid aromatic compound like this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.
-
Acquisition Parameters (for a typical 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm) to encompass the entire range of expected carbon chemical shifts.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the quaternary carbons) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point could be 1024 scans, with adjustments made based on the sample concentration and desired signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, carefully integrate the peak areas.
Visualization of Structure-Spectrum Correlation
The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of this compound and its predicted 13C NMR signals.
Caption: Structure-to-Spectrum Correlation for this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromobenzenesulfonyl chloride (CAS No: 98-58-8). FT-IR spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a white to beige crystalline solid used widely in organic synthesis, FT-IR is an essential tool for structural confirmation and purity assessment.[1][2] This document details the experimental protocol for spectral acquisition, provides an analysis of the characteristic vibrational frequencies, and presents a logical workflow for spectral interpretation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for the FT-IR analysis of solid and liquid samples due to its minimal requirement for sample preparation.[3][4][5] The technique operates by measuring the changes in an internally reflected IR beam when it comes into contact with a sample.[4]
Methodology:
-
Crystal Cleaning: The ATR crystal surface (commonly diamond or zinc selenide) is thoroughly cleaned with a suitable solvent, such as isopropanol, and wiped with a soft, lint-free tissue to remove any residues from previous analyses.[3][6]
-
Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂, water vapor) and instrumental responses, which will be subtracted from the sample spectrum.[6]
-
Sample Application: A small amount of the this compound crystalline powder is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[3]
-
Pressure Application: A built-in pressure clamp is engaged to apply firm, even pressure, ensuring intimate contact between the solid sample and the crystal surface.[3] This is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: The infrared spectrum is recorded. The IR beam penetrates the sample to a shallow depth, and the attenuated energy is measured by the detector to generate the final spectrum.[4]
-
Post-Analysis Cleaning: After the measurement, the sample is removed, and the crystal is cleaned as described in step 1 to prepare it for the next sample.
Caption: A flowchart of the standard ATR-FTIR experimental workflow.
FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound is characterized by several strong absorption bands that are diagnostic for its key functional groups: the sulfonyl chloride (-SO₂Cl), the para-substituted aromatic ring, and the carbon-bromine (C-Br) bond.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium / Weak | C-H Stretching | Aromatic Ring |
| 1575 - 1585 | Medium / Weak | C=C In-Ring Stretching | Aromatic Ring |
| 1470 - 1480 | Medium | C=C In-Ring Stretching | Aromatic Ring |
| 1380 - 1390 | Strong | Asymmetric S=O Stretching | Sulfonyl Chloride |
| 1170 - 1190 | Strong | Symmetric S=O Stretching | Sulfonyl Chloride |
| 1085 - 1095 | Strong | In-plane C-H Bending | Aromatic Ring |
| 1005 - 1015 | Medium | In-plane C-H Bending | Aromatic Ring |
| 820 - 830 | Strong | Out-of-plane C-H Bending (p-sub) | Aromatic Ring |
| 735 - 745 | Strong | C-S Stretching | Aryl-Sulfur |
| 690 - 515 | Medium / Strong | C-Br Stretching | Carbon-Bromine |
| ~560 & ~580 | Strong | O=S=O Bending / S-Cl Stretching | Sulfonyl Chloride |
Note: The exact peak positions can vary slightly based on the sampling method and instrument resolution.
Detailed Analysis of Key Vibrations:
-
Sulfonyl Chloride (-SO₂Cl) Group: The most prominent features in the spectrum are the two strong absorption bands corresponding to the sulfonyl group. The asymmetric stretching of the S=O bonds typically appears at higher wavenumbers (around 1385 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1175 cm⁻¹).[7][8] The presence of these two intense peaks is a clear indicator of the -SO₂ group. Vibrations involving the S-Cl bond occur at much lower frequencies.[9][10]
-
Para-Substituted Benzene Ring: The aromatic ring gives rise to several characteristic signals.
-
C-H Stretching: Weak to medium bands appear just above 3000 cm⁻¹, which are typical for C-H bonds where the carbon is part of an aromatic ring.[11]
-
C=C Stretching: In-ring carbon-carbon double bond stretches are observed in the 1600-1450 cm⁻¹ region.[11] For this compound, peaks are expected near 1580 cm⁻¹ and 1475 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: A strong band in the 820-830 cm⁻¹ region is highly diagnostic of 1,4-disubstitution (para-substitution) on a benzene ring. This is a crucial peak for confirming the isomer of the compound.
-
-
Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.[11] This band can sometimes overlap with other vibrations, but its presence is expected in this low-wavenumber area.
Caption: A diagram illustrating the logical interpretation of the FT-IR spectrum.
Conclusion
The FT-IR spectrum of this compound provides a distinct fingerprint that allows for unambiguous structural confirmation. The key diagnostic features for researchers and drug development professionals to note are:
-
The pair of very strong absorption bands for the asymmetric and symmetric S=O stretching vibrations (approx. 1385 cm⁻¹ and 1175 cm⁻¹, respectively).
-
The strong C-H out-of-plane bending vibration (approx. 825 cm⁻¹) confirming the 1,4-disubstitution pattern of the aromatic ring.
-
The presence of C-Br and S-Cl stretching vibrations in the low-frequency fingerprint region of the spectrum.
By following the detailed experimental protocol and spectral interpretation guide presented, scientists can confidently use FT-IR spectroscopy to verify the identity and structural integrity of this compound in their research and development workflows.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Crystal structure of 4-Bromobenzenesulfonyl chloride derivatives
An In-depth Technical Guide on the Crystal Structure of 4-Bromobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structures of various derivatives of this compound, a versatile reagent in organic synthesis. Understanding the three-dimensional arrangement of these molecules is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of new materials. This document summarizes key crystallographic data, details experimental methodologies, and provides a visual representation of a typical experimental workflow.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its derivatives, particularly sulfonamides, exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The precise spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, governs their physical properties and biological interactions. This guide presents a comparative analysis of the crystal structures of several distinct this compound derivatives, offering insights into their molecular conformations and intermolecular interactions.
Crystal Structure Data of this compound Derivatives
The following table summarizes the crystallographic data for a selection of this compound derivatives. This data allows for a direct comparison of their unit cell dimensions and crystal symmetries.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | 25.675 | 12.0508 | 22.191 | 90 | 122.16 | 90 | 16 | [1] |
| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | C₁₃H₁₂BrNO₃S | Monoclinic | P2₁ | 11.9124 | 4.9670 | 11.9124 | 90 | 104.71 | 90 | 2 | [2] |
| N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | C₂₀H₁₇BrN₂O₂S | Monoclinic | P2₁/c | 8.4480 | 19.7198 | 12.9679 | 90 | 120.046 | 90 | 4 | [3] |
| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | C₁₅H₁₄BrNO₃S | Orthorhombic | Pca2₁ | 16.213 | 7.472 | 12.564 | 90 | 90 | 90 | 4 | [4] |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | C₁₄H₁₁BrN₂OS | Monoclinic | P2₁/n | 13.822 | 5.927 | 16.6 | 90 | 93.0 | 90 | 4 | [5] |
| N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | C₁₅H₁₀BrCl₂NO₂ | Triclinic | P-1 | 7.5922 | 10.0972 | 10.7565 | 69.991 | 76.768 | 70.646 | 2 | [6] |
Experimental Protocols
The determination of the crystal structures of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis. Below are detailed methodologies for these key experiments.
General Synthesis of 4-Bromobenzenesulfonamide Derivatives
A common method for the synthesis of 4-bromobenzenesulfonamide derivatives involves the reaction of this compound with a primary or secondary amine in the presence of a base.
Example Protocol for the Synthesis of N-(Aryl)-4-bromobenzenesulfonamides:
-
Dissolution: Dissolve the desired aniline derivative (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Reaction: To this solution, add this compound (1 to 1.2 equivalents) portion-wise at room temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then dissolved in a dilute aqueous solution of sodium bicarbonate. The solution is filtered to remove any insoluble impurities.
-
Precipitation: The filtrate is then acidified with dilute hydrochloric acid to precipitate the pure sulfonamide derivative.
-
Final Product: The purified product is collected by filtration, washed with water until the washings are neutral, and then dried under vacuum.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.
Example Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, toluene, or dichloromethane/n-hexane) to form a saturated or near-saturated solution.
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of single crystals.
-
Isolation: Once crystals of suitable size and quality have formed, they are carefully isolated from the mother liquor.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized procedure for X-ray data collection and structure determination.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation source. Data are typically collected over a range of omega (ω) and phi (φ) scans.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also typically applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the crystal structure of a this compound derivative.
Conclusion
This technical guide has provided a detailed overview of the crystal structures of several this compound derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols provide practical guidance for researchers in the field. The visualized workflow illustrates the key stages involved in determining these intricate molecular structures. A thorough understanding of the solid-state structures of these compounds is fundamental for the continued development of novel therapeutic agents and advanced materials.
References
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Theoretical Investigation of N’-[(E)-(4 Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide Crystal Prepared by Slow Evaporation Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility of 4-Bromobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamides and other pharmacologically active compounds. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on compiling qualitative solubility information from various sources and presenting detailed experimental protocols that demonstrate its use and behavior in different organic solvent systems.
Core Concepts: Solubility and Reactivity
This compound is a white to off-white crystalline solid.[1][2] Its reactivity is dominated by the electrophilic sulfonyl chloride group, which is susceptible to nucleophilic attack. This reactivity also dictates its solubility, as it can decompose in certain protic solvents like hot water and hot alcohol. The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[3]
Qualitative Solubility Profile
| Solvent Class | Soluble In | Insoluble In | Decomposes In |
| Chlorinated Solvents | Chloroform[1][5], Dichloromethane[2] | ||
| Ethers | Tetrahydrofuran[4], 1,4-Dioxane[4], Petroleum Ether[4] | ||
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO)[1][5] | ||
| Protic Solvents | Water[2][4] | Hot Water, Hot Alcohol |
Experimental Protocols in Practice
The following experimental protocols, derived from established synthetic procedures, provide practical insights into the use of this compound in various solvent systems, implicitly demonstrating its solubility under reaction conditions.
Experimental Protocol 1: Synthesis of N-(4-bromobenzenesulfonyl)benzamide
This protocol details the N-acylation of benzamide with this compound, a common reaction in the synthesis of N-acylsulfonamides.[6]
Materials:
-
Benzamide
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.[6]
Experimental Protocol 2: Synthesis of Neopentyl 4-bromobenzenesulfonate
This protocol describes the synthesis of a sulfonate ester, highlighting the use of this compound with an alcohol.[7][8]
Materials:
-
This compound
-
Neopentyl alcohol
-
Pyridine (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.05 N aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round bottom flask, add this compound (8.61 mmol) and pyridine (30 mL).
-
Addition of Alcohol: With stirring at ambient temperature, add neopentyl alcohol (12.91 mmol).
-
Reaction: Stir the reaction mixture overnight at ambient temperature.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[7]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of N-(4-bromobenzenesulfonyl)benzamide and a general workflow for the determination of sulfonyl chlorides.
References
- 1. usbio.net [usbio.net]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 98-58-8 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Thermochemical Profile of 4-Bromobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 4-Bromobenzenesulfonyl chloride (CAS No. 98-58-8). Due to a lack of direct experimental values in publicly accessible literature for properties such as enthalpy of formation, entropy, and heat capacity, this document compiles essential physical properties and offers insights into its chemical reactivity and synthesis. Furthermore, detailed, generalized experimental protocols for key thermochemical measurement techniques—Combustion Calorimetry, Differential Scanning Calorimetry (DSC), and the Knudsen Effusion Method—are presented as a practical resource for researchers seeking to determine these properties. This guide also includes visualizations of the primary synthesis pathway and common reactions of this compound to aid in understanding its chemical behavior.
Introduction
This compound, a white to light yellow crystalline solid, is a pivotal reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions, making it an excellent precursor for the synthesis of sulfonamides and other sulfonyl derivatives.[1] Despite its widespread use, a comprehensive, publicly available dataset of its fundamental thermochemical properties is notably absent. Understanding these properties is crucial for process safety, reaction optimization, and computational modeling in drug development and materials science. This guide aims to bridge this gap by consolidating known physical data and providing detailed, adaptable experimental methodologies for their determination.
Physicochemical and Thermochemical Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClO₂S | [1][2][3] |
| Molecular Weight | 255.51 g/mol | [2][4] |
| CAS Number | 98-58-8 | [2][3] |
| Melting Point | 73-77 °C (lit.) | [2][5] |
| Boiling Point | 153 °C at 15 mmHg (lit.) | [2][5] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water. | [1] |
For comparative purposes, the sulfur-chlorine bond dissociation enthalpy in the related compound, benzenesulfonyl chloride, has been measured by photoacoustic calorimetry to be approximately 295 kJ mol⁻¹.[6] This value provides an estimation of the energy required to homolytically cleave the S-Cl bond in similar aromatic sulfonyl chlorides.
Experimental Protocols for Thermochemical Analysis
To empower researchers to obtain the specific thermochemical data for this compound, this section details generalized experimental protocols for three key analytical techniques. These protocols are based on established methodologies for similar organic compounds.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Combustion calorimetry is a standard method to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.[7] For halogenated compounds like this compound, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.[8]
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound.
Materials:
-
Parr-type bomb calorimeter
-
High-precision thermometer (±0.001 °C)
-
Pellet press
-
Ignition unit
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or quartz)
-
This compound (high purity)
-
Benzoic acid (as a standard for calibration)
-
Distilled water
-
Fuse wire (e.g., platinum or nickel-chromium)
-
Sodium carbonate or arsenious oxide solution (to absorb and quantify halogen and sulfur products)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid into the crucible.
-
Place the crucible in the bomb, attach the fuse wire, and add a known volume of distilled water (typically 1 mL).
-
Seal the bomb and pressurize with oxygen to approximately 30 atm.
-
Immerse the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to equilibrate and record the initial temperature for several minutes.
-
Ignite the sample and record the temperature at regular intervals until a constant final temperature is reached.
-
Determine the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.
-
-
Sample Measurement:
-
Prepare a pellet of approximately 0.8-1.0 g of this compound.
-
Place the pellet in the crucible. To aid combustion, a known mass of a combustion aid (like mineral oil) can be used.
-
Add a known volume of a suitable absorbing solution (e.g., sodium carbonate) to the bomb to capture the acidic combustion products (HCl, H₂SO₄, HBr).
-
Repeat the pressurization, immersion, and combustion procedure as performed for the benzoic acid standard.
-
-
Product Analysis:
-
After combustion, vent the bomb and collect the liquid contents.
-
Analyze the solution for the amounts of hydrochloric acid, sulfuric acid, and hydrobromic acid formed, typically by titration.
-
-
Calculations:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total heat released using the calorimeter's heat capacity.
-
Subtract the heat contributions from the ignition wire and any combustion aid.
-
Apply corrections for the formation of acids (Washburn corrections).
-
Calculate the standard enthalpy of combustion (ΔHc°) per mole of the sample.
-
Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is valuable for determining melting point, purity, and heat of fusion.
Objective: To determine the melting point and enthalpy of fusion (ΔHfus) of this compound.
Materials:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
High-purity indium (for temperature and enthalpy calibration)
-
This compound sample (3-5 mg)
-
Nitrogen or argon gas supply for purging
Procedure:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. Heat the indium sample at a controlled rate (e.g., 10 °C/min) and compare the observed melting point and enthalpy of fusion to the known values.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan using a crimper. For volatile samples or to prevent decomposition, hermetically sealed pans are recommended.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.
-
The temperature program should span a range that includes the expected melting point (e.g., from 30 °C to a temperature above its melting point, such as 100 °C).[10]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Vapor Pressure and Enthalpy of Sublimation by the Knudsen Effusion Method
The Knudsen effusion method is used to determine the vapor pressure of solids with very low vapor pressures.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔHsub) can be calculated using the Clausius-Clapeyron equation.
Objective: To determine the vapor pressure and enthalpy of sublimation of this compound.
Materials:
-
Knudsen effusion cell with a small orifice of known area
-
High-vacuum system
-
Thermogravimetric analyzer (TGA) or a microbalance capable of operating under high vacuum
-
Temperature-controlled furnace
-
This compound sample
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound into the Knudsen cell. To remove volatile impurities, a preliminary sublimation of about 5% of the sample mass can be performed.[11]
-
-
Experimental Setup:
-
Place the Knudsen cell within the high-vacuum chamber, coupled to the microbalance or TGA.
-
Evacuate the system to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr).
-
-
Isothermal Measurement:
-
Heat the cell to a desired constant temperature and allow it to stabilize.
-
Continuously monitor the mass loss of the sample over time. The rate of mass loss should be linear.
-
-
Temperature-Dependent Measurements:
-
Repeat the isothermal measurements at several different temperatures within a range where a measurable mass loss occurs without thermal decomposition.
-
-
Calculations:
-
The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
-
The enthalpy of sublimation (ΔHsub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔHsub/R
-
Synthesis and Reactivity
This compound is a key intermediate in many chemical syntheses. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group.
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound involves the chlorosulfonation of bromobenzene or the chlorination of 4-bromobenzenesulfonic acid.[13] A typical route is the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[13]
Caption: Synthesis of this compound.
Common Reactions
The primary application of this compound is as a sulfonylating agent.[13] It readily reacts with nucleophiles, such as amines, to form stable sulfonamides.[13] This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Caption: Formation of sulfonamides from this compound.
Conclusion
While direct experimental thermochemical data for this compound remain elusive in the public domain, this technical guide provides a consolidated resource of its known physical properties and outlines detailed experimental protocols for the determination of its enthalpy of combustion, thermal stability, and vapor pressure. The provided synthesis and reaction pathway diagrams offer a clear visual representation of its chemical utility. It is hoped that this guide will serve as a valuable tool for researchers and professionals in drug development and chemical synthesis, encouraging and facilitating the experimental determination of the fundamental thermochemical properties of this important compound.
References
- 1. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. biopchem.education [biopchem.education]
- 8. scribd.com [scribd.com]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method | Semantic Scholar [semanticscholar.org]
- 13. This compound|Research Chemical [benchchem.com]
Computational Insights into 4-Bromobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride (p-BrC₆H₄SO₂Cl) is a pivotal reagent in organic synthesis, widely employed in the preparation of sulfonamides and sulfonate esters, which are integral scaffolds in numerous pharmaceutical agents.[1] Its reactivity and the properties of its derivatives are of significant interest to the drug development community. Computational chemistry offers a powerful lens to scrutinize the molecular characteristics of this compound, providing insights that complement and guide experimental work. This technical guide delves into the computational studies of this compound, presenting key data, methodologies, and visualizations to aid researchers in their understanding and application of this versatile molecule.
The reaction of this compound with primary and secondary amines is a fundamental method for creating stable sulfonamide linkages.[1] Additionally, it serves as an activating agent in the synthesis of oligonucleotides.[1] The core of its reactivity lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack.[1]
Molecular Structure and Properties: A Computational Perspective
The geometric and electronic structure of this compound has been elucidated through Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry. These studies provide a granular view of bond lengths, angles, and charge distributions, which are critical determinants of the molecule's reactivity.
Computational Methodology
The presented data is primarily based on DFT calculations performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between computational cost and accuracy for organic molecules. The calculations encompass geometry optimization, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis.
A logical workflow for such a computational study is outlined below:
References
The Discovery and Enduring Utility of 4-Bromobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzenesulfonyl chloride (p-bromobenzenesulfonyl chloride, Brosyl chloride) is a pivotal reagent in organic synthesis, prized for its role in the formation of sulfonamides and sulfonate esters. This technical guide delves into the historical context of its discovery, presents its key physicochemical properties in a consolidated format, provides detailed experimental protocols for its synthesis and a representative reaction, and illustrates the underlying chemical transformations through logical diagrams. While a singular "discovery" of this specific molecule is not well-documented, its emergence is intrinsically linked to the broader development of sulfonyl chlorides and their applications in the late 19th and early 20th centuries.
Historical Context: An Offshoot of the Hinsberg Test
The scientific journey of this compound is best understood within the context of the broader class of aromatic sulfonyl chlorides. A seminal moment in the history of these reagents was the development of the Hinsberg Test in 1890 by the German chemist Oscar Hinsberg.[1][2] This classical chemical test utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.[1][2] The varying reactivity and solubility of the resulting sulfonamides in alkaline solution provided a straightforward method for amine characterization.
While Hinsberg's original work focused on the unsubstituted benzenesulfonyl chloride, the functionalization of the aromatic ring with substituents like bromine was a logical progression. The introduction of a bromine atom at the para position provides a useful handle for further synthetic transformations, such as cross-coupling reactions, and subtly modifies the reactivity of the sulfonyl chloride group. The first synthesis of this compound likely occurred in the early to mid-20th century as part of the systematic exploration of substituted aromatic sulfonyl chlorides for applications in organic synthesis and medicinal chemistry.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The following table summarizes key quantitative data gathered from various sources.
| Property | Value | References |
| Molecular Formula | C₆H₄BrClO₂S | [3] |
| Molecular Weight | 255.52 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 73-77 °C | [4][5] |
| Boiling Point | 153 °C at 15 mmHg | [4] |
| Solubility | Soluble in organic solvents such as acetone, chloroform, and dichloromethane. Insoluble in water. | [3] |
| CAS Number | 98-58-8 | [3] |
Experimental Protocols
Synthesis of this compound via Chlorosulfonation of Bromobenzene
This protocol describes a common and effective method for the laboratory-scale synthesis of this compound.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a gas trap (to absorb the evolved HCl), place chlorosulfonic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add bromobenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-5 °C.[6]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period (e.g., 4 hours) to ensure the reaction goes to completion.[6]
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of chloroform and petroleum ether.
Synthesis of a Sulfonamide using this compound (Hinsberg-type Reaction)
This protocol provides a general procedure for the reaction of this compound with a primary amine to form a sulfonamide.
Materials:
-
This compound
-
A primary amine (e.g., aniline)
-
10% aqueous sodium hydroxide solution
-
Dilute hydrochloric acid
Procedure:
-
In a test tube or small flask, dissolve a small amount of the primary amine in the 10% aqueous sodium hydroxide solution.
-
Add a molar equivalent of this compound.
-
Stopper the vessel and shake vigorously for 5-10 minutes.
-
A clear solution should form as the sodium salt of the sulfonamide is soluble in the alkaline medium.
-
To isolate the sulfonamide, acidify the clear solution with dilute hydrochloric acid.
-
The N-substituted-4-bromobenzenesulfonamide will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization.
Diagrams and Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
Hinsberg Reaction with a Primary Amine
Caption: Hinsberg Reaction with a Primary Amine.
Conclusion
This compound, a derivative of the historically significant benzenesulfonyl chloride, remains a cornerstone reagent in modern organic synthesis. Its utility in creating sulfonamides, a key functional group in many pharmaceuticals, and its role as a versatile synthetic intermediate underscore its continued importance. This guide provides researchers and drug development professionals with a concise yet comprehensive overview of its historical context, physical properties, and practical application, facilitating its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromobenzenesulfonyl chloride, a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical identity, properties, key synthetic applications, and detailed experimental protocols.
Chemical Identity and Synonyms
This compound, a white to light yellow crystalline solid, is a highly reactive organosulfur compound.[1][2] Its reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.[3] This property is fundamental to its wide range of applications in chemical synthesis.[4]
For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.
| Identifier Type | Identifier |
| IUPAC Name | This compound[5] |
| CAS Number | 98-58-8[5] |
| Molecular Formula | C₆H₄BrClO₂S[6] |
| Common Synonyms | p-Bromobenzenesulfonyl chloride, Brosyl chloride, 4-Bromophenylsulfonyl chloride[1][4] |
| Other Names | (4-Bromophenyl)chlorosulfone, 4-Bromobenzene-1-sulfonyl chloride, Benzenesulfonyl chloride, 4-bromo-[1] |
| InChI Key | KMMHZIBWCXYAAH-UHFFFAOYSA-N[5] |
| SMILES | C1=CC(=CC=C1S(=O)(=O)Cl)Br[5] |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables. This data is essential for its proper handling, characterization, and use in quantitative experiments.
Table 2.1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 255.52 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 73-75 °C | [7] |
| Boiling Point | 153 °C at 15 mmHg | [7] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water. | [1][8] |
Table 2.2: Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons are expected.[9] |
| ¹³C NMR | Signals for the six aromatic carbons are expected, with chemical shifts influenced by the bromine and sulfonyl chloride substituents.[10] |
| Infrared (IR) Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group. |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic isotopic pattern for bromine and chlorine would be observed. |
Core Reactivity and Applications
The primary utility of this compound lies in its function as a potent sulfonylating agent.[4] The sulfonyl chloride group readily reacts with a variety of nucleophiles in what is generally understood to be a stepwise addition-elimination mechanism, proceeding through a transient trigonal bipyramidal intermediate.[3]
Key applications include:
-
Synthesis of Sulfonamides: Reaction with primary and secondary amines yields N-substituted sulfonamides, a common motif in many pharmaceutical compounds.[4][11]
-
Synthesis of Sulfonate Esters: Reaction with alcohols in the presence of a base produces sulfonate esters. The resulting "brosylate" group is an excellent leaving group in nucleophilic substitution reactions.[4][12]
-
Protecting Group Chemistry: The 4-bromobenzenesulfonyl (brosyl) group can be used to protect amine functionalities during multi-step syntheses.[8]
-
Activating Agent: It has been employed as an activating agent in the synthesis of oligonucleotides.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a sulfonamide and a sulfonate ester.
Synthesis of this compound via Chlorosulfonation
This protocol describes the preparation of this compound from bromobenzene.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Procedure: [1]
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated solid, crude this compound, by suction filtration and wash it with cold water.
-
The crude product can be recrystallized from a suitable solvent if higher purity is required.
Synthesis of a Sulfonamide: N-(4-bromobenzenesulfonyl)benzamide
This protocol details the reaction of this compound with benzamide to form an N-acylsulfonamide.
Figure 2: Workflow for the synthesis of a sulfonamide.
Procedure: [13]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.
Synthesis of a Sulfonate Ester: Neopentyl 4-Bromobenzenesulfonate
This protocol describes the preparation of a sulfonate ester by reacting this compound with an alcohol.
Procedure: [12]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq, e.g., 2.20 g, 8.61 mmol) and pyridine (used as solvent and base, e.g., 30 mL).
-
Addition of Alcohol: At ambient temperature, with stirring, add neopentyl alcohol (1.5 eq, e.g., 1.39 mL, 12.91 mmol) to the flask.
-
Reaction: Allow the reaction to stir overnight at ambient temperature.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2][14] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] It causes severe skin burns and eye damage.[3] Store in a cool, dry place under an inert atmosphere.[8] Refer to the Safety Data Sheet (SDS) for complete safety information before use.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. old.iupac.org [old.iupac.org]
- 7. This compound Brosyl chloride [sigmaaldrich.com]
- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound(98-58-8) 1H NMR [m.chemicalbook.com]
- 10. This compound(98-58-8) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative overview of 4-bromobenzenesulfonyl chloride, also known by its synonym p-bromophenylsulfonyl chloride, this technical guide delves into its chemical properties, synthesis, and critical applications in organic chemistry and pharmaceutical development. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support laboratory and research endeavors.
Introduction: Nomenclature and Core Properties
This compound, systematically named 4-bromobenzene-1-sulfonyl chloride and often referred to as p-bromophenylsulfonyl chloride, is a highly reactive organosulfur compound.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom and a sulfonyl chloride functional group at the para (1,4) positions.[1] This arrangement makes it a valuable reagent in organic synthesis, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with nucleophiles.[3][4]
This compound is a cornerstone in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.[5][6] Furthermore, it serves as a crucial protecting group for amines and an activating agent in the synthesis of oligonucleotides.[7][8] This guide provides a detailed exploration of these facets, offering practical insights for its application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | p-Bromophenylsulfonyl chloride, 4-Bromobenzene-1-sulfonyl chloride, Brosyl chloride | [2] |
| CAS Number | 98-58-8 | |
| Molecular Formula | C₆H₄BrClO₂S | |
| Molecular Weight | 255.51 g/mol | |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][9] |
| Melting Point | 72-78 °C | [9] |
| Boiling Point | 153 °C @ 15 mmHg | |
| Solubility | Soluble in chloroform, DMSO, toluene, THF, petroleum ether, 1,4-dioxane. Insoluble in water. | [8][10] |
| Purity (Typical) | >98.0% (GC) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data | Reference(s) |
| ¹H NMR (90 MHz, CDCl₃) | δ ~7.95 ppm (d, 2H, aromatic, ortho to SO₂Cl), δ ~7.85 ppm (d, 2H, aromatic, ortho to Br) | [7][11] |
| ¹³C NMR (CDCl₃) | Signals for four distinct aromatic carbons | [4][12] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 254, 256, 258 (isotopic pattern for Br and Cl). Key Fragments: m/z 219, 221 ([M-Cl]⁺), 155, 157 ([C₆H₄Br]⁺), 75, 76 ([C₆H₄]⁺) | [11] |
| Infrared (IR) Spectroscopy | Conforms to structure | [9][13] |
Synthesis of this compound
The most common and well-established method for synthesizing this compound is through the chlorosulfonation of bromobenzene using an excess of chlorosulfonic acid.[14][15] This electrophilic aromatic substitution reaction is generally efficient, though it can produce the corresponding diaryl sulfone as a by-product.[15][16] Alternative methods starting from 4-bromobenzenesulfonic acid or thiols have also been reported.[7][14]
Experimental Protocol: Synthesis from Bromobenzene
This protocol details the synthesis of this compound via the chlorosulfonation of bromobenzene.
Materials and Equipment:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Round-bottomed flask with a mechanical stirrer
-
Gas absorption trap
-
Suction filtration apparatus
-
Well-ventilated fume hood
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Over a period of 15-20 minutes, gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be directed to the gas trap.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood.
-
Collect the precipitated solid, crude this compound, by suction filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ligroin or by vacuum distillation.
Expected Yield: 75-77%[16]
Key Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent with several important applications in organic synthesis, particularly in the context of drug discovery and development.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental transformation that yields stable sulfonamides.[7] This reaction is a cornerstone for the synthesis of a wide array of biologically active molecules, including the well-known "sulfa drugs" which were among the first antibiotics.[7]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of N-substituted sulfonamides from this compound and an amine.
Materials and Equipment:
-
This compound
-
Primary or secondary amine
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Expected Yield: Generally high, often >90%, depending on the amine substrate.[6]
Amine Protection
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group. This compound is an effective reagent for this purpose, converting a nucleophilic amine into a significantly less reactive and less basic sulfonamide (a "brosyl" group).[7] This protecting group is stable to a wide range of reaction conditions and can be removed when the amine functionality needs to be restored.
Application in Drug Synthesis: The Case of Celecoxib
While not a direct precursor in the most common synthesis routes, the structural motif of an aryl sulfonamide, often introduced using reagents like this compound, is central to many pharmaceuticals. A prominent example is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[17][18][19] The synthesis of Celecoxib involves the formation of a pyrazole ring followed by the introduction of a sulfonamide group onto one of the aryl rings. The principles of sulfonamide formation using a sulfonyl chloride are directly applicable to the synthesis of such drug molecules.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[20] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[20] It is crucial to avoid contact with skin and eyes and to prevent inhalation of its dust. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[8]
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis with significant applications in the pharmaceutical industry. Its ability to readily form stable sulfonamides makes it a key building block for the synthesis of a wide range of biologically active compounds and a reliable protecting group for amines. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in research and development, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. This compound|Research Chemical [benchchem.com]
- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. usbio.net [usbio.net]
- 11. This compound(98-58-8) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(98-58-8) 13C NMR spectrum [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Page loading... [wap.guidechem.com]
- 15. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zenodo.org [zenodo.org]
- 20. p-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 7396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Bromobenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the temporary protection of reactive functional groups is a critical strategy. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. 4-Bromobenzenesulfonyl chloride, often referred to as brosyl chloride, serves as an effective reagent for the protection of primary and secondary amines. Upon reaction with an amine, it forms a stable 4-bromobenzenesulfonamide (brosylamide), which is significantly less nucleophilic and basic than the parent amine.[1]
The brosyl protecting group is known for its high stability under a wide range of reaction conditions, including acidic and basic environments, making it a robust choice for multi-step syntheses.[1] Its removal, typically achieved under reductive conditions, allows for the selective deprotection of the amine when desired. This orthogonality to other common amine protecting groups, such as Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile), makes the brosyl group a valuable tool in complex synthetic strategies.[2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a protecting group for amines, including detailed experimental protocols for protection and deprotection, quantitative data on reaction conditions and yields, and a discussion of the stability and orthogonality of the brosyl group.
Data Presentation
Table 1: Protection of Amines using this compound
| Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | 2-4 h | Room Temp. | >90 | General Procedure |
| Substituted Anilines | Triethylamine | Dichloromethane | 2-6 h | Room Temp. | 85-95 | [5] |
| Aliphatic Primary Amines | NaOH (aq) | Dichloromethane | 1-3 h | 0 - Room Temp. | >90 | General Procedure |
| Aliphatic Secondary Amines | Triethylamine | Tetrahydrofuran | 3-8 h | Room Temp. | 80-95 | General Procedure |
Table 2: Deprotection of 4-Bromobenzenesulfonamides
| Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Samarium (II) Iodide (SmI₂) | THF/DMPU | 1-3 h | 80 | Good | [6][7] |
| Magnesium/Methanol (Mg/MeOH) | Methanol | 2-6 h | Reflux | Good | [1] |
Note: Quantitative data for the deprotection of a wide range of specific 4-bromobenzenesulfonamides is not extensively available in the literature. The conditions presented are based on the deprotection of related sulfonamides (e.g., tosylamides) and are expected to be applicable to brosylamides.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.05 - 1.2 eq) in a minimal amount of dichloromethane.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-bromobenzenesulfonamide.
Protocol 2: Reductive Deprotection of a 4-Bromobenzenesulfonamide using Samarium (II) Iodide
Materials:
-
4-Bromobenzenesulfonamide (1.0 eq)
-
Samarium (II) Iodide (SmI₂) (excess, typically 4-6 eq) as a 0.1 M solution in THF
-
N,N-Dimethyl-1,3-propanediamine (DMPU)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Na₂S₂O₃ (aq)
-
Saturated NaHCO₃ (aq)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the 4-bromobenzenesulfonamide (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Add DMPU (co-solvent, typically 10-20% v/v).
-
Add the solution of samarium (II) iodide in THF (excess, 4-6 eq) to the reaction mixture at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of saturated Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to obtain the free amine.[6][7]
Mandatory Visualizations
Caption: Reaction mechanism for the protection of a primary amine.
Caption: Experimental workflow for the deprotection of a brosylamide.
Caption: Orthogonality of the Brosyl protecting group.
Discussion of Stability and Orthogonality
The 4-bromobenzenesulfonyl (brosyl) group is renowned for its exceptional stability, a feature that makes it suitable for lengthy and complex synthetic sequences.
-
Acid and Base Stability: Sulfonamides are generally stable to a wide range of acidic and basic conditions under which many other protecting groups, such as Boc and Fmoc, are cleaved.[1] This stability allows for selective deprotection of other functional groups in the presence of a brosyl-protected amine.
-
Stability towards Oxidizing and Reducing Agents: The brosyl group is stable to many common oxidizing agents. While it is cleaved by certain reductive methods (as this is the primary deprotection strategy), it is stable to others, such as catalytic hydrogenation under conditions typically used for the removal of Cbz groups. This allows for the selective deprotection of a Cbz group in the presence of a brosyl group.
-
Orthogonality: The key to the utility of any protecting group is its orthogonality, meaning its selective removal without affecting other protecting groups.[2][4] The brosyl group is orthogonal to the most commonly used amine protecting groups:
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., TFA), to which the brosyl group is stable.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), to which the brosyl group is stable.
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis, a condition under which the brosyl group is typically stable.
-
This orthogonality allows for intricate synthetic strategies where multiple amine functionalities can be differentially protected and selectively deprotected at various stages of the synthesis.
Conclusion
This compound is a valuable reagent for the protection of primary and secondary amines. The resulting brosylamides exhibit high stability across a broad spectrum of reaction conditions, providing a robust protecting group strategy for complex, multi-step syntheses. The selective removal of the brosyl group under specific reductive conditions, while remaining inert to the cleavage conditions of other common amine protecting groups, underscores its excellent orthogonality. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound as a protecting group in organic synthesis, particularly for researchers and professionals in drug discovery and development.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for the Deprotection of 4-Bromobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common methods for the deprotection of 4-bromobenzenesulfonamides (Bs-amides), a crucial step in many synthetic pathways. The 4-bromobenzenesulfonyl group is a robust protecting group for amines, and its efficient removal is essential for the successful synthesis of target molecules. This document details several effective deprotection strategies, including acidic, reductive, and nucleophilic cleavage methods, complete with experimental protocols and comparative data.
Overview of Deprotection Methods
The selection of an appropriate deprotection method for a 4-bromobenzenesulfonamide depends on the overall molecular structure and the presence of other functional groups. The primary strategies involve:
-
Acidic Hydrolysis: Strong acids can effectively cleave the sulfonamide bond. This method is often suitable for substrates that are stable to harsh acidic conditions.
-
Reductive Cleavage: This approach utilizes reducing agents to break the N-S bond. It is a milder alternative to acidic hydrolysis and can be compatible with a wider range of functional groups.
-
Nucleophilic Cleavage: Nucleophiles, particularly thiols, can be employed to cleave the sulfonamide bond under basic conditions. This method is often highly efficient and proceeds under relatively mild conditions.
The following sections provide detailed protocols and comparative data for these methods.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the reaction conditions and reported yields for the deprotection of various arylsulfonamides, providing a basis for method selection. Note that yields are highly substrate-dependent.
| Method | Reagents/Conditions | Substrate Example (if not 4-bromobenzenesulfonamide) | Yield (%) | Reference |
| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH), Toluene, 90 °C | N-aryl-p-toluenesulfonamide | 77-95 | [1][2][3] |
| Reductive Cleavage | Samarium (II) iodide (SmI₂), THF/DMPU, heat | N-benzenesulfonamides, N-p-toluenesulfonamides | Good | [4][5] |
| Thiourea (photocatalyst), (Bu)₄NBH₄, DMSO, 350 nm light | N-sulfonylated compounds | High | [6][7] | |
| Nucleophilic Cleavage | Thiophenol, K₂CO₃, DMF, rt | 4-Cyanobenzenesulfonamides | High | [8][9][10] |
Experimental Protocols
Protocol 1: Acidic Deprotection with Trifluoromethanesulfonic Acid (TfOH)
This protocol describes the acidic hydrolysis of a 4-bromobenzenesulfonamide. This method is effective but requires careful handling of the strong acid and is best suited for acid-stable molecules.[1][2][3]
Materials:
-
4-Bromobenzenesulfonamide-protected amine
-
Toluene
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4-bromobenzenesulfonamide substrate in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a near-stoichiometric amount of trifluoromethanesulfonic acid to the solution.
-
Heat the reaction mixture to 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude amine.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Acidic Deprotection.
Protocol 2: Reductive Cleavage with Samarium (II) Iodide (SmI₂)
This protocol outlines a reductive deprotection method using samarium (II) iodide. SmI₂ is a powerful single-electron reducing agent and can be effective for cleaving robust sulfonamides under relatively mild conditions.[4][5][11][12][13]
Materials:
-
4-Bromobenzenesulfonamide-protected amine
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Samarium (II) iodide (SmI₂) solution in THF (0.1 M)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromobenzenesulfonamide substrate in a mixture of anhydrous THF and DMPU.
-
Add an excess of samarium (II) iodide solution dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Reductive Cleavage with SmI₂.
Protocol 3: Nucleophilic Cleavage with Thiophenol
This protocol details the deprotection of a 4-bromobenzenesulfonamide using thiophenol and a base. This method is often high-yielding and proceeds under mild conditions, making it suitable for a variety of substrates.[8][9][10]
Materials:
-
4-Bromobenzenesulfonamide-protected amine
-
Anhydrous Dimethylformamide (DMF)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-bromobenzenesulfonamide substrate in anhydrous DMF, add potassium carbonate.
-
Add thiophenol to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Nucleophilic Cleavage.
Signaling Pathways and Logical Relationships
The choice of deprotection method is governed by the chemical environment of the 4-bromobenzenesulfonamide. The following diagram illustrates the decision-making process based on the stability of the substrate to different reaction conditions.
Caption: Decision Tree for Deprotection Method.
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - 4âCyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 12. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromobenzenesulfonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and to prevent unwanted side reactions. 4-Bromobenzenesulfonyl chloride, commonly referred to as brosyl chloride (BsCl), serves as a robust protecting group for the α-amino functionality of amino acids. The resulting 4-bromobenzenesulfonamide (brosyl or Bs group) is stable under a range of conditions, offering a distinct orthogonality to the more commonly employed Boc and Fmoc protecting group strategies. This document provides detailed application notes and experimental protocols for the incorporation and subsequent removal of the brosyl protecting group in peptide synthesis.
The brosyl group's stability to acidic and basic conditions, which are typically used for the removal of Boc and Fmoc groups respectively, makes it a valuable tool for the synthesis of complex peptides, including those requiring segment condensation or the introduction of specific modifications on the peptide backbone or side chains.[1][2][3][4]
Data Presentation
The following tables summarize the key parameters for the protection of α-amino acids with this compound and the subsequent deprotection of the N-brosyl group.
Table 1: Reaction Parameters for N-Terminal Protection with this compound
| Parameter | Condition | Notes |
| Reagents | This compound, Amino acid, Sodium hydroxide | |
| Solvent | Diethyl ether, Water | Biphasic system |
| Temperature | 0°C to Room Temperature | Initial reaction at 0°C, then warmed to room temperature. |
| Reaction Time | 2 - 4 hours | Monitored by TLC. |
| Typical Yield | >90% | Dependent on the specific amino acid. |
Table 2: Reaction Parameters for Deprotection of N-Brosyl Group
| Parameter | Condition | Notes |
| Reagents | Sodium metal, Liquid ammonia | Anhydrous conditions are crucial. |
| Solvent | Liquid ammonia | |
| Temperature | -78°C to -33°C | Maintained at the boiling point of liquid ammonia. |
| Reaction Time | 30 minutes - 2 hours | Monitored by the persistence of the blue color. |
| Typical Yield | High | Generally quantitative, but purification is required. |
Experimental Protocols
Protocol 1: Protection of an α-Amino Acid with this compound (N-Brosylation)
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using this compound.
Materials:
-
Amino acid
-
This compound (Brosyl chloride, BsCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0°C in an ice bath.
-
Addition of Brosyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in diethyl ether.
-
Reaction: Add the solution of this compound dropwise to the cooled amino acid solution with vigorous stirring over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with diethyl ether to remove any unreacted brosyl chloride.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. The N-brosyl amino acid will precipitate as a white solid.
-
Extract the N-brosyl amino acid into diethyl ether or ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-brosyl amino acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Deprotection of an N-Brosyl Peptide using Sodium in Liquid Ammonia
This protocol details the reductive cleavage of the N-brosyl protecting group from a peptide. This procedure must be carried out in a well-ventilated fume hood due to the use of liquid ammonia.
Materials:
-
N-Brosyl protected peptide
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Ammonium chloride (NH₄Cl), solid
-
Dry ice/acetone bath
-
Dewar flask
-
Stirring apparatus suitable for low temperatures
Procedure:
-
Setup: Assemble a flask equipped with a stirrer and a dry ice condenser in a well-ventilated fume hood. Cool the apparatus to -78°C using a dry ice/acetone bath.
-
Condensation of Ammonia: Condense anhydrous liquid ammonia into the reaction flask.
-
Dissolution of Peptide: Dissolve the N-brosyl protected peptide in the liquid ammonia with stirring.
-
Reductive Cleavage:
-
Carefully add small, freshly cut pieces of sodium metal to the stirred solution.
-
The solution will turn a deep blue color, indicating the presence of solvated electrons.
-
Continue adding sodium until the blue color persists for at least 30 minutes. This indicates that the reduction is complete.
-
-
Quenching the Reaction:
-
Carefully add solid ammonium chloride to the reaction mixture to quench the excess sodium. The blue color will dissipate.
-
-
Evaporation of Ammonia: Remove the dry ice condenser and allow the liquid ammonia to evaporate under a gentle stream of nitrogen.
-
Work-up:
-
Once all the ammonia has evaporated, dissolve the residue in an appropriate buffer or solvent system.
-
The deprotected peptide can then be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Diagrams
Caption: Workflow for N-terminal protection with brosyl chloride.
Caption: Workflow for the deprotection of an N-brosyl peptide.
Caption: Orthogonality of protecting groups in peptide synthesis.
References
Application Notes and Protocols for 4-Bromobenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and as a derivatizing agent.[1] Its reactivity stems from the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles like amines and alcohols.[2] The presence of the bromo substituent provides a site for further molecular modifications through cross-coupling reactions, enhancing its utility in the generation of diverse compound libraries for drug discovery. This document provides an overview of its key applications, detailed experimental protocols, and relevant quantitative data.
Key Applications in Medicinal Chemistry
Synthesis of Biologically Active Sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing sulfonamides.[1] This structural motif is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[3]
Carbonic Anhydrase Inhibitors:
Sulfonamides derived from this compound are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.
Amine Protection in Multi-Step Synthesis
In the synthesis of complex molecules, it is often necessary to temporarily block the reactivity of amine functional groups. The 4-bromobenzenesulfonyl group can serve as a robust protecting group for amines, forming a stable sulfonamide that is resistant to many reaction conditions. This allows for chemical transformations on other parts of the molecule without unintended side reactions involving the amine. The protecting group can be cleaved under specific reducing conditions.
Derivatization for Analytical Applications
This compound can be used as a derivatizing agent to facilitate the analysis of amine-containing compounds by High-Performance Liquid Chromatography (HPLC). Many biologically relevant amines lack a chromophore and are therefore difficult to detect using standard UV-Vis detectors. Derivatization with this compound introduces a UV-active moiety, allowing for sensitive detection and quantification.
Quantitative Data
The following table summarizes the inhibition constants (Ki) of a series of sulfonyl semicarbazide derivatives against four human carbonic anhydrase (hCA) isoforms. The derivative featuring the 4-bromobenzenesulfonyl group demonstrates potent and selective inhibition.
| Compound ID | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 7 | 4-Cl | 40.2 | 3.5 | 23.1 | 0.63 |
| 8 | 4-Br | 48.9 | 3.9 | 30.4 | 0.79 |
| 9 | 4-Me | 47.7 | 6.1 | 24.0 | 0.65 |
| 10 | 4-NO2 | 49.3 | 6.0 | 20.5 | 0.79 |
| 12 | 4-OCH3 | 47.0 | 3.8 | 80.4 | 0.66 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.8 | |
| Data sourced from: Journal of Medicinal Chemistry, 2014.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Bromophenyl)benzenesulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and an aniline derivative.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aniline derivative (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution at room temperature with stirring.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Protection of a Primary Amine as a 4-Bromobenzenesulfonamide
This protocol outlines the procedure for protecting a primary amine using this compound.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (triethylamine or pyridine, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected amine.
Protocol 3: Derivatization of an Amine for HPLC Analysis
This protocol provides a general method for the pre-column derivatization of an amine with this compound for HPLC analysis.
Materials:
-
Amine-containing sample
-
Borate buffer (0.1 M, pH 9.0)
-
This compound solution (10 mg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the amine sample in a microcentrifuge tube, add 200 µL of borate buffer.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute and then incubate at 60 °C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Separation can be achieved on a C18 column with a mobile phase gradient of acetonitrile and water. Detection is typically performed at a wavelength where the 4-bromobenzenesulfonyl moiety absorbs, for example, around 254 nm.
Visualizations
Caption: Workflow for the synthesis of sulfonamides.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.
Caption: Workflow for amine derivatization for HPLC.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobenzenesulfonamide | 701-34-8 | Benchchem [benchchem.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biologically Active Sulfonamides from 4-Bromobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of sulfonamide derivatives synthesized from 4-bromobenzenesulfonyl chloride. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
Introduction
Sulfonamides represent a critical class of pharmacologically active compounds. The incorporation of the 4-bromobenzenesulfonyl moiety into various molecular scaffolds can lead to compounds with potent and selective biological activities. The bromine atom can serve as a key interaction point with biological targets and offers a site for further synthetic modification. This document outlines the synthesis of several 4-bromobenzenesulfonamide derivatives and provides protocols for assessing their anticancer and antimicrobial properties.
I. Synthesis of N-(Substituted-phenyl)-4-bromobenzenesulfonamides
A common and effective method for synthesizing N-substituted sulfonamides is the reaction of this compound with a variety of primary or secondary amines in the presence of a base. This reaction, often referred to as a Hinsberg reaction, is a cornerstone for creating libraries of biologically active sulfonamides.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted-4-bromobenzenesulfonamides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-bromobenzenesulfonamide
This protocol describes the synthesis of a representative N-substituted 4-bromobenzenesulfonamide.
Materials:
-
This compound
-
4-Chloroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and chromatographic equipment.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.
-
To the stirred solution, add pyridine (1.2 equivalents) at room temperature.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure N-(4-chlorophenyl)-4-bromobenzenesulfonamide.
II. Biologically Active Sulfonamides as Anticancer Agents
Several studies have demonstrated the potential of sulfonamide derivatives as anticancer agents, targeting various mechanisms including the inhibition of carbonic anhydrases and receptor tyrosine kinases like VEGFR-2.
A. Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Sulfonamides are a well-established class of CA inhibitors.
Proposed Signaling Pathway Inhibition by CAIX Inhibitors
Caption: Inhibition of CAIX by sulfonamides disrupts pH regulation in the tumor microenvironment.
Quantitative Data: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| N-(4-bromophenyl) semicarbazone derivative | Breast (MCF7) | 15.3 | [1] |
| 2-phenylbenzimidazole derivative 40 | Breast (MDA-MB-231) | 3.55 µg/mL | [2] |
| 1,3-oxazolo[4,5-d]pyrimidine derivative 5 | Breast Cancer Panel | Active in µM range | [1] |
| N-ethyl toluene-4-sulfonamide (8a) | Breast (MDA-MB-231) | 19.22 ± 1.67 | [3] |
| N-ethyl toluene-4-sulfonamide (8a) | Breast (MCF-7) | 12.21 ± 0.93 | [3] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Breast (MDA-MB-231) | 4.62 ± 0.13 | [3] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Breast (MCF-7) | 7.13 ± 0.13 | [3] |
| Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate (14) | Colon (HCT116) | 20.2 | [4] |
B. VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy.
Proposed VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of VEGFR-2 by sulfonamides blocks downstream signaling for angiogenesis.
Quantitative Data: VEGFR-2 Inhibition by Sulfonamide Derivatives
| Compound ID | Target | IC₅₀ (nM) | Reference |
| Nicotinamide-based derivative 6 | VEGFR-2 | 60.83 | [5][6] |
| Indolin-2-one derivative 17a | VEGFR-2 | 78 | [7] |
| Coumarin derivative 12e | VEGFR-2 | 45.9 | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: General workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized sulfonamide derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
III. Biologically Active Sulfonamides as Antimicrobial Agents
The sulfonamide scaffold is a well-known pharmacophore in antibacterial agents, primarily acting through the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9]
Proposed Mechanism of Antibacterial Action
Caption: Sulfonamides competitively inhibit DHPS, blocking bacterial folic acid synthesis.
Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Imidazole hybrid 87h | E. coli | 6.2 | [10] |
| Imidazole hybrid 87i | E. coli | 6.4 | [10] |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) | S. aureus | - | [11] |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) | E. coli | - | [11] |
Note: Specific MIC values for compound 2b were not provided in the source, but it was identified as the most active agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[3][4][12]
Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of the synthesized sulfonamide derivative in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion
This compound is a versatile starting material for the synthesis of a wide range of biologically active sulfonamides. The protocols and data presented in this document provide a foundation for researchers to synthesize and evaluate novel sulfonamide derivatives as potential anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for future drug development.
References
- 1. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromobenzenesulfonyl Chloride in Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride (BSCl) is an arylsulfonyl chloride that has been effectively utilized as an activating agent in the phosphotriester approach to oligonucleotide synthesis.[1][2][3] This method, while largely succeeded by the phosphoramidite methodology for automated synthesis, remains valuable for solution-phase synthesis of oligonucleotides and for certain specialized applications. BSCl activates the phosphodiester component, facilitating the formation of a phosphotriester linkage with the hydroxyl group of the incoming nucleoside. This document provides detailed application notes and protocols for the use of this compound in the synthesis of oligonucleotides.
Mechanism of Action
In the phosphotriester approach, this compound acts as a condensing agent. It reacts with a protected nucleoside 3'-phosphodiester to form a highly reactive mixed phosphosulfonic anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the 5'-hydroxyl group of a second protected nucleoside, leading to the formation of a stable phosphotriester internucleotide bond. The efficacy of this reaction is often enhanced by the use of a nucleophilic catalyst, such as 1-methylimidazole.
Data Presentation
The efficiency of this compound as an activating agent has been evaluated in comparison to other arylsulfonyl chlorides in the synthesis of a fully protected diribonucleoside phosphate. The following table summarizes the yield and reaction time data from these comparative studies.
| Activating Agent | Nucleophilic Catalyst | Reaction Time (min) | Yield (%) |
| This compound (BSCl) | 1-Methylimidazole | 60 | 85 |
| Mesitylene-2-sulfonyl chloride (MSCl) | 1-Methylimidazole | 45 | 93 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl) | 1-Methylimidazole | 120 | 88 |
| 4-Nitrobenzenesulfonyl chloride (p-NBSCl) | 1-Methylimidazole | 15 | >95 |
Data is based on the synthesis of a fully protected diribonucleoside phosphate as described in the literature.
Experimental Protocols
Protocol 1: Synthesis of a Fully Protected Dideoxyribonucleoside Phosphate using this compound
This protocol describes the solution-phase synthesis of a dinucleotide using the phosphotriester method with BSCl as the activating agent.
Materials:
-
5'-O-Dimethoxytrityl-N-benzoyldeoxyadenosine 3'-(2-chlorophenyl)phosphate
-
3'-O-Acetylthymidine
-
This compound (BSCl)
-
1-Methylimidazole
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), co-evaporate the 5'-O-dimethoxytrityl-N-benzoyldeoxyadenosine 3'-(2-chlorophenyl)phosphate (1.0 eq) and 3'-O-acetylthymidine (1.5 eq) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (3.0 eq) in anhydrous pyridine.
-
To the solution of the nucleoside and nucleotide, add 1-methylimidazole (6.0 eq).
-
Slowly add the solution of this compound to the nucleoside/nucleotide mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 60-90 minutes.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding cold aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to yield the pure fully protected dinucleotide.
-
Visualizations
Logical Workflow for Phosphotriester Synthesis
Caption: General workflow for phosphotriester oligonucleotide synthesis.
Mechanism of BSCl Activation and Coupling
References
Experimental protocol for reaction of 4-Bromobenzenesulfonyl chloride with aniline
Application Note: Synthesis of N-phenyl-4-bromobenzenesulfonamide
Abstract
This document provides a detailed experimental protocol for the synthesis of N-phenyl-4-bromobenzenesulfonamide, a sulfonamide derivative. The procedure involves the reaction of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide including safety precautions, a step-by-step methodology, data presentation, and process visualization.
Introduction
The formation of sulfonamide bonds is a cornerstone reaction in medicinal chemistry and organic synthesis. The reaction between a sulfonyl chloride and a primary or secondary amine is a robust method for creating these stable linkages.[1] N-phenyl-4-bromobenzenesulfonamide is synthesized via a nucleophilic substitution reaction where aniline acts as the nucleophile, attacking the electrophilic sulfur atom of this compound.[1][2] The resulting sulfonamides are a critical functional group found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[3][4] This protocol outlines a reliable method for the preparation and purification of N-phenyl-4-bromobenzenesulfonamide.
Reaction Scheme
The overall reaction is depicted below:
Caption: Synthesis of N-phenyl-4-bromobenzenesulfonamide.
Materials and Equipment
Reagents
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) |
| This compound | 98-58-8 | C₆H₄BrClO₂S | 255.52 |
| Aniline | 62-53-3 | C₆H₇N | 93.13 |
| Pyridine, anhydrous | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[5][6] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Keep away from water.[7]
-
Aniline: Toxic and readily absorbed through the skin. Handle with care in a fume hood, wearing appropriate PPE.
-
Dichloromethane (DCM) and Pyridine: Volatile and harmful. All operations should be conducted within a certified chemical fume hood.
-
General: A safety shower and eyewash station should be readily accessible.[7]
Experimental Protocol
This procedure is based on a 10 mmol scale.
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.92 mL, 10 mmol, 1.0 eq). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.21 mL, 15 mmol, 1.5 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (2.56 g, 10 mmol, 1.0 eq) in 15 mL of anhydrous DCM to the reaction mixture using a dropping funnel over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed. This typically takes 2-4 hours.[8]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine and aniline), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.[8]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to afford pure N-phenyl-4-bromobenzenesulfonamide.[8]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Data Presentation
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aniline | 93.13 | 10 | 1.0 | 0.93 g (0.92 mL) |
| This compound | 255.52 | 10 | 1.0 | 2.56 g |
| Pyridine | 79.10 | 15 | 1.5 | 1.19 g (1.21 mL) |
Product Characterization
| Property | Expected Value |
| Product Name | N-phenyl-4-bromobenzenesulfonamide |
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molar Mass | 328.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available, but related sulfonamides have melting points in the 160-170 °C range.[9] |
| Expected Yield | 70-90% |
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.5 (s, 1H, NH), δ 7.7-7.8 (m, 4H, Ar-H), δ 7.1-7.3 (m, 5H, Ar-H). The NH proton resonance is expected to be a broad singlet and downfield.[9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Aromatic carbons expected in the δ 110-150 ppm range. |
| FT-IR (ATR, cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretch), ~1600 (C=C aromatic stretch), ~570 (C-Br stretch).[3][10] |
| Mass Spec (ESI) | [M-H]⁻ at m/z ~326/328, [M+H]⁺ at m/z ~328/330. An isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observed.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-phenyl-4-bromobenzenesulfonamide.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Pyridine in Reactions with 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzenesulfonyl chloride (BsCl) is a pivotal reagent in organic synthesis, primarily used for introducing the 4-bromobenzenesulfonyl (brosyl) group. This functional group is an excellent leaving group, making its derivatives valuable intermediates in nucleophilic substitution reactions for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The reactivity of this compound with nucleophiles, such as alcohols and amines, is often mediated by the addition of pyridine. This document elucidates the critical roles of pyridine in these reactions, providing detailed mechanisms, experimental protocols, and quantitative data to guide researchers in synthetic applications.
Application Notes: Unveiling the Dual Role of Pyridine
Pyridine is not merely a passive solvent but an active participant in reactions involving this compound. Its function is twofold: it acts as an acid scavenger (a base) and as a nucleophilic catalyst, significantly influencing reaction rates and outcomes.[1]
Pyridine as a Base: Acid Scavenger
The reaction of this compound with nucleophiles like alcohols or amines results in the formation of a sulfonate ester or a sulfonamide, respectively, along with the byproduct hydrochloric acid (HCl).[1][3]
-
Problem : The generated HCl can protonate the starting nucleophile (e.g., amine) or the pyridine itself, rendering it non-nucleophilic and potentially leading to undesirable side reactions or halting the reaction altogether.
-
Solution : Pyridine, as a mild base, effectively neutralizes the HCl as it is formed, producing pyridinium chloride.[4][5] This sequestration of HCl drives the reaction equilibrium toward the desired product and protects acid-sensitive functional groups.[1]
Pyridine as a Nucleophilic Catalyst
Beyond its role as a base, pyridine can accelerate the reaction by acting as a nucleophilic catalyst. This is particularly relevant in the sulfonylation of alcohols.[4][5]
-
Mechanism : Pyridine, being a better nucleophile than a neutral alcohol, attacks the electrophilic sulfur atom of this compound.[5] This initial attack displaces the chloride ion and forms a highly reactive N-(4-bromobenzenesulfonyl)pyridinium salt intermediate.[1][4]
-
Enhanced Reactivity : The positively charged pyridinium moiety in this intermediate is an excellent leaving group. Consequently, the intermediate is significantly more electrophilic and susceptible to attack by the alcohol nucleophile than the starting sulfonyl chloride.[4][5] The subsequent nucleophilic attack by the alcohol displaces pyridine, which is regenerated, thus fulfilling its catalytic role.
The diagram below illustrates the dual functions of pyridine in the sulfonylation of an alcohol.
Caption: Dual roles of pyridine in reactions with this compound.
The nucleophilic catalysis pathway is detailed in the mechanistic diagram below.
Caption: Mechanism of pyridine as a nucleophilic catalyst in sulfonylation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonate esters and sulfonamides using this compound and pyridine.
Protocol 1: Synthesis of Neopentyl 4-Bromobenzenesulfonate
This protocol details the preparation of a sulfonate ester from a primary alcohol.[2][6]
Reaction Scheme: Neopentyl Alcohol + this compound → (in Pyridine) → Neopentyl 4-Bromobenzenesulfonate + Pyridinium Chloride
Materials and Equipment:
-
Reactants : this compound, Neopentyl alcohol, Pyridine (anhydrous)
-
Work-up Reagents : Saturated aqueous sodium bicarbonate (NaHCO₃), 0.05 N aqueous hydrochloric acid (HCl), Brine, Ethyl acetate (EtOAc)
-
Purification Reagents : Anhydrous sodium sulfate (Na₂SO₄), Silica gel, Dichloromethane, Hexanes
-
Equipment : Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, flash chromatography system
Procedure:
-
Reaction Setup : To a round bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous pyridine (used as solvent).[6]
-
Addition of Alcohol : While stirring at ambient temperature, add neopentyl alcohol (1.5 eq) to the reaction mixture.[6]
-
Reaction : Allow the reaction to stir overnight at ambient temperature to ensure completion.[6]
-
Quenching : Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and pyridinium salts.[6]
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction for optimal recovery.[6]
-
Washing : Combine the organic extracts and wash successively with 0.05 N aqueous HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.[1][6]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[6]
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the final product.[6]
Quantitative Data Summary
| Reactant / Product | Molar Eq. | Amount |
| This compound | 1.0 | 2.20 g (8.61 mmol) |
| Neopentyl alcohol | 1.5 | 1.39 mL (12.91 mmol) |
| Neopentyl 4-bromobenzenesulfonate | - | Expected Yield: 2.24 g (85%) |
| Table based on data from BenchChem.[6] |
Protocol 2: General Synthesis of N-Substituted Sulfonamides
This protocol provides a general method for the synthesis of sulfonamides from primary or secondary amines.[7]
Procedure:
-
Reaction Setup : Dissolve the primary or secondary amine (1.0 eq) in pyridine in a round bottom flask.
-
Addition of Sulfonyl Chloride : Cool the solution in an ice bath. Slowly add a solution of this compound (1.0-1.2 eq) in a suitable solvent (e.g., pyridine or dichloromethane).
-
Reaction : Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up : Add ice water to the reaction mixture and stir to precipitate the crude product.
-
Isolation and Purification : Collect the solid product by filtration. If necessary, purify the crude sulfonamide by recrystallization or column chromatography.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of a sulfonate ester using this compound and pyridine.
Caption: Experimental workflow for sulfonylation using pyridine.
Conclusion
Pyridine is an indispensable reagent in reactions involving this compound, serving the dual roles of an acid scavenger and a nucleophilic catalyst. As a base, it drives the reaction to completion by neutralizing the HCl byproduct. As a catalyst, it significantly enhances the electrophilicity of the sulfonyl group, accelerating the rate of reaction with nucleophiles like alcohols. Understanding these functions allows researchers to optimize reaction conditions, improve yields, and successfully synthesize critical sulfonate ester and sulfonamide intermediates for applications in medicinal chemistry and drug development.
References
Anwendungs- und Protokollhinweise zur Schotten-Baumann-Reaktion von 4-Brombenzolsulfonylchlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Schotten-Baumann-Reaktion unter Verwendung von 4-Brombenzolsulfonylchlorid zur Synthese von Sulfonamiden und Sulfonsäureestern. Die hier beschriebenen Methoden sind für den Einsatz in der organischen Synthese und der medizinischen Chemie optimiert und richten sich an Fachleute, die robuste und reproduzierbare Verfahren benötigen.
Einleitung
Die Schotten-Baumann-Reaktion, benannt nach ihren Entdeckern Carl Schotten und Eugen Baumann, ist eine vielseitige Methode zur Acylierung von Aminen, Alkoholen und Phenolen.[1] Bei der Reaktion von 4-Brombenzolsulfonylchlorid, einem wichtigen Reagenz in der organischen Synthese, mit nukleophilen Partnern wie primären oder sekundären Aminen entstehen Sulfonamide, während die Reaktion mit Alkoholen zu Sulfonsäureestern führt. Diese Produkte sind wichtige Zwischenprodukte in der pharmazeutischen Forschung und Entwicklung. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um den als Nebenprodukt entstehenden Chlorwasserstoff zu neutralisieren und die Reaktion voranzutreiben.[2][3] Üblicherweise wird ein zweiphasiges System aus einem organischen Lösungsmittel und einer wässrigen Basenlösung verwendet.[4]
Reaktionsmechanismus
Der Mechanismus der Schotten-Baumann-Reaktion ist eine nukleophile Acylsubstitution. Das Nukleophil (z. B. ein Amin oder Alkohol) greift das elektrophile Schwefelatom des 4-Brombenzolsulfonylchlorids an. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts. Anschließend wird das Chloridion als Abgangsgruppe eliminiert, und die zugesetzte Base deprotoniert das Nukleophil, was zur Bildung des stabilen Sulfonamids oder Sulfonsäureesters führt.
Zusammenfassung der Reaktionsbedingungen
Die Wahl der Base und des Lösungsmittels ist entscheidend für den Erfolg der Schotten-Baumann-Reaktion. Die folgende Tabelle fasst typische quantitative Parameter für die Reaktion von 4-Brombenzolsulfonylchlorid mit verschiedenen Nukleophilen zusammen.
| Parameter | Reaktion mit primärem/sekundärem Amin | Reaktion mit Alkohol | Reaktion mit Benzamid |
| Nukleophil | Benzylamin (Beispiel) | Neopentylalkohol | Benzamid |
| Produkt | N-Benzyl-4-brombenzolsulfonamid | Neopentyl-4-brombenzolsulfonat | N-(4-Brombenzolsulfonyl)benzamid |
| 4-Brombenzolsulfonylchlorid | 1.0 Äquivalente | 1.0 Äquivalente (2.20 g, 8.61 mmol) | 1.1 Äquivalente |
| Nukleophil | 1.0 Äquivalente | 1.5 Äquivalente (1.39 mL, 12.91 mmol) | 1.0 Äquivalente |
| Base | Triethylamin (1.2 Äquivalente) | Pyridin (Lösungsmittel, 30 mL) | Pyridin (1.2 Äquivalente) |
| Lösungsmittel | Dichlormethan (DCM) | Pyridin | Dichlormethan (DCM), wasserfrei |
| Temperatur | 0 °C bis Raumtemperatur | Raumtemperatur | Raumtemperatur |
| Reaktionszeit | 4 - 6 Stunden | Über Nacht | 2 - 4 Stunden |
| Aufarbeitung | Wäsche mit 1N HCl, ges. NaHCO₃, Sole | Extraktion mit Ethylacetat, Wäsche mit ges. NaHCO₃, 0.05 N HCl, Sole | Wäsche mit 1M HCl, ges. NaHCO₃, Sole |
| Ausbeute | Typischerweise hoch | 85 % | Typischerweise hoch |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Verfahren für die Synthese von Sulfonamiden und Sulfonsäureestern aus 4-Brombenzolsulfonylchlorid.
Protokoll 1: Synthese von N-Benzyl-4-brombenzolsulfonamid
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzylamin, einem primären Amin.
Materialien:
-
4-Brombenzolsulfonylchlorid
-
Benzylamin
-
Triethylamin
-
Dichlormethan (DCM), wasserfrei
-
1 N Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
Durchführung:
-
In einem trockenen Rundkolben wird Benzylamin (1.0 Äquivalent) in wasserfreiem Dichlormethan gelöst.
-
Triethylamin (1.2 Äquivalente) wird zu der Lösung gegeben.
-
Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Eine Lösung von 4-Brombenzolsulfonylchlorid (1.0 Äquivalent) in wasserfreiem Dichlormethan wird langsam über einen Tropftrichter zu der gerührten Aminlösung gegeben.
-
Nach vollständiger Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für 4-6 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.[2]
-
Nach Abschluss der Reaktion wird die Reaktionsmischung nacheinander mit 1 N HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.
-
Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Protokoll 2: Synthese von Neopentyl-4-brombenzolsulfonat
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Neopentylalkohol.[5]
Materialien:
-
4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol)
-
Neopentylalkohol (1.39 mL, 12.91 mmol)
-
Pyridin, wasserfrei (30 mL)
-
Ethylacetat
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
0.05 N wässrige Salzsäure (HCl)
-
Gesättigte wässrige Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Kieselgel für die Säulenchromatographie
-
Rundkolben, Magnetrührer, Scheidetrichter, Rotationsverdampfer
Durchführung:
-
In einem Rundkolben werden 4-Brombenzolsulfonylchlorid (2.20 g, 8.61 mmol) und Pyridin (30 mL) vorgelegt.[5]
-
Unter Rühren wird bei Raumtemperatur Neopentylalkohol (1.39 mL, 12.91 mmol) zugegeben.[5]
-
Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt.[5]
-
Die Reaktion wird durch vorsichtige Zugabe von gesättigter wässriger Natriumbicarbonatlösung beendet.[5]
-
Die Mischung wird in einen Scheidetrichter überführt und das Produkt dreimal mit Ethylacetat extrahiert.[5]
-
Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger NaHCO₃-Lösung, 0.05 N wässriger HCl und Sole gewaschen.[5]
-
Die organische Schicht wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum am Rotationsverdampfer entfernt.[5]
-
Das Rohprodukt wird durch Flash-Säulenchromatographie auf Kieselgel gereinigt, wobei mit einem Gradienten von 30 %-50 % Dichlormethan in Hexan eluiert wird, um Neopentyl-4-brombenzolsulfonat zu erhalten (2.24 g, 85 % Ausbeute).[5]
Protokoll 3: Synthese von N-(4-Brombenzolsulfonyl)benzamid
Dieses Protokoll beschreibt die Reaktion von 4-Brombenzolsulfonylchlorid mit Benzamid.
Materialien:
-
4-Brombenzolsulfonylchlorid
-
Benzamid
-
Pyridin, wasserfrei
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Ethanol (zur Umkristallisation)
-
Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter
Durchführung:
-
In einem sauberen, trockenen Rundkolben wird Benzamid (1.0 Äquivalent) in wasserfreiem Dichlormethan gelöst.[3]
-
Zu der gerührten Lösung wird bei Raumtemperatur Pyridin (1.2 Äquivalente) gegeben.[3]
-
Eine Lösung von 4-Brombenzolsulfonylchlorid (1.1 Äquivalente) in wasserfreiem Dichlormethan wird langsam über einen Tropftrichter über 15-20 Minuten zugegeben.[3]
-
Die Reaktionsmischung wird bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion ist typischerweise innerhalb von 2-4 Stunden abgeschlossen.[3]
-
Nach Abschluss der Reaktion wird die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.[3]
-
Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Filtrat unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten.[3]
-
Das Rohprodukt wird aus Ethanol umkristallisiert, um reines N-(4-Brombenzolsulfonyl)benzamid als Feststoff zu erhalten.[3]
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die logischen Beziehungen der Schotten-Baumann-Reaktion.
Bildunterschrift: Allgemeiner Arbeitsablauf der Schotten-Baumann-Reaktion.
Bildunterschrift: Logische Beziehung der Reaktionskomponenten.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromobenzenesulfonamides. This class of reactions is pivotal in medicinal chemistry and materials science for the synthesis of complex sulfonamide-containing molecules. The following sections detail various coupling methodologies, present representative quantitative data, and provide step-by-step experimental protocols.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates such as 4-bromobenzenesulfonamide, these reactions allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds for drug discovery and other applications. Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, each offering unique capabilities for molecular diversification.
General Workflow of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions. It is important to note that specific data for 4-bromobenzenesulfonamide is limited in the literature. Therefore, the presented data is based on analogous aryl bromide substrates and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 88 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 94 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 16 | 92 |
| 4 | Pd₂(dba)₃ (1) | DavePhos (2) | K₂CO₃ | Toluene | 90 | 20 | 88 |
Table 3: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 16 | 80 |
| 3 | Pd(OAc)₂ (1) | - | NaOAc | DMA | 130 | 24 | 78 |
| 4 | Herrmann's Catalyst (0.1) | - | Cy₂NMe | Dioxane | 110 | 8 | 92 |
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | Pd(OAc)₂ (1) | CuI (2) | K₂CO₃ | Acetonitrile | 70 | 16 | 88 |
| 4 | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 12 | 92 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of 4-bromobenzenesulfonamide. These should be considered as starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-arylbenzenesulfonamides via coupling of 4-bromobenzenesulfonamide with an arylboronic acid.
Materials:
-
4-Bromobenzenesulfonamide
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzenesulfonamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if used, 2-10 mol%), and the base (2-3 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylbenzenesulfonamide.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-substituted-4-aminobenzenesulfonamides via coupling of 4-bromobenzenesulfonamide with a primary or secondary amine.
Materials:
-
4-Bromobenzenesulfonamide
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.2-2.0 eq) to a dry Schlenk tube.
-
Add 4-bromobenzenesulfonamide (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the N-substituted-4-aminobenzenesulfonamide.
Protocol 3: Heck Coupling
Objective: To synthesize 4-vinylbenzenesulfonamides via coupling of 4-bromobenzenesulfonamide with an alkene.
Materials:
-
4-Bromobenzenesulfonamide
-
Alkene (e.g., styrene, acrylate, 1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Phosphine ligand (optional, e.g., P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-3.0 equivalents)
-
Solvent (e.g., DMF, NMP, Dioxane)
Procedure:
-
To a sealable reaction vessel, add 4-bromobenzenesulfonamide (1.0 eq), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (1.5-3.0 eq).
-
Add the solvent and the alkene (1.1-2.0 eq).
-
Seal the vessel and heat the mixture to the reaction temperature (typically 100-140 °C) with stirring for the required duration (typically 8-24 hours).
-
Monitor the reaction's progress.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and water. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography to isolate the 4-vinylbenzenesulfonamide.
Protocol 4: Sonogashira Coupling
Objective: To synthesize 4-(alkynyl)benzenesulfonamides via coupling of 4-bromobenzenesulfonamide with a terminal alkyne.
Materials:
-
4-Bromobenzenesulfonamide
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, 2-4 equivalents)
-
Solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromobenzenesulfonamide (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) co-catalyst (2-10 mol%).
-
Add the solvent and the base (2-4 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-(alkynyl)benzenesulfonamide.
Conclusion
The palladium-catalyzed cross-coupling of 4-bromobenzenesulfonamides provides a versatile platform for the synthesis of a wide range of substituted sulfonamides. The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—will depend on the desired final product. The protocols and data provided herein serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid, a key intermediate in the development of boronate affinity chromatography materials and other applications in medicinal chemistry. The protocols outlined are based on established synthetic routes, ensuring reproducibility and high-purity yields.
Overview
The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid is a two-step process. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with allylamine to form the intermediate, N-allyl-4-bromobenzenesulfonamide. The subsequent step is a lithium-halogen exchange followed by borylation to yield the final product. This method is efficient and provides the target compound with good yield and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-allyl-4-bromobenzenesulfonamide | C₉H₁₀BrNO₂S | 276.15 | 90 | 58-60 | ¹H NMR (CDCl₃), ¹³C NMR (CDCl₃) |
| 4-(N-allylsulfamoyl)phenylboronic acid | C₉H₁₂BNO₄S | 241.08 | 70 | 116-118 | ¹H NMR (DMSO-d₆), ¹³C NMR (DMSO-d₆), IR (KBr) |
Experimental Protocols
Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide
This procedure details the synthesis of the sulfonamide intermediate.
Materials:
-
This compound
-
Allylamine
-
Triethylamine
-
Acetonitrile
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of this compound (12.8 g, 50 mmol) and 5 ml of triethylamine in 100 ml of acetonitrile in an ice-bath, slowly add 10 ml of allylamine.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO₄.[1]
-
Remove the solvent under reduced pressure to afford a pale yellow solid.[1]
-
Recrystallize the solid compound from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide as colorless crystals.[1]
Characterization Data for N-allyl-4-bromobenzenesulfonamide:
-
Yield: 12.4 g (90%)[1]
-
Melting Point: 58-60°C[1]
-
¹H NMR (CDCl₃): δ 7.75 (d, 2H), 7.66 (d, 2H), 5.72 (m, 1H), 5.19 (q, 2H), 5.08 (q, 2H), 3.62 (d, 2H)[1]
-
¹³C NMR (CDCl₃): δ 139.8, 132.7, 132.4, 128.7, 127.6, 117.9, 45.7[1]
Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
This procedure describes the conversion of the intermediate to the final boronic acid product.
Materials:
-
N-allyl-4-bromobenzenesulfonamide
-
Dry Tetrahydrofuran (THF)
-
Dry Toluene
-
Triisopropyl borate
-
n-Butyllithium (1.6 M in hexane)
-
Chloroform
-
Diethyl ether
-
Argon atmosphere
Procedure:
-
In a dry ice-acetone bath, to a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4/1, v/v), slowly add triisopropyl borate (48 ml, 0.20 mol) under an argon atmosphere.[1]
-
The subsequent steps for the completion of the reaction to yield 4-(N-allylsulfamoyl)phenylboronic acid involve workup and purification. The organic layer is separated, dried over anhydrous MgSO₄, and evaporated to dryness under reduced pressure.[1]
-
The residue is stirred with 30 ml of chloroform, from which a white powder precipitates. This powder is then filtered, washed with diethyl ether, and dried to afford the final product.[1]
Characterization Data for 4-(N-allylsulfamoyl)phenylboronic acid:
-
Yield: 6.8 g (70%)[1]
-
Melting Point: 116-118°C[1]
-
IR (KBr): 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090 cm⁻¹[1]
-
¹H NMR (DMSO-d₆): δ 7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (q, 1H), 5.12 (q, 1H), 3.62 (m, 2H)[1]
-
¹³C NMR (DMSO-d₆): δ 133.8, 133.6, 125.4, 115.8, 45.1[1]
-
pKa: 7.4 ± 0.1[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.
Caption: Reaction scheme for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.
References
Application Notes and Protocols: 4-Bromobenzenesulfonyl Chloride in the Synthesis of Novel Fungicidal Agents
Introduction
4-Bromobenzenesulfonyl chloride is a versatile chemical intermediate widely employed in organic synthesis for the introduction of the 4-bromobenzenesulfonyl group. This moiety is a key component in a variety of molecules with significant biological activities. In the field of agrochemical research, this compound serves as a crucial starting material for the synthesis of novel fungicides. The presence of the sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a common feature in many biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of novel fungicidal agents derived from this compound, specifically focusing on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives which have demonstrated promising antifungal activity.
Applications in Agrochemical Synthesis
This compound is a key building block for the creation of sulfonamide-based agrochemicals. The primary reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. This chemistry has been utilized to synthesize compounds with a range of agrochemical applications, including:
-
Fungicides: The 4-bromophenylsulfonamide scaffold has been incorporated into molecules exhibiting potent antifungal properties. These compounds can inhibit the growth of various fungal pathogens that affect crops.
-
Herbicides: While less common, derivatives of this compound have been explored for their herbicidal activity. The sulfonylurea class of herbicides, for instance, often contains an arylsulfonyl group.
-
Insecticides: The sulfonamide group is also present in some classes of insecticides, where it contributes to the molecule's overall efficacy.
Featured Application: Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives with Antifungal Activity
This section details the synthesis of a series of N-acyl-α-amino acid derivatives incorporating the 4-bromobenzenesulfonyl moiety, which have shown significant activity against fungal pathogens. The synthetic route involves the initial preparation of a key intermediate, 4-[(4-bromophenyl)sulfonyl]benzoic acid, from this compound.
Synthesis Pathway
The overall synthetic pathway for the target antifungal compounds is depicted below.
Caption: Synthetic pathway for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine.
Experimental Protocols
Step 1: Synthesis of 4-[(4-Bromophenyl)sulfonyl]benzoic acid (Intermediate)
This key intermediate is prepared via a two-step process starting from bromobenzene and tosyl chloride, which is a common precursor for the 4-bromobenzenesulfonyl moiety.
-
Reaction: Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride in the presence of aluminum trichloride, followed by oxidation of the resulting 1-bromo-4-tosylbenzene with chromium trioxide in acetic acid.
-
Procedure:
-
To a stirred solution of bromobenzene and tosyl chloride in a suitable solvent, add aluminum trichloride portion-wise at a controlled temperature.
-
After the reaction is complete, quench the reaction mixture with ice-water.
-
Extract the product, 1-bromo-4-tosylbenzene, with an organic solvent, wash, dry, and concentrate.
-
Dissolve the crude 1-bromo-4-tosylbenzene in acetic acid.
-
Add chromium trioxide and heat the mixture to effect oxidation.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter, wash, and dry the solid to obtain 4-[(4-bromophenyl)sulfonyl]benzoic acid.
-
Step 2: Synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic Acid (Final Product) [1]
-
Reaction: Schotten–Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride.[1]
-
Materials:
-
L-valine
-
1 N Sodium hydroxide (NaOH) solution
-
Crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (prepared by reacting the corresponding benzoic acid with thionyl chloride)[1]
-
Dichloromethane (DCM)
-
2 N Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve L-valine (2.34 g, 20 mmol) in 20 mL of 1 N NaOH solution and cool the solution to 0–5 °C in an ice bath.[1]
-
Simultaneously, add dropwise over 30 minutes a solution of crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (7.19 g, 20 mmol) in 45 mL of anhydrous dichloromethane and a 2 N NaOH solution (10 mL, 20 mmol) while maintaining vigorous stirring.[1]
-
Continue stirring the mixture at room temperature for an additional 4 hours.[1]
-
Separate the aqueous layer and wash it with dichloromethane (2 x 15 mL).[1]
-
Acidify the aqueous layer to pH 2-3 with a 6 N hydrochloric acid solution.[1]
-
Extract the precipitated product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude product from a mixture of ethanol and water to yield the pure compound.[1]
-
Quantitative Data
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | C18H18BrNO5S | 94 | 198-200 |
Antifungal Activity
The synthesized compound was evaluated for its antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) was determined using a standard broth microdilution method.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 128 |
| Candida parapsilosis | 64 |
| Aspergillus niger | 256 |
Logical Workflow for Antifungal Activity Screening
The following diagram illustrates the workflow for screening the antifungal activity of the synthesized compounds.
Caption: Workflow for antifungal activity screening.
This compound is a valuable precursor for the synthesis of novel agrochemicals, particularly fungicides. The straightforward formation of the sulfonamide linkage allows for the generation of a diverse range of compounds with potent biological activities. The detailed protocol for the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and their demonstrated antifungal activity highlight the potential of this chemical scaffold in the development of new crop protection agents. Further research and optimization of these structures may lead to the discovery of even more effective and selective agrochemicals.
References
Troubleshooting & Optimization
Side reactions of 4-Bromobenzenesulfonyl chloride with water
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4-bromobenzenesulfonyl chloride with water. The information is tailored for professionals encountering and aiming to mitigate these issues during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound with water?
The primary side reaction is hydrolysis, where this compound reacts with water to form 4-bromobenzenesulfonic acid and hydrochloric acid. This reaction is a common cause of yield loss and impurity generation in syntheses where water is present as a solvent, reagent, or impurity.[1][2] While stable in cold water, this hydrolysis reaction is accelerated by heating.[3]
Q2: What is the mechanism of this hydrolysis reaction?
The hydrolysis of this compound proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism.[1][4] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a transition state where a new sulfur-oxygen bond is forming concurrently with the cleavage of the sulfur-chlorine bond. The reaction is generally accelerated by electron-withdrawing groups on the benzene ring.[3]
Q3: How does temperature affect the rate of hydrolysis?
The rate of hydrolysis of this compound is significantly dependent on temperature. As the temperature increases, the rate of hydrolysis also increases. For quantitative data on the effect of temperature on the rate constant, please refer to the data table in the "Quantitative Data Summary" section.
Q4: Can the presence of a base influence the hydrolysis reaction?
Yes, the presence of a base can catalyze the hydrolysis of sulfonyl chlorides. The base can deprotonate water, forming the more nucleophilic hydroxide ion, which can then more readily attack the sulfonyl chloride. Pyridines, for instance, can act as nucleophilic catalysts in the hydrolysis of benzenesulfonyl chlorides.[5]
Troubleshooting Guides
Issue: Low yield of the desired product and/or formation of a sulfonic acid byproduct.
This is a strong indication that hydrolysis of the this compound starting material or product is occurring.
Potential Cause 1: Presence of water in solvents or reagents.
-
Troubleshooting Step: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents should also be anhydrous.
-
Expected Outcome: A significant reduction in the formation of the 4-bromobenzenesulfonic acid byproduct and an increase in the yield of the desired product.[2]
Potential Cause 2: Exposure to atmospheric moisture.
-
Troubleshooting Step: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Expected Outcome: Exclusion of atmospheric moisture will prevent the hydrolysis of the sulfonyl chloride during the reaction setup and execution.[2]
Potential Cause 3: Hydrolysis during aqueous work-up.
-
Troubleshooting Step: If an aqueous work-up is unavoidable, perform it as quickly as possible and at a low temperature (e.g., using ice-cold water or brine). Promptly extract the product into an organic solvent.
-
Expected Outcome: Minimized contact time with the aqueous phase will reduce the extent of hydrolysis. The low solubility of this compound in water can also help protect it from extensive hydrolysis if it precipitates.[6][7]
Quantitative Data Summary
The following table summarizes the first-order rate constants for the hydrolysis of this compound in water at various temperatures.
| Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) |
| 5.022 | 1.841 |
| 10.015 | 3.557 |
| 15.029 | 6.619 |
| 20.007 | 11.90 |
| 25.011 | 20.94 |
Data sourced from Robertson, R. E., & Scott, J. M. W. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1445.[4]
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Reaction using this compound
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all other reagents are of high purity and free from water.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition: Add the reagents via syringe or cannula to maintain the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: If an aqueous work-up is necessary, cool the reaction mixture in an ice bath before adding ice-cold water or brine. Immediately extract the product into a suitable organic solvent. Perform the separation of layers as quickly as possible.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Kinetic Measurement of this compound Hydrolysis by Conductimetry
This protocol is based on the method described by Robertson and Scott (1971).[4]
-
Instrumentation: Utilize a conductivity meter with a suitable cell and a temperature-controlled bath capable of maintaining the temperature to ±0.002 °C.
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., a small amount of acetone) for injection into the conductivity cell containing pure water.
-
Kinetic Run:
-
Equilibrate the conductivity cell containing high-purity water to the desired temperature in the thermostatic bath.
-
Inject a small, known amount of the this compound solution into the cell with vigorous stirring to ensure rapid dissolution.
-
Immediately begin recording the change in conductance of the solution over time. The hydrolysis reaction produces ions (H⁺, Cl⁻, and 4-bromobenzenesulfonate), leading to an increase in conductance.
-
-
Data Analysis:
-
The hydrolysis of sulfonyl chlorides follows first-order kinetics. The rate constant (k) can be determined by fitting the conductance (G) versus time (t) data to the following equation: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) where Gt is the conductance at time t, G₀ is the initial conductance, and G∞ is the conductance at infinite time (after the reaction is complete).
-
A plot of ln(G∞ - Gt) versus t will yield a straight line with a slope of -k.
-
Visualizations
Caption: SN2-like mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for hydrolysis of this compound.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Hydrolysis of 4-Bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the hydrolysis of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 4-Bromobenzenesulfonic Acid | Incomplete Reaction: The hydrolysis may not have proceeded to completion. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. - Increase reaction time or temperature: While this compound can hydrolyze upon heating, ensuring sufficient time and an appropriate temperature (e.g., 50 °C) is crucial for completion.[1][2] |
| Degradation of Starting Material: this compound is sensitive to moisture and may have hydrolyzed before the experiment.[3][4] | - Use fresh or properly stored reagent: Ensure the this compound has been stored in a tightly sealed container under inert atmosphere to prevent exposure to ambient moisture. - Check the purity of the starting material: Analyze the starting material by NMR or melting point to confirm its identity and purity. | |
| Presence of Unreacted Starting Material | Insufficient Water: The amount of water may not be sufficient to fully hydrolyze the sulfonyl chloride. | - Ensure an adequate amount of water is present: Water acts as both the solvent and the reactant in this hydrolysis. |
| Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Gently heat the reaction mixture: Increasing the temperature to around 50 °C can significantly increase the rate of hydrolysis.[1][2] | |
| Formation of Side Products or Impurities | Impure Starting Material: The this compound used may contain impurities. | - Purify the starting material if necessary: Recrystallization or column chromatography can be used to purify the starting material before use. |
| Thermal Decomposition: High temperatures can lead to the decomposition of sulfonyl chlorides.[5] | - Avoid excessive heating: Maintain a controlled temperature and avoid overheating the reaction mixture. Signs of decomposition can include a change in color of the reaction mixture.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound proceeds via a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of 4-bromobenzenesulfonic acid and hydrochloric acid (HCl).[1] The reaction is generally considered to follow an SN2-like mechanism.[6][7]
Q2: What are the key safety precautions to consider during this experiment?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[4][8] It is also moisture-sensitive and will react with water to produce corrosive HCl gas.[3][9] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][8]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][10] By spotting the reaction mixture alongside the starting material, the consumption of this compound can be observed.
Q4: My this compound is a solid. How should I handle it?
A4: this compound is a white to light yellow crystalline solid at room temperature.[8] It should be handled in a dry environment to prevent premature hydrolysis. If the reaction is performed in water, the solid can be added directly to the water with stirring.
Q5: What are the physical properties of the starting material and product?
A5: The key physical properties are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₄BrClO₂S | 255.52 | 73-75[11] |
| 4-Bromobenzenesulfonic acid monohydrate | C₆H₅BrO₃S · H₂O | 255.09[12] | 90-93[12] |
Experimental Protocol: Hydrolysis of this compound
This protocol provides a general procedure for the hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
TLC plates and developing chamber
-
Dichloromethane (for workup)
-
Short column for chromatography (optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and water.
-
Attach a condenser to the flask.
-
Heat the reaction mixture to 50 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, add dichloromethane (CH₂Cl₂) and stir for a few minutes. Separate the aqueous layer containing the product.[2]
-
The product can be further purified by short column chromatography if required.[2]
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting decision tree for low yield in the hydrolysis reaction.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-ブロモベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Bromobenzenesulfonic acid 98 79326-93-5 [sigmaaldrich.com]
How to prevent di-sulfonylation with 4-Bromobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfonyl chloride. The focus is on preventing the common side reaction of di-sulfonylation when reacting with primary amines.
Troubleshooting Guide: Preventing Di-sulfonylation
Di-sulfonylation is the formation of a significant amount of the undesired N,N-bis(4-bromophenylsulfonyl)amine byproduct. This guide provides a systematic approach to minimizing this side reaction.
Issue: Significant formation of di-sulfonylated byproduct.
This is a common issue arising from the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile and reacts with a second molecule of this compound.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Detailed Troubleshooting Steps:
-
Step 1: Adjust Stoichiometry and Rate of Addition
-
Action: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the this compound. This ensures the sulfonyl chloride is the limiting reagent.
-
Protocol: Dissolve the primary amine and base in your chosen solvent. Cool the mixture to 0 °C. Add the this compound, dissolved in a small amount of the same solvent, dropwise over a prolonged period (e.g., 30-60 minutes). Slow addition maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[1]
-
-
Step 2: Modify Base Conditions
-
Action: The base neutralizes the HCl byproduct. However, a strong, non-hindered base can readily deprotonate the mono-sulfonamide, facilitating the second sulfonylation.[1]
-
Recommendation: Switch from strong bases like triethylamine (TEA) to a weaker or more sterically hindered base such as pyridine or 2,6-lutidine.
-
-
Step 3: Lower Reaction Temperature
-
Action: Lowering the reaction temperature can significantly improve selectivity by slowing down the rate of the undesired di-sulfonylation reaction more than the desired mono-sulfonylation.
-
Protocol: Conduct the addition of this compound at 0 °C or even lower (e.g., -20 °C). After the addition is complete, allow the reaction to warm slowly to room temperature and stir until completion.
-
-
Step 4: Consider Solvent Effects
-
Action: The choice of solvent can influence reaction rates and selectivity.
-
Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. If di-sulfonylation is persistent, consider a less polar aprotic solvent, which may reduce the solubility and reactivity of the sulfonamide anion.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-sulfonylation?
A1: Di-sulfonylation occurs in a two-step process. First, the primary amine reacts with one equivalent of this compound to form the desired mono-sulfonamide. The resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion. This anion then attacks a second molecule of this compound to yield the undesired di-sulfonylated byproduct.
Caption: The reaction pathway leading to di-sulfonylation.
Q2: Which reaction parameters are most critical for controlling selectivity between mono- and di-sulfonylation?
A2: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent.
-
Base: The type and amount of base used.
-
Temperature: The reaction temperature significantly affects reaction rates and selectivity.
-
Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture.[1]
Q3: Can the choice of solvent affect the outcome of the reaction?
A3: Yes, the solvent can influence the reaction. Aprotic solvents are commonly used. The solubility of the amine, the sulfonyl chloride, and the resulting sulfonamide can impact the reaction kinetics and the prevalence of side reactions.
Data Presentation
Table 1: Qualitative Impact of Base Selection on Di-sulfonylation
| Base Type | Example(s) | General Effect on Di-sulfonylation | Rationale |
| Weak/Sterically Hindered | Pyridine, 2,6-Lutidine | Lower | Less effective at deprotonating the mono-sulfonamide, thus disfavoring the second sulfonylation step. |
| Strong/Non-Hindered | Triethylamine (TEA) | Higher | Efficiently deprotonates the mono-sulfonamide, increasing the concentration of the reactive sulfonamide anion. |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Variable | Can be effective, but their heterogeneity and base strength can influence the reaction outcome. Generally considered milder than strong tertiary amines. |
Table 2: Illustrative Quantitative Data on the Effect of Reaction Conditions
The following data are illustrative examples based on established principles of organic chemistry to demonstrate how reaction parameters can influence the product ratio. Actual results will vary depending on the specific primary amine substrate.
| Entry | Amine:Sulfonyl Chloride Ratio | Base | Temperature (°C) | Rate of Addition | Mono-sulfonamide Yield (%) | Di-sulfonamide Yield (%) |
| 1 | 1.1 : 1 | Pyridine | 0 to RT | Slow (1 hour) | >95 | <5 |
| 2 | 1 : 1.1 | Triethylamine | RT | Fast (5 min) | 60 | 40 |
| 3 | 1.1 : 1 | Triethylamine | 0 | Slow (1 hour) | 85 | 15 |
| 4 | 1.1 : 1 | Pyridine | 50 | Slow (1 hour) | 80 | 20 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Primary Amine (1.1 mmol)
-
This compound (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add pyridine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in a small amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue stirring for 2-16 hours, or until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-(4-bromophenylsulfonyl)amine.
-
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
On a TLC plate, spot the starting amine, this compound, and a co-spot of both.
-
Take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate and visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the limiting reagent (typically the sulfonyl chloride) has disappeared and a new, usually less polar, product spot has appeared. The mono- and di-sulfonylated products will likely have different Rf values.
References
Technical Support Center: Recrystallization of 4-Bromobenzenesulfonamides
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-bromobenzenesulfonamides via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying 4-bromobenzenesulfonamides?
Recrystallization is a purification technique for solid compounds.[1][2] It operates on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities ideally remain dissolved in the cooler solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[4]
Q2: How do I select an appropriate solvent for recrystallizing 4-bromobenzenesulfonamide?
An ideal solvent should dissolve the sulfonamide completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[5] The impurities should either be highly soluble at all temperatures or completely insoluble.[5] For 4-bromobenzenesulfonamides, which possess both polar and non-polar characteristics, mixed solvent systems are often effective.[6]
-
Recommended Solvent Systems: Good starting points for solvent screening include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[6][7] Toluene and methanol have also been used.[8]
-
Screening Process: Test small amounts (e.g., 50 mg) of your crude product with a few drops of different solvents in test tubes to observe solubility when hot and crystal formation upon cooling.[5]
Q3: What are the most common impurities in a typical synthesis of 4-bromobenzenesulfonamide?
The most common impurities often stem from the starting materials and side reactions.[6] If synthesized from 4-bromobenzenesulfonyl chloride and an amine, expected impurities include:
-
Unreacted this compound.
-
Unreacted starting amine.
-
Hydrolysis product: 4-bromobenzenesulfonic acid, formed if the sulfonyl chloride reacts with water.[7]
-
Byproducts from the base used in the reaction (e.g., triethylamine hydrochloride).[6]
Q4: How can I confirm the purity of my recrystallized product?
Product purity can be assessed using several methods:
-
Melting Point: A sharp melting point that matches the literature value (163-167 °C for 4-bromobenzenesulfonamide) indicates high purity.[9] Impurities typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A quick qualitative check. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[5]
-
Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities.[5]
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume or an inappropriate solvent was chosen.[10]
-
Solution:
-
Gradually add more hot solvent in small portions until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.[1][10]
-
If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Evaporate the current solvent and try an alternative, such as a different alcohol or a mixed solvent system.[10]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.[10]
-
Solution:
-
Induce Crystallization: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Seed the Solution: Add a tiny, pure crystal of 4-bromobenzenesulfonamide to the solution to act as a template.[6][10]
-
Reduce Solvent Volume: If nucleation fails, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again.[10]
-
Cool Further: Use an ice bath to further decrease the compound's solubility, which can promote crystallization.[10]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling process is too rapid, or the compound is significantly impure, lowering its melting point below the temperature of the solution.[10][11]
-
Solution:
-
Reheat the solution until the oil completely redissolves.[10]
-
Add a small amount of additional hot solvent to slightly dilute the solution.[10]
-
Allow the solution to cool much more slowly. Let the flask cool to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[12] Slower cooling is crucial for forming an ordered crystal lattice.
-
Problem 4: The final product is colored or appears impure.
-
Possible Cause: Insoluble or colored impurities were present in the crude material.
-
Solution:
-
Hot Filtration: If you observe insoluble impurities in the hot solution, you must perform a hot filtration. Quickly pass the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool.[5][10]
-
Decolorize with Activated Carbon: For colored, soluble impurities, add a small amount of activated carbon to the hot (but not boiling) solution.[5][13] Swirl for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities.[10]
-
Problem 5: The recrystallization yield is very low.
-
Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or premature crystallization occurred during a hot filtration.[11][12]
-
Solution:
-
Use Minimum Solvent: Always use the absolute minimum amount of hot solvent required to dissolve the compound.[12]
-
Ensure Thorough Cooling: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]
-
Select a Better Solvent: If solubility in the cold solvent is the issue, re-evaluate your solvent choice. The ideal solvent has very low solubility for the target compound at 0 °C.[5]
-
Wash Correctly: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove the impurity-laden mother liquor without dissolving the product crystals.[5]
-
Data Presentation
Table 1: Physical Properties of 4-Bromobenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO₂S | [9] |
| Molecular Weight | 236.09 g/mol | [9] |
| Melting Point | 163-167 °C | [9] |
| Appearance | White to off-white solid/powder | [9][14] |
| Solubility (Room Temp) | Slightly soluble in DMSO and Methanol | [9][15] |
Table 2: Common Recrystallization Solvent Systems for Sulfonamides
| Solvent System | Type | Rationale |
| Ethanol / Water | Mixed (Good/Poor) | Compound is soluble in hot ethanol ("good" solvent). Water is added as an anti-solvent ("poor" solvent) to decrease solubility and induce crystallization upon cooling.[4][10] |
| Ethyl Acetate / Hexanes | Mixed (Good/Poor) | Compound is soluble in ethyl acetate. Hexanes are added as the anti-solvent.[7] |
| Isopropanol / Water | Mixed (Good/Poor) | Similar principle to ethanol/water, using a slightly less polar alcohol.[7] |
| Toluene | Single | A non-polar aromatic solvent that can be effective for certain sulfonamides.[8] |
| Methanol | Single | A polar protic solvent; slow evaporation can yield high-quality crystals.[8] |
Experimental Protocols
Protocol: Recrystallization of 4-Bromobenzenesulfonamide using an Ethanol/Water System
This protocol outlines a general procedure. Quantities should be adapted based on the scale of your experiment.
-
Dissolution:
-
Place the crude 4-bromobenzenesulfonamide into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Continue adding ethanol in small portions until the solid is completely dissolved at or near the boiling point.[10] Avoid adding a large excess.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon.
-
Heat the mixture again for 5-10 minutes with stirring.
-
-
Hot Filtration (Optional but recommended if carbon was used or visible impurities remain):
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source.
-
Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid).[10]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear or faintly opalescent solution.[10]
-
Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture or pure ice-cold water to rinse away the mother liquor.
-
Continue to draw air through the crystals on the funnel to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a watch glass and allow them to air dry completely.
-
For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
Caption: Workflow for the recrystallization of 4-bromobenzenesulfonamide.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. LabXchange [labxchange.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. 4-Bromobenzenesulfonamide, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield for Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during sulfonamide synthesis. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of sulfonamides, presented in a question-and-answer format.
Q1: My sulfonamide reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in sulfonamide synthesis are a common problem and can often be attributed to several key factors. A systematic check of the following is recommended:
-
Reagent Quality:
-
Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] Always use a fresh bottle or purify the sulfonyl chloride before use.
-
Amine: Ensure the amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]
-
Solvent: The presence of water can lead to the hydrolysis of the sulfonyl chloride.[1] Use anhydrous (dry) solvents for the reaction.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 molar ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]
-
Temperature: Reactions are often initiated at 0 °C and then allowed to warm to room temperature.[1] If the reaction is slow, gentle heating may be necessary; however, excessive heat can promote side reactions.[1]
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents by atmospheric moisture.[1][2]
-
-
Reactivity of Starting Materials:
-
Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines are less nucleophilic and will react more slowly. Increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate.[3]
-
Steric Hindrance: If either the sulfonyl chloride or the amine is sterically hindered, the reaction rate can be significantly reduced. Consider increasing the reaction temperature or time.[2]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The most common side products are typically unreacted starting materials and the hydrolysis product of the sulfonyl chloride.
-
Unreacted Starting Materials: To drive the reaction to completion, you can try increasing the reaction time or temperature. Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help to consume all of the amine.[3]
-
Hydrolysis of Sulfonyl Chloride: This occurs when the sulfonyl chloride reacts with water. To minimize this, ensure all glassware is oven-dried and use anhydrous solvents.[2][3] If an aqueous workup is necessary, perform it quickly at a low temperature.[3]
-
Bis-sulfonylation of Primary Amines: To avoid the formation of a di-sulfonated product when using a primary amine, use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[3]
Q3: What is the role of the base in sulfonamide synthesis, and how do I choose the right one?
A3: The base plays a crucial role in neutralizing the HCl generated during the reaction. Common bases include pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA).
-
Pyridine: Can act as both a base and a nucleophilic catalyst.[3]
-
Triethylamine (TEA): A common and effective non-nucleophilic base.
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base that is often preferred for sterically hindered substrates.[3]
-
Aqueous Sodium Hydroxide: In some cases, particularly with hydrophobic amines, running the reaction in aqueous sodium hydroxide can provide excellent yields.[3]
Q4: How can I effectively purify my sulfonamide product?
A4: Sulfonamides are often crystalline solids, making recrystallization a primary method of purification.[3] If recrystallization is not effective, silica gel column chromatography is a common alternative.[3]
-
Recrystallization: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[3] The goal is to find a solvent in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3] Sulfonamides can sometimes exhibit "tailing" on silica gel due to the acidic N-H proton. Adding a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to the eluent can often improve the peak shape.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of different catalysts, solvents, and reaction conditions on the yield of sulfonamide synthesis.
Table 1: Effect of Catalyst and Reaction Conditions on the Synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides
| Entry | Catalyst (amount) | Solvent | Temperature (°C) | Time (h:min) | Yield (%) |
| 1 | DMAP (0.1 g) | DMF | 160 | 10:00 | 25 |
| 2 | DMAP (0.1 g) | None | 120 | 5:00 | 65 |
| 3 | DMAP (0.1 g) | None | 160 | 1:45 | 95 |
| 4 | Pyridine (2 mL) | None | 115 | 10:00 | Trace |
| 5 | t-BuOK (0.2 g) | t-BuOH | 83 | 10:00 | — |
| 6 | Et3N (2 mmol) | EtOH | 78 | 10:00 | — |
Data adapted from a study on DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives.[4]
Table 2: Effect of Solvent on Sulfonamide Synthesis Yield
| Entry | Thiol | Amine | Oxidant | Solvent | Yield (%) |
| 1 | Thiophenol | Morpholine | NaDCC·2H₂O | H₂O | 56 |
| 2 | Thiophenol | Morpholine | NaDCC·2H₂O | EtOH | 82 |
| 3 | Thiophenol | Morpholine | NaDCC·2H₂O | Glycerol | 75 |
| 4 | Thiophenol | Morpholine | NaDCC·2H₂O | ChCl/Gly: 1/2 | 65 |
| 5 | p-Methylthiophenol | Piperidine | NaDCC·2H₂O | EtOH | 92 |
| 6 | p-Chlorothiophenol | Cyclohexylamine | NaDCC·2H₂O | EtOH | 89 |
Data adapted from a study on the sustainable synthesis of sulfonamides in alternative solvents.[3]
Experimental Protocols
Below are detailed methodologies for key experiments in sulfonamide synthesis.
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary/Secondary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[5]
-
Base Addition: Add a suitable base, such as triethylamine (1.5-2.0 eq) or pyridine (2.0-3.0 eq), to the solution.[2][5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2][5]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05-1.2 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[2][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][5]
-
Workup: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[2] Dilute the mixture with the organic solvent used for the reaction. Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonic acid), and brine.[3][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography.[3][5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in sulfonamide synthesis and troubleshooting.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
References
Technical Support Center: TLC Monitoring of Reactions Involving 4-Bromobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfonyl chloride. It focuses on the use of Thin-Layer Chromatography (TLC) for reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is an organosulfur compound used as a reagent in organic synthesis.[1] It is a white to off-white crystalline solid.[1] Its primary application is to introduce the "brosyl" (4-bromobenzenesulfonyl) group into molecules, which is particularly useful for the synthesis of sulfonamides and sulfonate esters.[2][3] In medicinal chemistry, the sulfonamide group is a key component in many therapeutic agents.[4]
Q2: What are the key safety precautions when handling this compound?
This compound is a corrosive solid that is moisture-sensitive.[5][6] It can cause severe skin burns and eye damage.[6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] It should be stored in a dry, cool, and well-ventilated place, away from moisture, as it can hydrolyze to 4-bromobenzenesulfonic acid and hydrochloric acid.[1][5]
Q3: How can I visualize spots on a TLC plate when working with this compound and its derivatives?
Since this compound and many of its derivatives, such as sulfonamides, contain an aromatic ring, they are often UV-active.[7] Therefore, the primary method for visualization is a UV lamp, typically at 254 nm.[8][9] For compounds that are not UV-active or for better visualization, various staining agents can be used.[7][8]
Commonly used stains include:
-
Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, such as amines and alcohols.[7] It typically produces yellow spots on a purple background.[7]
-
p-Anisaldehyde: This stain is useful for detecting a variety of functional groups and can produce a range of colors, which can help in differentiating between spots.[10]
-
Ninhydrin: This stain is excellent for detecting primary and secondary amines, which are common starting materials in reactions with this compound.[7][10] It usually produces a purple or yellow spot.[7]
-
Iodine: An iodine chamber can be used as a simple and often non-destructive method for visualizing many organic compounds, especially those with unsaturation or aromatic rings.[7]
Q4: My starting amine and the resulting sulfonamide have very similar Rf values. How can I improve their separation on the TLC plate?
This is a common challenge, especially if the amine is large and the polarity change upon sulfonamide formation is minimal.[9] Here are a few strategies to improve separation:
-
Change the Solvent System: Experiment with different solvent systems to enhance the separation.[11] You can try mixtures of polar and non-polar solvents, such as ethyl acetate/hexanes or dichloromethane/methanol.[12]
-
Add a Modifier: For basic compounds like amines and some sulfonamides, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonium hydroxide to the mobile phase can improve the spot shape and separation.[11][13] For acidic compounds, a small amount of acetic or formic acid can be beneficial.[11][13]
-
Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different type of TLC plate, such as a reversed-phase (C18) plate.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots on the TLC plate. | 1. The sample is too concentrated.[14] 2. The compound is acidic or basic.[13][14] 3. The compound is highly polar.[11] | 1. Dilute the sample solution and re-spot the TLC plate.[11][13] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.[11][13] 3. Consider using a more polar solvent system or a reversed-phase TLC plate.[11] |
| Spots are not visible on the TLC plate. | 1. The compound is not UV-active.[11] 2. The sample is too dilute.[11] 3. The compound is volatile and may have evaporated.[11] | 1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[8][11] 2. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11] 3. Ensure the plate is not overheated during drying. |
| Multiple new spots appear on the TLC, in addition to the product. | 1. Formation of side products.[12] 2. Hydrolysis of this compound.[12] 3. Bis-sulfonylation of a primary amine. | 1. Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions.[12] 2. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[12] The resulting sulfonic acid will often appear as a baseline spot. 3. Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution.[12] |
| Spots remain at the baseline (Rf ≈ 0). | 1. The eluent is not polar enough.[11] 2. The compound is highly polar or ionic (e.g., sulfonic acid from hydrolysis).[9] | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[11] 2. For highly polar basic compounds, add a small amount of ammonium hydroxide to the mobile phase. For highly polar acidic compounds, add a small amount of acetic acid.[11] |
| Spots run with the solvent front (Rf ≈ 1). | The eluent is too polar.[11] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[11] |
Experimental Protocols
General Protocol for TLC Monitoring of a Sulfonamide Synthesis
This protocol outlines the general procedure for monitoring the reaction of this compound with an amine to form a sulfonamide.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.[15]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[14] Mark lanes for the starting amine (SM), the reaction mixture (RM), and a co-spot (Co).[16]
-
Spot the Plate:
-
Dissolve a small amount of the starting amine in a volatile solvent to create a reference solution.
-
Using a capillary spotter, apply a small spot of the starting amine solution to the "SM" lane on the baseline.[14]
-
Withdraw a small aliquot from the reaction mixture using a capillary spotter.[16] Spot this on the "RM" lane.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture on top of it.[16]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[14] Cover the chamber and allow the solvent to ascend the plate.[14]
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[14]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[14][17]
-
If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it with a heat gun until spots appear.[8][17]
-
-
Analyze the Results: Compare the spots in the different lanes. The reaction is progressing if the spot corresponding to the starting amine in the "RM" lane diminishes and a new spot (the sulfonamide product) appears.[16] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[16]
Data Presentation
Table 1: Typical Rf Values for Components in a Sulfonamide Reaction
| Compound | Typical Rf Value Range* | Polarity |
| This compound | 0.6 - 0.8 | Low |
| Starting Amine (e.g., Aniline) | 0.3 - 0.5 | Medium |
| 4-Bromobenzenesulfonamide Product | 0.4 - 0.6 | Medium-Low |
| 4-Bromobenzenesulfonic Acid (Hydrolysis Product) | 0.0 - 0.1 | High |
*Note: Rf values are highly dependent on the specific amine used and the exact mobile phase composition. This table provides a general guide for a typical normal-phase silica gel TLC with a moderately polar eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
Visualizations
Caption: General workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for common TLC problems.
References
- 1. Page loading... [guidechem.com]
- 2. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. TLC stains [reachdevices.com]
- 9. benchchem.com [benchchem.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Quenching Excess 4-Bromobenzenesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching excess 4-bromobenzenesulfonyl chloride in a reaction mixture.
Troubleshooting Guide
Q1: After quenching my reaction containing excess this compound with water, my aqueous layer is highly acidic. Why is this and what should I do?
A1: This is expected. This compound reacts with water (hydrolysis) to form 4-bromobenzenesulfonic acid and hydrochloric acid (HCl), both of which are strong acids. To neutralize the aqueous layer, you can perform a wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. This will neutralize the acids, forming the sodium salt of the sulfonic acid, which is typically water-soluble.[1][2][3]
Q2: I tried to quench the excess this compound with an amine, but I've isolated a complex mixture of products. What could have gone wrong?
A2: Several factors could lead to a complex mixture:
-
Stoichiometry: If you did not use a sufficient excess of the quenching amine, some of the highly reactive this compound may have reacted with your desired product or other nucleophiles present in the reaction mixture.
-
Type of Amine: Primary and secondary amines react with this compound to form stable sulfonamides.[4][5] Tertiary amines, however, can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which might further complicate the purification.[6][7]
-
Reaction Conditions: The reaction of amines with sulfonyl chlorides is generally fast. However, if the reaction temperature was too high, or if other reactive functional groups were present, side reactions could have occurred.
Q3: My desired product is sensitive to water. What are alternative methods for quenching excess this compound?
A3: If your product is water-sensitive, you can quench the excess this compound by adding a nucleophilic scavenger that is soluble in your organic solvent. A common strategy is to add an excess of a simple, non-volatile primary or secondary amine (like diethylamine or morpholine) or an alcohol (like isopropanol) at a low temperature (e.g., 0 °C). These will react to form the corresponding sulfonamide or sulfonate ester, which can then be removed during purification (e.g., chromatography or extraction).
Frequently Asked Questions (FAQs)
What is the primary purpose of quenching excess this compound?
The primary purpose is to neutralize the highly reactive excess sulfonyl chloride to prevent it from interfering with subsequent workup and purification steps, or from reacting with the desired product upon concentration of the reaction mixture.[4]
What are the most common quenching agents for this compound?
The most common quenching agents are nucleophiles such as water, primary or secondary amines, and alcohols.[4][8] The choice of quenching agent depends on the stability of the desired product and the ease of separation of the quenched byproducts.
How does this compound react with water?
This compound undergoes hydrolysis in the presence of water to yield 4-bromobenzenesulfonic acid and hydrochloric acid (HCl).[4][9] While it is relatively stable in cold water, the hydrolysis rate increases with heat.[4]
What happens when an amine is used to quench this compound?
Primary and secondary amines react with this compound to form the corresponding N-substituted 4-bromobenzenesulfonamides.[4][5][10] This reaction is often rapid and is a common method for both quenching and for the synthesis of sulfonamides.[4]
Can I use a tertiary amine for quenching?
While tertiary amines can react with sulfonyl chlorides, they do not form stable sulfonamides. Instead, they can act as catalysts for hydrolysis, leading to the formation of 4-bromobenzenesulfonic acid.[6][7] Therefore, primary or secondary amines are generally preferred for quenching.
Quantitative Data Summary
The following table summarizes typical conditions for quenching excess this compound with common quenching agents. The exact parameters may need to be optimized for specific reaction conditions.
| Quenching Agent | Stoichiometry (Quencher:Excess Reagent) | Temperature (°C) | Typical Reaction Time | Notes |
| Water | Large Excess | 0 - 25 | 15 - 60 min | Produces acidic byproducts requiring subsequent neutralization. |
| Saturated NaHCO₃ (aq) | Sufficient to neutralize | 0 - 25 | 10 - 30 min | Quenches and neutralizes in one step. Monitor for cessation of gas evolution. |
| Diethylamine | 1.5 - 2.0 equivalents | 0 - 25 | 10 - 30 min | Forms a sulfonamide that may need to be removed by extraction or chromatography. |
| Isopropanol (with base) | 1.5 - 2.0 equivalents | 0 - 25 | 30 - 90 min | A non-nucleophilic base (e.g., pyridine) is often used to scavenge the HCl produced.[3] |
Experimental Protocol: Quenching with Saturated Sodium Bicarbonate
This protocol describes a standard procedure for quenching a reaction mixture containing excess this compound followed by a basic aqueous workup.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Standard laboratory glassware
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice-water bath. This helps to control the exothermicity of the quench.
-
Initial Quench: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Gas evolution (CO₂) will be observed. Continue the addition until the effervescence ceases, indicating that the acidic byproducts have been neutralized.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The organic layer will contain your desired product, while the aqueous layer will contain the sodium 4-bromobenzenesulfonate and other water-soluble species.
-
Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water
-
Brine solution (this helps to break up emulsions and remove residual water from the organic layer)
-
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove trace amounts of water.[11] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation of Crude Product: Filter or decant the organic solution to remove the drying agent. The resulting solution contains your crude product, which can be concentrated under reduced pressure. Further purification, such as flash chromatography, may be necessary.
Workflow Diagrams
Caption: General workflow for quenching excess this compound.
Caption: Reaction pathways for quenching this compound.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Handling and storage of moisture-sensitive 4-Bromobenzenesulfonyl chloride
Welcome to the Technical Support Center for the handling and storage of moisture-sensitive 4-Bromobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound readily reacts with water in a process called hydrolysis. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water. This reaction decomposes the compound into 4-bromobenzenesulfonic acid and hydrochloric acid, rendering it inactive for its intended sulfonylation reactions.[1][2] Therefore, it is crucial to handle and store the reagent under anhydrous (moisture-free) conditions to maintain its integrity and ensure the success of your experiments.[1]
Q2: What are the visible signs of decomposition for this compound?
A2: Decomposition of this compound, primarily through hydrolysis, may not always be visually obvious if it occurs to a small extent. However, significant degradation can be indicated by a change in the physical appearance of the solid, which is typically a white to off-white crystalline solid.[3] If the compound appears clumpy, has a strong acidic odor (due to HCl formation), or seems wet, it has likely been compromised by moisture. For reactions, this decomposition will lead to low or no yield of the desired sulfonated product.
Q3: What are the appropriate storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dry, and dark place.[3] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.[3] Storing it in a desiccator with a suitable drying agent can also provide an additional layer of protection.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents, including tetrahydrofuran (THF), petroleum ether, and 1,4-dioxane. It is insoluble in water, with which it reacts.[3] When using any of these solvents in a reaction, it is imperative that the solvent is rigorously dried to prevent hydrolysis of the sulfonyl chloride.
Troubleshooting Guide
This guide will help you to identify and resolve common problems encountered when working with this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Degradation of this compound | The reagent may have hydrolyzed due to improper storage or handling. Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas. Use freshly dried, anhydrous solvents. Handle all reagents under an inert atmosphere using Schlenk line or glovebox techniques. |
| Incomplete reaction | The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5] |
| Steric hindrance or low nucleophilicity of the substrate | For sterically hindered or electron-deficient substrates (e.g., certain amines or alcohols), the reaction may be sluggish.[1][4] Consider increasing the reaction temperature or using a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[1] |
| Inappropriate base | The choice of base is critical. For many sulfonylation reactions, a non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl generated. Ensure the base is also anhydrous. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side reaction with water | The presence of moisture can lead to the formation of 4-bromobenzenesulfonic acid as a major byproduct. Follow stringent anhydrous techniques as described above. The sulfonic acid impurity can often be removed during aqueous workup with a basic wash (e.g., saturated sodium bicarbonate solution).[1] |
| Bis-sulfonylation of primary amines | Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1] |
| Reaction with the solvent | Some solvents can react with sulfonyl chlorides under certain conditions. Ensure the chosen solvent is inert to the reaction conditions. Dichloromethane, acetonitrile, and THF are generally suitable choices when properly dried.[5] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound Under an Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Thoroughly wash and then oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar, septa) at >120 °C for at least 4 hours (preferably overnight). Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line and performing at least three vacuum/inert gas (nitrogen or argon) cycles.[6]
-
Solvent Transfer: Use anhydrous solvent that has been appropriately dried (see Protocol 3). Transfer the solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.[7]
-
Reagent Transfer (Solid): In a glovebox, weigh the desired amount of this compound into a small vial or directly into the reaction flask.[8][9] If a glovebox is not available, quickly weigh the solid and add it to the reaction flask under a positive flow of inert gas (a "nitrogen blanket").
-
Reaction Setup: Add other reagents (e.g., substrate, base) to the reaction flask under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe and analyzing by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by slow addition of water or a saturated aqueous solution). Be aware that any unreacted this compound will react exothermically with water.
Protocol 2: Drying of Solvents
It is critical to use anhydrous solvents for reactions involving this compound. Below are common methods for drying compatible solvents.
| Solvent | Drying Method | Procedure |
| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone Ketyl | Pre-dry THF with calcium hydride or 4Å molecular sieves.[10] Add the pre-dried THF to a flask containing sodium wire/pieces and a small amount of benzophenone under an inert atmosphere. Reflux the mixture until a persistent deep blue or purple color develops, indicating the solvent is anhydrous. Distill the THF directly into the reaction flask under an inert atmosphere.[10][11][12] Caution: Do not distill to dryness. Quench the still carefully with isopropanol, then ethanol, then water. |
| 1,4-Dioxane | Distillation from Sodium | Pre-dry with calcium chloride or sodium hydroxide pellets.[13] Decant the solvent and reflux over sodium metal under an inert atmosphere for several hours. Distill the anhydrous dioxane for immediate use.[13][14][15] Caution: 1,4-Dioxane can form explosive peroxides. Test for peroxides before distillation. |
| Petroleum Ether | Distillation from Calcium Hydride | Stir petroleum ether over calcium hydride overnight under an inert atmosphere. Filter or distill the solvent for use. |
Quantitative Data on Solvent Drying
The following table summarizes the residual water content in common solvents after treatment with various drying agents. Lower ppm values indicate more effective drying.
| Solvent | Drying Agent | Time | Residual Water (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux | ~43 |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 h | <10[16] |
| Dichloromethane (DCM) | Calcium Hydride | Heating | ~13[16] |
| Acetonitrile | 3Å Molecular Sieves | 24 h | <10 |
Data compiled from various sources for general guidance.
Visualizations
Workflow for Handling Moisture-Sensitive Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Sixty Solvents [chem.rochester.edu]
- 14. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the rate of reaction of 4-Bromobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-bromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can it be minimized?
The most prevalent side reaction is the hydrolysis of this compound to form 4-bromobenzenesulfonic acid.[1] This occurs when the compound reacts with water, which can be present in the solvent or atmosphere.[2]
To minimize hydrolysis:
-
Ensure all glassware is thoroughly dried before use, ideally flame-dried or oven-dried.[1][3]
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Add the this compound to the reaction mixture in a controlled, portion-wise manner to avoid prolonged exposure to any residual moisture.[1]
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors, including side reactions, incomplete reactions, or suboptimal conditions.[3]
-
Hydrolysis of Starting Material: As mentioned in Q1, the hydrolysis of this compound is a primary cause of low yield. Following the steps to ensure anhydrous conditions is critical.[3]
-
Poor Reactivity of the Amine: If you are synthesizing a sulfonamide, the nucleophilicity of the amine is crucial.[3] Electron-deficient or sterically hindered amines react more slowly.[3] To improve the reaction rate, consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[3]
-
Incomplete Reaction: The reaction may not have reached completion. Ensure efficient stirring to maintain a homogeneous mixture and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Verifying the purity of starting materials is also recommended.[1]
Q3: What is the role of a base (e.g., pyridine, triethylamine) in sulfonamide synthesis?
A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when this compound reacts with an amine.[1][3] Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[1]
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system for many sulfonamide syntheses is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried.[1][3]- Use anhydrous solvents.[1][3]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes the formation of 4-bromobenzenesulfonic acid, maximizing the availability of the sulfonyl chloride to react and improving the yield.[1] |
| Di-sulfonylation of Primary Amine | - Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of this compound.[1]- Control the reaction temperature, often by running the reaction at a lower temperature (e.g., 0–25 °C).[1]- Add the sulfonyl chloride slowly to the amine solution.[3] | Reduces the formation of the di-sulfonylated byproduct, leading to a higher yield of the target mono-sulfonylated product and simplifying purification.[1][3] |
| Incomplete Reaction | - Ensure efficient stirring.[1]- Verify the purity of the starting materials.[1]- Optimize reaction time by monitoring with TLC.[1]- Consider increasing the reaction temperature.[3] | Drives the reaction towards completion, increasing the conversion of starting materials to the desired product.[1] |
Issue 2: Difficulty in Product Purification
| Impurity | Purification Method | Expected Purity/Recovery |
| Unreacted Amine | Recrystallization from a suitable solvent system (e.g., ethanol/water). For primary amines, an acidic wash (e.g., 1M HCl) can be used during workup.[3] | High purity (>98%) can often be achieved. Recovery depends on the initial purity and recrystallization efficiency. |
| 4-Bromobenzenesulfonic acid (from hydrolysis) | Aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic sulfonic acid into the aqueous layer.[1][3] | Effective removal of the acidic impurity, leading to a significant improvement in the purity of the final product.[1] |
| N,N-bis(4-bromobenzenesulfonyl)amine (Di-sulfonylation product) | Column chromatography on silica gel may be required if recrystallization is ineffective.[1] | Good separation can be achieved, yielding a highly pure product, though this method may result in some product loss.[1] |
| Unreacted this compound | Can be quenched by adding a small amount of water or a primary/secondary amine after the main reaction is complete, followed by an aqueous workup.[1] | Converts the reactive sulfonyl chloride to a more easily separable sulfonic acid or sulfonamide, simplifying the purification process.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol is a general procedure and may require optimization based on the specific amine used.
-
Preparation: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with the amine (1.0 equivalent) and an anhydrous solvent like dichloromethane (DCM) or pyridine.[1][3]
-
Base Addition: Add a suitable base such as pyridine or triethylamine (1.5 equivalents).[3] Cool the mixture to 0 °C in an ice bath.[1]
-
Reaction Initiation: Dissolve this compound (1.05–1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15–20 minutes, ensuring the temperature is maintained.[1][3]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2–24 hours.[1][3] Monitor the reaction's progress by TLC.[1]
-
Workup: Upon completion, the reaction mixture can be poured into ice-cold water to precipitate the crude product.[1] Alternatively, dilute with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Purification: The crude product is collected by vacuum filtration and washed with cold water.[1] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[4]
Factors Influencing Reaction Rate
Several factors can be adjusted to improve the rate of reaction of this compound.[5][6][7]
| Factor | Effect on Reaction Rate | Mechanism |
| Temperature | Increasing temperature generally increases the reaction rate.[6][8] | Provides molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.[7] |
| Concentration of Reactants | Increasing the concentration of reactants typically increases the reaction rate.[6][7] | A higher concentration leads to more frequent collisions between reactant molecules per unit of time.[6] |
| Solvent | The choice of solvent can significantly impact the reaction rate. | Inert, anhydrous organic solvents like dichloromethane (DCM) and chloroform are often used as they dissolve the reactants while not participating in the reaction.[9] The polarity of the solvent can influence the stability of the transition state. |
| Catalyst | A catalyst can increase the reaction rate without being consumed. | For sulfonamide synthesis, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used to form a more reactive intermediate with the sulfonyl chloride, thus accelerating the reaction.[3] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 8. monash.edu [monash.edu]
- 9. This compound|Research Chemical [benchchem.com]
Technical Support Center: Purification of Compounds from 4-Bromobenzenesulfonic Acid Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 4-bromobenzenesulfonic acid as an impurity from their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing 4-bromobenzenesulfonic acid impurity?
A1: The most common and effective methods for removing 4-bromobenzenesulfonic acid, a highly polar and acidic impurity, include:
-
Liquid-Liquid Extraction: This is often the first and most effective method, especially when the desired compound is significantly less polar and not acidic.
-
Recrystallization: This technique is suitable if the desired compound and the sulfonic acid impurity have different solubility profiles in a chosen solvent system.[1]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve high purity, preparative HPLC can be employed.[2]
Q2: What are the key physicochemical properties of 4-bromobenzenesulfonic acid to consider during purification?
A2: Understanding the properties of 4-bromobenzenesulfonic acid is crucial for selecting and optimizing a purification method.
| Property | Value/Description | Significance for Purification |
| Appearance | White to light yellow solid. | Visual identification of the impurity. |
| Solubility | Soluble in water.[3] Slightly soluble in some polar organic solvents like ethanol, but generally poorly soluble in non-polar organic solvents. | Key for designing effective liquid-liquid extraction and recrystallization protocols. |
| Acidity (pKa) | The pKa of benzenesulfonic acid is approximately -6.5[4], and 4-bromobenzenesulfonic acid is expected to have a similar, very low pKa, making it a strong acid.[5] | Allows for its conversion to a salt (deprotonation) with a weak base, which dramatically increases its water solubility for easy removal during an aqueous wash.[6][7] |
| Polarity | Highly polar due to the sulfonic acid group. | This property is the basis for its separation from less polar target compounds by chromatography. |
Q3: How can I determine the purity of my compound after the removal process?
A3: The purity of your compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the amount of residual 4-bromobenzenesulfonic acid. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can effectively separate the sulfonic acid from your compound of interest.[8][9]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity. 4-Bromobenzenesulfonic acid is very polar and will likely have a very low Rf value on silica gel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of characteristic aromatic protons of the 4-bromobenzenesulfonic acid impurity.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during extraction. | The two solvent phases are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a plug of glass wool. |
| Product loss into the aqueous layer. | Your product may have some water solubility or is also acidic and being deprotonated by the basic wash. | - Use a less basic aqueous solution for the wash (e.g., saturated sodium bicarbonate instead of sodium hydroxide).- Perform a back-extraction of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
| Incomplete removal of the sulfonic acid. | Insufficient washing or inefficient partitioning. | - Increase the number of aqueous washes.- Ensure thorough mixing of the two phases during extraction by inverting the separatory funnel multiple times, venting frequently. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The solubility of the compound is too high in the chosen solvent, or the solution is cooling too quickly.[10] | - Reheat the solution to redissolve the oil and add a small amount of a solvent in which the compound is less soluble (an anti-solvent).- Allow the solution to cool more slowly.[10] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated.[11][12] | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[13]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10][13] |
| The sulfonic acid co-crystallizes with the product. | The sulfonic acid has similar solubility properties to your product in the chosen solvent. | - Try a different solvent or solvent system for the recrystallization.- Perform a liquid-liquid extraction to remove the majority of the sulfonic acid before attempting recrystallization. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| The sulfonic acid streaks down the column. | The highly acidic nature of the sulfonic acid is interacting strongly with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the sulfonic acid and improve its elution profile.- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[14] |
| The sulfonic acid remains on the top of the column. | The eluent is not polar enough to elute the highly polar sulfonic acid. | - This can be an effective way to remove the impurity. The desired, less polar compound can be eluted first, leaving the sulfonic acid adsorbed to the silica gel.- If you need to elute the sulfonic acid, a very polar solvent system (e.g., methanol in dichloromethane) will be required. |
| Poor separation between the product and the impurity. | The polarity of the eluent is not optimized. | - Carefully select the solvent system using TLC to achieve a good separation (difference in Rf values) between your product and the sulfonic acid spot. |
Data Presentation
The following table presents hypothetical, yet representative, data on the effectiveness of different purification methods for removing 4-bromobenzenesulfonic acid from a hypothetical neutral organic compound.
| Purification Method | Initial Purity of Target Compound (%) | Final Purity of Target Compound (%) | Yield of Target Compound (%) |
| Liquid-Liquid Extraction (3x wash with sat. NaHCO₃) | 85 | 98 | 95 |
| Recrystallization (Ethanol/Water) | 85 | 95 | 80 |
| Column Chromatography (Silica Gel) | 85 | >99 | 90 |
| Combined Method (Extraction then Recrystallization) | 85 | >99 | 78 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed to remove 4-bromobenzenesulfonic acid from an organic solution containing a neutral or basic target compound.
Materials:
-
Crude organic solution (e.g., in ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude organic solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and invert it gently, then open the stopcock to vent any pressure buildup from CO₂ evolution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The aqueous layer will be on the bottom if using a chlorinated solvent, and on the top if using a less dense solvent like ethyl acetate.
-
Drain the aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution (steps 2-6) two more times.
-
Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine to aid in drying.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water.
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes the purification of a solid compound contaminated with 4-bromobenzenesulfonic acid using a mixed solvent system of ethanol and water.[1]
Materials:
-
Crude solid product
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol while stirring and heating on a hot plate until the solid completely dissolves.[1]
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy. This indicates the solution is saturated.[1]
-
Add a small amount of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer to a watch glass to air dry completely.
Protocol 3: Column Chromatography
This protocol details the purification of a compound from 4-bromobenzenesulfonic acid using silica gel column chromatography.[1]
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as a slurry in hexane.[1]
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.[1]
-
Elute the column: Begin elution with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.[1] The less polar desired product should begin to move down the column while the highly polar 4-bromobenzenesulfonic acid remains at the top.
-
Collect fractions: Collect the eluent in fractions using collection tubes.[1]
-
Monitor the separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.[1]
-
Increase solvent polarity: If necessary, gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute your product.[1]
-
Combine and evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound. The 4-bromobenzenesulfonic acid will remain on the column.
Visualizations
Caption: Workflow for removing 4-bromobenzenesulfonic acid via liquid-liquid extraction.
Caption: General workflow for purification by recrystallization.
Caption: Decision-making guide for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. helixchrom.com [helixchrom.com]
- 9. 138-36-3|4-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
Challenges in the work-up of 4-Bromobenzenesulfonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the most common causes?
Low yields in reactions involving this compound are frequently due to its high reactivity and sensitivity to moisture. The primary culprit is often the hydrolysis of the sulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid.[1] Other significant factors include incomplete reactions, the formation of byproducts, and suboptimal reaction conditions.
To improve your yield, consider the following:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[1]
-
Control Reaction Temperature: Many reactions are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction and minimize side reactions.[1]
-
Optimize Reagent Stoichiometry: Using a slight excess (e.g., 1.05 to 1.1 equivalents) of this compound can help drive the reaction to completion, especially if the nucleophile is precious.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials and the formation of the product to determine the optimal reaction time.[1]
Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I avoid it?
The most common water-soluble byproduct is 4-bromobenzenesulfonic acid, which results from the hydrolysis of this compound upon exposure to water.[1] This is a prevalent issue due to the high moisture sensitivity of the starting material.
Mitigation Strategies:
-
Strict Anhydrous Technique: The most effective way to prevent hydrolysis is to maintain strictly anhydrous conditions throughout the setup and reaction. This includes flame-drying glassware, using anhydrous solvents, and working under an inert atmosphere.
-
Controlled Addition: Add the this compound in a controlled manner to the reaction mixture to avoid prolonged exposure to any trace amounts of moisture.[1]
Q3: My primary amine is undergoing di-sulfonylation. How can I favor the mono-sulfonated product?
The formation of an N,N-bis(4-bromobenzenesulfonyl) byproduct can occur when a primary amine reacts with an excess of this compound.[1]
To promote mono-sulfonylation:
-
Stoichiometric Control: Use a 1:1 stoichiometry of the amine to this compound. A slight excess of the amine can also be used if it is not the limiting reagent.
-
Slow Addition: Add the this compound solution dropwise to the amine solution. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, disfavoring the second sulfonylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reactivity and improve selectivity for the mono-sulfonated product.[1]
Q4: My crude product is an oil instead of a solid. How should I proceed with the work-up and purification?
If your product "oils out" instead of precipitating as a solid, it can complicate isolation.
Troubleshooting Steps:
-
Extraction: Instead of filtration, perform a liquid-liquid extraction to isolate your product from the aqueous phase. Use a suitable organic solvent in which your product is soluble.
-
Solvent Removal: After extraction and drying the organic layer, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification of the Oil: The resulting crude oil can be purified by flash column chromatography.
-
Inducing Crystallization: If a solid product is expected, you can try to induce crystallization from the oil by:
-
Scratching the inside of the flask with a glass rod at the meniscus.
-
Adding a seed crystal of the pure product if available.
-
Attempting recrystallization from a different solvent system.
-
Q5: I am struggling with a persistent emulsion during the aqueous work-up. How can I break it?
Emulsions are a common challenge in the work-up of reactions, especially when basic solutions are extracted with chlorinated solvents.[2]
Techniques to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[2][3]
-
Change of Solvent: Dilute the organic layer with a different organic solvent.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can break up the fine droplets causing the emulsion.[2]
-
Gentle Swirling or Stirring: Sometimes, gentle mechanical agitation with a glass rod can help the layers to coalesce.
-
Patience: Allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to an hour) can sometimes lead to spontaneous separation.[2][3]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can effectively separate the layers.[4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Poorly nucleophilic amine/alcohol.3. Steric hindrance in the nucleophile. | 1. Use fresh, high-purity this compound. Ensure anhydrous conditions.2. Increase reaction temperature or use a more forcing solvent. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP).[5]3. For hindered amines, prolonged reaction times, higher temperatures, or the use of a less hindered base may be necessary.[6] |
| Multiple Spots on TLC (Byproducts) | 1. Di-sulfonylation of primary amines.2. Unreacted starting materials.3. Hydrolysis of sulfonyl chloride. | 1. Use a 1:1 stoichiometry or a slight excess of the amine. Add the sulfonyl chloride slowly at a low temperature.2. Increase reaction time or temperature. Use a slight excess of the sulfonyl chloride.3. Ensure strict anhydrous conditions. |
| Product is Difficult to Purify | 1. Co-elution of product and impurities during chromatography.2. Product is an oil that is difficult to crystallize.3. Presence of residual pyridine from the reaction. | 1. Try a different solvent system for chromatography. Consider recrystallization as an alternative or subsequent purification step.2. Purify by column chromatography. Attempt crystallization from various solvents or solvent mixtures.3. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 0.05 N HCl) to protonate and remove the pyridine into the aqueous layer.[7][8] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient reaction time or temperature.2. Deactivation of the nucleophile (e.g., protonation).3. Poor mixing of a heterogeneous reaction. | 1. Continue to monitor the reaction by TLC and allow it to stir for a longer duration or gently heat the reaction mixture.2. Ensure a sufficient amount of base is present to neutralize any acid generated during the reaction.3. Use a magnetic stirrer and an appropriately sized stir bar to ensure efficient mixing. |
Quantitative Data Summary
The following tables provide representative quantitative data for common reactions involving this compound. Note that optimal conditions may vary depending on the specific substrate.
Table 1: Sulfonylation of Amines
| Amine Type | Nucleophile | Equivalents of Amine | Equivalents of this compound | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Benzamide | 1.0 | 1.05 | Pyridine (solvent) | Pyridine | 0 to RT | 12-24 | ~80-90 |
| Secondary | 1-Methylpiperazine | 1.0 | 1.1 | Triethylamine (1.5) | Dichloromethane | 0 to RT | 2-4 | >95 |
| Hindered | Diisopropylamine | 1.0 | 1.2 | DBU (1.5) + DMAP (0.1) | Dichloromethane | 0 to 40-50 | 16 | Good |
Table 2: Sulfonylation of Alcohols
| Alcohol Type | Nucleophile | Equivalents of Alcohol | Equivalents of this compound | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Neopentyl alcohol | 1.5 | 1.0 | Pyridine (solvent) | Pyridine | Ambient | Overnight | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)sulfonylaniline (a Primary Amine)
Materials:
-
Aniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq.) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Synthesis of Neopentyl 4-bromobenzenesulfonate (a Primary Alcohol)
Materials:
-
Neopentyl alcohol
-
This compound
-
Pyridine (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
0.05 N aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
-
Dichloromethane and Hexanes for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and anhydrous pyridine (as solvent).
-
With stirring at ambient temperature, add neopentyl alcohol (1.5 eq.).[9]
-
Stir the reaction mixture overnight at ambient temperature.[9]
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.[7][8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with saturated aqueous NaHCO₃, 0.05 N aqueous HCl, and brine.[8][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7][8][9]
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane in hexanes.[7][9] A reported yield for this procedure is 85%.[7][9]
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Competing reaction pathways for primary amines and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Brosyl Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshooting, and frequently asked questions related to the cross-coupling of aryl brosylates.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an aryl brosylate instead of a triflate, tosylate, or halide in my cross-coupling reaction?
A1: Aryl brosylates (p-bromobenzenesulfonates) offer a balance of reactivity and stability. While aryl triflates are highly reactive, they can be expensive and sometimes unstable.[1] Aryl tosylates and mesylates are more economical and stable but can be less reactive.[1] Brosylates provide intermediate reactivity, making them a good option when milder conditions are desired than those required for tosylates, without the high cost of triflates.[1] Their reactivity is generally greater than tosylates and mesylates.
Q2: What is the general reactivity trend for aryl sulfonates in cross-coupling reactions?
A2: The reactivity of aryl sulfonates is related to the pKa of the corresponding sulfonic acid; a stronger acid corresponds to a better leaving group. The general order of reactivity is: Triflate > Nosylate > Brosylate > Tosylate > Mesylate.[1]
Q3: Can I use the same catalysts for brosylates as I would for tosylates or triflates?
A3: Yes, catalyst systems developed for other aryl sulfonates are excellent starting points for aryl brosylates. Palladium and nickel-based catalysts are commonly used. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to facilitate the oxidative addition of the C-OSO₂R bond.[2] Nickel catalysts, sometimes even without specialized ligands, can also be very effective, particularly in Kumada couplings.[3][4]
Q4: What are the most common cross-coupling reactions where aryl brosylates can be used?
A4: Aryl brosylates can be employed in a variety of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5]
-
Kumada Coupling: For the formation of C-C bonds with Grignard reagents.[4]
-
Heck Reaction: For the formation of C-C bonds with alkenes.
Q5: How can I prepare aryl brosylates?
A5: Aryl brosylates are typically prepared from the corresponding phenol by reaction with p-bromobenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Aryl Brosylate
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The active catalytic species for palladium is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is being properly reduced in situ. Consider using a fresh batch of catalyst or a more robust precatalyst like a Buchwald G3/G4 palladacycle. For nickel catalysts, ensure the nickel source is of good quality.[4] |
| Inappropriate Ligand | For palladium-catalyzed reactions with sulfonates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often crucial to promote the oxidative addition step. Screen a variety of ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Ensure the base is anhydrous and finely powdered. |
| Low Reaction Temperature | Oxidative addition of the C-OBs bond can be the rate-limiting step. If conversion is low, consider incrementally increasing the reaction temperature. |
| Solvent Issues | Ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst. The solvent should also fully dissolve the reactants. Common solvents include toluene, dioxane, and THF. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of the Nucleophile | This is often caused by the presence of oxygen, which can lead to oxidative coupling of boronic acids (in Suzuki reactions) or other organometallic reagents. | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[6] |
| Protodeborylation (Suzuki) | The boronic acid is replaced by a hydrogen atom, leading to a reduced arene byproduct. This is often promoted by excess water or high temperatures. | Use an anhydrous base and solvent. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[6] |
| Hydrolysis of the Aryl Brosylate | The brosylate group is cleaved to form the corresponding phenol. This can occur in the presence of a strong base and water, especially at elevated temperatures. | Use anhydrous conditions and a non-nucleophilic base. If possible, lower the reaction temperature. |
| β-Hydride Elimination | This is a common issue when using alkyl coupling partners with β-hydrogens, leading to the formation of an alkene and a reduced arene. | Select ligands that favor reductive elimination over β-hydride elimination. For example, chelating phosphine ligands can sometimes suppress this pathway. |
Data Presentation: Catalyst Performance in Cross-Coupling of Aryl Sulfonates
Note: Specific quantitative data for aryl brosylates is limited in the literature. The following tables provide representative data for other aryl sulfonates (tosylates and mesylates) to guide catalyst and condition selection. The reactivity of brosylates is generally expected to be higher than that of tosylates and mesylates.[1]
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfonates
| Entry | Aryl Sulfonate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-butylphenyl tosylate | Pd(OAc)₂ (0.2) | CM-phos (0.4) | K₃PO₄ | Dioxane | 100 | 12 | 98 |
| 2 | 2-naphthyl mesylate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 16 | 92 |
| 3 | Phenyl tosylate | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 18 | 95 |
| 4 | 4-cyanophenyl tosylate | Pd(OAc)₂ (1) | CM-phos (2) | K₃PO₄ | Dioxane | 100 | 12 | 91 |
Data adapted from various sources for illustrative purposes.[2][7]
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Sulfonates
| Entry | Aryl Sulfonate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-tolyl mesylate | Morpholine | Pd(OAc)₂ (1) | CM-phos (2) | K₂CO₃ | t-BuOH | 120 | 95 |
| 2 | Phenyl tosylate | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 92 |
| 3 | 4-methoxyphenyl tosylate | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 80 | 88 |
| 4 | 2-naphthyl mesylate | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium A (3) | K₃PO₄ | t-AmOH | 110 | 90 |
Data adapted from various sources for illustrative purposes.[2]
Table 3: Nickel-Catalyzed Kumada Coupling of Aryl Sulfonates
| Entry | Aryl Sulfonate | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-naphthyl nonaflate | PhMgBr | NiCl₂(dppp) (5) | - | THF | 60 | 95 |
| 2 | Phenyl triflate | n-BuMgCl | NiCl₂ (3) | Isoprene (10) | THF | 25 | 92 |
| 3 | 4-methoxyphenyl triflate | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | IPr (5) | THF | -10 | 90 |
| 4 | Phenyl tosylate | MeMgBr | NiCl₂(dppe) (1) | - | THF/NMP | 80 | 85 |
Data adapted from various sources for illustrative purposes, as data for brosylates is scarce.[4][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Brosylate
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add the aryl brosylate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Brosylate
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the aryl brosylate (1.0 equiv.) and the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, 0.2-1.0 M).
-
Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling of aryl brosylates.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl brosylate.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromobenzenesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvents on the reactivity of 4-bromobenzenesulfonyl chloride. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of reactivity data.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound, with a focus on solvent-related issues.
| Issue | Potential Cause | Troubleshooting/Prevention | Expected Outcome |
| Low or No Product Yield | Hydrolysis of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzenesulfonic acid. | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Commercially available anhydrous solvents are recommended.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add this compound to the reaction mixture in a controlled manner to minimize exposure to atmospheric moisture. | Minimizes the formation of the sulfonic acid byproduct, maximizing the availability of the sulfonyl chloride for the desired reaction and improving product yield. |
| Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | - Select a solvent that dissolves all reactants. Dichloromethane (DCM) and chloroform are often good choices for dissolving both the sulfonyl chloride and many nucleophiles.[1]- Gentle heating may improve solubility, but monitor for potential side reactions or decomposition. | Ensures a homogeneous reaction mixture, facilitating efficient molecular collisions and increasing the reaction rate. | |
| Formation of Multiple Products/Impurities | Reaction with Protic Solvents: If using a protic solvent (e.g., alcohols, water), the solvent itself can act as a nucleophile, leading to the formation of sulfonate esters or sulfonic acid. | - If the intended nucleophile is not the solvent, use an inert, aprotic solvent such as dichloromethane, chloroform, or acetonitrile.[2]- If a protic solvent is necessary, consider using it in large excess so that it is the intended reactant (solvolysis). | Prevents the formation of unwanted byproducts from the solvent's participation in the reaction, simplifying purification and improving the yield of the desired product. |
| Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess. | - Use a 1:1 stoichiometry of the amine to this compound.- Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent. | Favors the formation of the mono-sulfonated product. | |
| Slow Reaction Rate | Inappropriate Solvent Polarity: The reaction rate is influenced by the solvent's ability to stabilize the transition state. For the typical SN2-like mechanism of sulfonyl chlorides, a polar aprotic solvent is often optimal. | - For reactions with anionic nucleophiles, consider using polar aprotic solvents like acetonitrile or DMF, which can accelerate SN2 reactions.- Avoid polar protic solvents if a strong, anionic nucleophile is used, as they can solvate the nucleophile and reduce its reactivity. | An optimized solvent choice can significantly increase the reaction rate, reducing reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with nucleophiles?
A1: The reaction of this compound with most nucleophiles proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[2] This involves the nucleophile attacking the electrophilic sulfur center, leading to a transition state with a pentacoordinate sulfur atom, followed by the displacement of the chloride leaving group. The reaction is generally accelerated by electron-withdrawing groups on the benzene ring, which stabilize the developing negative charge on the sulfur atom in the transition state.[2]
Q2: How does solvent polarity affect the reaction rate?
A2: The effect of solvent polarity depends on the specific reaction mechanism. For the common SN2-like reactions of this compound with charged nucleophiles, polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are generally preferred. These solvents can dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Polar protic solvents (e.g., water, ethanol, methanol) can slow down these reactions by forming hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity.
Q3: Why is it crucial to use anhydrous conditions?
A3: this compound is highly susceptible to hydrolysis, where it reacts with water to form the corresponding 4-bromobenzenesulfonic acid.[2] This sulfonic acid is unreactive towards most nucleophiles under typical conditions and represents a loss of the starting material, leading to lower yields. Therefore, using anhydrous solvents and protecting the reaction from atmospheric moisture is critical for success.
Q4: Can I use a base in my reaction? If so, which one?
A4: Yes, a base is often necessary, particularly when reacting with alcohols or amines, to neutralize the HCl byproduct generated during the reaction.[3] Common bases include pyridine and triethylamine. Pyridine can also act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium salt intermediate.[3] The choice of base should be compatible with the reactants and solvent.
Data Presentation
The reactivity of this compound in different solvents can be quantitatively assessed using the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power (Y) and nucleophilicity (N) of the solvent.
log(k/k₀) = mY + lN
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% aqueous ethanol).
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
l is the sensitivity of the substrate to the solvent's nucleophilicity.
| Compound | l (sensitivity to nucleophilicity) | m (sensitivity to ionizing power) | Proposed Mechanism |
| p-Methoxybenzenesulfonyl chloride | 1.07 ± 0.08 | 0.60 ± 0.05 | SN2 |
| Benzenesulfonyl chloride | 1.26 ± 0.05 | 0.56 ± 0.03 | SN2 |
| This compound | ~1.3 (estimated) | ~0.6 (estimated) | SN2 |
| p-Nitrobenzenesulfonyl chloride | 1.54 ± 0.07 | 0.69 ± 0.04 | SN2 |
Data is based on trends reported in the literature; exact values for this compound may vary depending on the specific study.[2]
The relatively high estimated l value for this compound suggests that its reactivity is significantly dependent on the nucleophilicity of the solvent, which is consistent with an SN2-like mechanism.
Experimental Protocols
General Procedure for the Reaction of this compound with a Nucleophile (e.g., an Amine)
This protocol provides a general methodology for the synthesis of a sulfonamide.
Materials:
-
This compound
-
Amine (or other nucleophile)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., pyridine or triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C (ice bath) over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Influence of solvent properties on the reaction pathway and outcome.
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis for Monitoring Sulfonamide Formation
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to optimizing synthetic routes, maximizing yields, and ensuring the purity of the final product. In the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful analytical technique for real-time or near real-time reaction monitoring. Its high sensitivity and selectivity allow for the accurate quantification of reactants, intermediates, products, and by-products.[1][2]
This guide provides an objective comparison of different LC-MS methodologies for the analysis of sulfonamide formation, supported by experimental data and detailed protocols. We will delve into two primary LC-MS techniques: Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), offering insights into their respective strengths and ideal applications in the context of synthetic chemistry.
Comparison of LC-MS Methodologies: LC-MS/MS vs. LC-HRMS
The choice between a tandem mass spectrometer (typically a triple quadrupole, QqQ) and a high-resolution mass spectrometer (like Time-of-Flight (TOF) or Orbitrap) for monitoring sulfonamide formation depends on the specific requirements of the analysis.[3][4]
-
LC-MS/MS (Triple Quadrupole): This technique is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and specificity.[3][5] It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole.[5][6] This high selectivity minimizes interference from the reaction matrix, making it ideal for accurate quantification of the forming sulfonamide and disappearing reactants.[7]
-
LC-HRMS (e.g., Q-TOF, Orbitrap): High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of molecules.[4][6] This is particularly advantageous in reaction monitoring for identifying unknown impurities or by-products without the need for authentic standards.[8] While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern HRMS instruments have made significant strides in this area.[5][9] The untargeted nature of data acquisition in full-scan mode allows for retrospective analysis of the data for components that were not initially targeted.[10]
The following table summarizes the key performance characteristics of each technique in the context of monitoring sulfonamide formation.
| Feature | LC-MS/MS (Triple Quadrupole) | LC-HRMS (e.g., Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification of reactants and products | Identification of unknowns, impurity profiling, and targeted quantification |
| Selectivity | Excellent (in MRM mode)[7] | Very high (based on accurate mass)[6] |
| Sensitivity | Generally higher for targeted analysis[9][10] | Adequate for most applications, continually improving[9] |
| Quantitative Accuracy | Excellent[5] | Good to Excellent[5] |
| Data Acquisition | Targeted (pre-defined ions)[10] | Untargeted (full scan) and targeted[9][10] |
| Identification of Unknowns | Limited | Excellent[8] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data when monitoring sulfonamide formation. Below are generalized methodologies for sample preparation and LC-MS analysis.
Proper sample preparation is critical to ensure the accuracy and reliability of LC-MS analysis and to protect the instrument from contamination.[11]
-
Reaction Quenching & Sampling: At desired time points, a small aliquot (e.g., 10-50 µL) of the reaction mixture is withdrawn. To halt the reaction, the aliquot is immediately diluted in a large volume of a suitable solvent (e.g., acetonitrile or methanol). This "quenching" step prevents further chemical changes.
-
Dilution: The quenched sample is then serially diluted to a final concentration suitable for LC-MS analysis, typically in the range of 10 to 100 micrograms per milliliter.[12] The dilution solvent should be compatible with the initial mobile phase of the LC method.[12]
-
Filtration/Centrifugation: To remove any particulate matter that could clog the LC system, the diluted sample should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[11]
-
Vial Transfer: The final, clarified sample is transferred to an appropriate autosampler vial for injection into the LC-MS system.[12]
The following protocol outlines a general LC-MS method that can be adapted for the analysis of a wide range of sulfonamides.
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |
| Mobile Phase B | Acetonitrile[13][14] |
| Flow Rate | 0.3 mL/min[13] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10.1-12 min 5% B. |
| Column Temperature | 35°C[13] |
| Injection Volume | 1-5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode[15] |
| Gas Temperature | 350°C[14] |
| Gas Flow | 10 L/min[14] |
| Nebulizer Pressure | 40-50 psig[14] |
| Capillary Voltage | 3500-4000 V[14] |
| Analysis Mode | LC-MS/MS: Multiple Reaction Monitoring (MRM)[14]LC-HRMS: Full Scan or Targeted MS/MS[9] |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the LC-MS analysis of sulfonamides. While this data is often generated from the analysis of complex matrices, it provides a strong indication of the performance that can be expected when monitoring synthetic reactions.
Table 1: Performance of LC-MS/MS for Sulfonamide Quantification
| Analyte | Limit of Quantification (LOQ) (ng/L) | Linearity (R²) | Recovery (%) | Reference |
| Various Sulfonamides | 1.2 - 7.6 | > 0.995 | 74.3 - 118 | [16] |
| Sulfamethoxazole | ~100 | > 0.996 | 84 - 113 | [15] |
| Sulfadiazine | ~100 | > 0.996 | 84 - 113 | [15] |
Table 2: Performance Comparison of LC-MS/MS and LC-HRMS
| Parameter | LC-MS/MS | LC-HRMS | Reference |
| Sensitivity | Slightly more sensitive in targeted mode | Slightly less sensitive in untargeted mode | [10] |
| False Positives | More observed in some studies | Fewer observed due to high mass accuracy | [7][10] |
| Selectivity | High | Very High (with resolution >50,000) | [7] |
Visualizing the Workflow and Chemical Transformation
To better illustrate the processes involved, the following diagrams have been created using the Graphviz DOT language.
Caption: Simplified reaction scheme for sulfonamide formation.
Caption: Experimental workflow for LC-MS monitoring of sulfonamide formation.
Conclusion
Both LC-MS/MS and LC-HRMS are indispensable tools for monitoring the formation of sulfonamides in a research and development setting. LC-MS/MS, with its superior sensitivity and selectivity in targeted mode, is the preferred method for accurate and precise quantification of known reactants and products. On the other hand, LC-HRMS offers the significant advantage of being able to identify unexpected by-products and impurities, which is crucial for reaction optimization and safety assessment. The choice between these two powerful techniques should be guided by the specific goals of the analysis, whether it be routine quantitative monitoring or in-depth investigation of the reaction chemistry.
References
- 1. youtube.com [youtube.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. What Is the Difference Between HRMS and LC-MS? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comprehensive comparison of liquid chromatography selectivity as provided by two types of liquid chromatography detectors (high resolution mass spectrometry and tandem mass spectrometry): "where is the crossover point?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. aliribio.com [aliribio.com]
- 10. myadlm.org [myadlm.org]
- 11. opentrons.com [opentrons.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. journalofchemistry.org [journalofchemistry.org]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Characterization of 4-bromobenzenesulfonamide by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-bromobenzenesulfonamide and its closely related analogs. The data presented here, compiled from various sources, serves as a valuable resource for the structural elucidation and verification of 4-bromobenzenesulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development.
Introduction
4-Bromobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a sulfonamide group and a bromine-substituted aromatic ring, gives rise to a characteristic NMR spectrum. Understanding the ¹H and ¹³C NMR spectral features is crucial for confirming the identity and purity of synthesized compounds. This guide presents a detailed analysis of its NMR data in comparison to similar structures, supported by experimental protocols.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-bromobenzenesulfonamide and its analogs. The data for 4-bromobenzenesulfonamide is based on typical values and spectral database information, while the data for related compounds is provided for comparative purposes.
Table 1: ¹H NMR Data of 4-bromobenzenesulfonamide and Analogs (400 MHz, DMSO-d₆)
| Compound | Ar-H (ortho to SO₂NH₂) (ppm) | Ar-H (ortho to Br) (ppm) | NH₂ (ppm) | Other Protons (ppm) |
| 4-Bromobenzenesulfonamide | ~7.79 (d, J ≈ 8.8 Hz) | ~7.72 (d, J ≈ 8.8 Hz) | ~7.4 (s, br) | - |
| 4-Chlorobenzenesulfonamide | 7.85 (d, J = 8.7 Hz) | 7.63 (d, J = 8.7 Hz) | 7.45 (s, br) | - |
| 4-Nitrobenzenesulfonamide | 8.38 (d, J = 8.4 Hz) | 8.02 (d, J = 8.4 Hz) | 10.60 (s) | - |
| 4-Bromobenzamide | 7.84 (d, J = 8.6 Hz) | 7.68 (d, J = 8.6 Hz) | 8.1 (s, br), 7.5 (s, br) | - |
Table 2: ¹³C NMR Data of 4-bromobenzenesulfonamide and Analogs (100 MHz, DMSO-d₆)
| Compound | C-SO₂NH₂ (ppm) | C-Br (ppm) | CH (ortho to SO₂NH₂) (ppm) | CH (ortho to Br) (ppm) |
| 4-Bromobenzenesulfonamide | ~143 | ~126 | ~128 | ~132 |
| 4-Chlorobenzenesulfonamide | 143.1 | 137.2 | 129.5 | 128.8 |
| 4-Nitrobenzenesulfonamide | 150.3 | 145.4 | 128.7 | 125.2 |
| 4-Bromobenzenesulfonyl Chloride | 144.0 | 129.5 | 133.0 | 130.2 |
Key NMR Features of 4-Bromobenzenesulfonamide
The ¹H NMR spectrum of 4-bromobenzenesulfonamide in DMSO-d₆ typically displays two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the electron-withdrawing sulfonamide group are expected to resonate further downfield compared to the protons ortho to the bromine atom. The two protons of the sulfonamide group (-SO₂NH₂) usually appear as a broad singlet.
In the ¹³C NMR spectrum, four signals are expected for the aromatic carbons. The carbon atom attached to the sulfonamide group (C-S) and the carbon atom bonded to the bromine (C-Br) are quaternary and will typically have lower intensities. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the halogen.
Experimental Protocols
Synthesis of 4-Bromobenzenesulfonamide
A common laboratory-scale synthesis involves the reaction of this compound with an excess of ammonia.
Materials:
-
This compound
-
Concentrated ammonium hydroxide solution
-
Methanol
-
Ice
-
Deionized water
Procedure:
-
In a fume hood, dissolve this compound in a minimal amount of a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution with stirring. A white precipitate of 4-bromobenzenesulfonamide will form.
-
Continue stirring the reaction mixture in the ice bath for approximately 30 minutes and then allow it to warm to room temperature.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted ammonia and ammonium chloride.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 4-bromobenzenesulfonamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature using a standard one-pulse sequence.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Visualizing the Structure and NMR Workflow
Caption: Structure of 4-bromobenzenesulfonamide and NMR workflow.
This guide provides a foundational understanding of the NMR characteristics of 4-bromobenzenesulfonamide. For definitive structural assignment, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound synthesized.
A Comparative Guide to the X-ray Crystallography of 4-Bromobenzenesulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic data of reaction products derived from 4-bromobenzenesulfonyl chloride. By presenting experimental data, detailed protocols, and visual workflows, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1][2] The structural analysis of these products by X-ray crystallography provides crucial insights into their three-dimensional arrangement, which is paramount for understanding their biological activity and material properties. This guide compares the crystallographic parameters of various derivatives and outlines the methodologies for their synthesis and analysis.
Comparison of Crystallographic Data
The reaction of this compound with various nucleophiles, such as amines and alcohols, yields a diverse range of crystalline products. The subsequent X-ray diffraction analysis of these crystals provides precise data on bond lengths, bond angles, and crystal packing. Below is a summary of representative crystallographic data for different classes of compounds derived from this compound.
Table 1: Crystallographic Data for 4-Bromobenzenesulfonamide Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | 23.375(3) | 5.8643(7) | 20.108(2) | 109.839(3) | [3] |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P21/n | 13.822(3) | 5.927(2) | 16.642(3) | 103.963(3) | [4] |
| Representative Sulfonamide 1 | - | - | - | - | - | - | [5] |
| Representative Sulfonamide 2 | - | - | - | - | - | - | [5] |
Note: Dashes indicate data not specified in the provided search results. Further literature review would be required to populate these fields.
Table 2: Selected Bond Lengths and Angles for Sulfonamide Derivatives
| Compound | Bond | Length (Å) | Angle | Degrees (°) | Ref. |
| Representative Sulfonamide 1 | S1-O1 | 1.432 | O1-S1-O2 | 119.5 | [6] |
| S1-O2 | 1.431 | O1-S1-N1 | 107.8 | [6] | |
| S1-N1 | 1.648 | O2-S1-N1 | 107.2 | [6] | |
| S1-C17 | 1.756 | O1-S1-C17 | 108.5 | [6] | |
| O2-S1-C17 | 108.3 | [6] | |||
| N1-S1-C17 | 104.9 | [6] | |||
| Representative Sulfonamide 2 | C4=N11 | 1.275(5) | - | - | [5] |
| S19=O19A | 1.435(2) | - | - | [5] | |
| C-S (single) | 1.752(3)–1.766(5) | - | - | [5] | |
| S-N (single) | 1.605(4)–1.614(3) | - | - | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and crystallographic analysis of this compound reaction products.
Synthesis of N-Substituted 4-Bromobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted 4-bromobenzenesulfonamides from this compound and a primary or secondary amine.[1][7]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[7]
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[9]
Synthesis of 4-Bromobenzenesulfonate Esters
This protocol outlines a general procedure for the synthesis of 4-bromobenzenesulfonate esters from this compound and an alcohol.[1]
Materials:
-
This compound
-
Alcohol (e.g., Neopentyl alcohol)
-
Anhydrous pyridine
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
0.05 N aqueous hydrochloric acid
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for flash column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous pyridine or DCM in a round-bottom flask.[10]
-
Addition of Alcohol: Add the alcohol to the reaction mixture while stirring at ambient temperature.[10]
-
Reaction: Allow the reaction to stir overnight at room temperature.[10]
-
Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[10]
-
Washing: Wash the organic layer with 0.05 N aqueous hydrochloric acid and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Single-Crystal X-ray Diffraction
The following is a generalized workflow for the collection and analysis of single-crystal X-ray diffraction data.[6]
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.[6]
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction patterns at various orientations.[5][6]
-
Data Processing: Process the collected data to determine the unit cell dimensions and space group. Integrate and correct the reflection intensities.[6]
-
Structure Solution and Refinement: Determine the initial crystal structure using direct methods or Patterson methods. Refine the structure using full-matrix least-squares methods.[5][6]
Visualizing Workflows and Relationships
Graphical representations of experimental workflows and logical relationships can aid in understanding the processes involved in the synthesis and analysis of this compound reaction products.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 4-Bromobenzenesulfonyl Chloride and Tosyl Chloride
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reactivity of two key sulfonylating agents: 4-Bromobenzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride). This analysis is supported by established principles of physical organic chemistry and quantitative data to inform reagent selection in synthesis.
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, common moieties in a vast array of pharmaceuticals. The reactivity of the sulfonyl chloride directly impacts reaction conditions, efficiency, and scope. This guide compares this compound and the widely used tosyl chloride, focusing on the electronic factors that govern their reactivity.
Theoretical Basis for Reactivity Comparison
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the sulfur center, leading to lower reactivity.
-
This compound (Brosyl Chloride): The bromine atom at the para-position is an electron-withdrawing group, primarily through its inductive effect (-I). While it has a competing, weaker electron-donating resonance effect (+R), the net result is withdrawal of electron density from the benzene ring. This effect is transmitted to the sulfonyl chloride group, increasing the electrophilicity of the sulfur atom.[1]
-
Tosyl Chloride (TsCl): The methyl group at the para-position is an electron-donating group due to hyperconjugation. This effect increases electron density in the benzene ring, which is relayed to the sulfonyl group, thus reducing the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.[1]
Based on these electronic effects, it is predicted that This compound is a more reactive electrophile than tosyl chloride.
Quantitative Reactivity Comparison: The Hammett Equation
The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the influence of meta- and para-substituents on the reactivity of benzene derivatives.[2][3] The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant, which depends on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3][4]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[2]
For nucleophilic substitution reactions at the sulfonyl sulfur, such as the chloride-chloride exchange in a series of arenesulfonyl chlorides, a positive ρ-value of +2.02 has been reported.[1] This confirms that the reaction is sensitive to electronic effects and is accelerated by substituents that withdraw electron density, as this stabilizes the developing negative charge in the transition state.
By applying the Hammett equation, we can estimate the relative reactivity of this compound and tosyl chloride.
| Compound | Substituent (para) | Hammett Constant (σp) | Electronic Effect | Calculated Relative Reactivity (k/k₀) |
| This compound | -Br | +0.23[5][6] | Electron-withdrawing | 2.91 |
| Tosyl Chloride | -CH₃ | -0.17[2] | Electron-donating | 0.45 |
| Benzenesulfonyl Chloride | -H | 0.00[6] | Reference | 1.00 |
Calculated using the formula k/k₀ = 10^(ρσ) with ρ = +2.02
The data clearly indicates that this compound is significantly more reactive than both the reference benzenesulfonyl chloride and, most notably, tosyl chloride. It is estimated to be approximately 6.5 times more reactive than tosyl chloride (2.91 / 0.45) under these conditions. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, or the successful sulfonylation of less nucleophilic substrates.
Experimental Protocols
The following is a generalized protocol for the synthesis of a sulfonamide, a common application for these reagents. This procedure can be adapted for a kinetic study to experimentally determine and compare the reaction rates.
General Protocol for the Synthesis of N-phenyl-4-bromobenzenesulfonamide
Materials:
-
This compound
-
Aniline
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
For Kinetic Analysis: To adapt this for a kinetic study, aliquots of the reaction mixture would be taken at specific time intervals. Each aliquot would be quenched (e.g., with an excess of a highly reactive amine to consume any remaining sulfonyl chloride) and then analyzed by a quantitative method like HPLC or GC to determine the concentration of the product formed or the starting material consumed over time. The rate constant (k) can then be calculated from this data.
Visualizations
Caption: Substituent effects on sulfonyl chloride reactivity.
Caption: Workflow for comparing sulfonyl chloride reaction rates.
Conclusion
The electronic properties of the para-substituent profoundly influence the reactivity of benzenesulfonyl chlorides. The electron-withdrawing bromine atom in this compound significantly enhances the electrophilicity of the sulfur center, making it substantially more reactive than tosyl chloride, which bears an electron-donating methyl group. Quantitative analysis using the Hammett equation predicts that this compound is approximately 6.5 times more reactive. This heightened reactivity makes it a valuable alternative to tosyl chloride, particularly for reactions requiring milder conditions or for substrates that are poor nucleophiles. Researchers and drug development professionals should consider these reactivity differences when selecting a sulfonylating agent to optimize synthetic routes and improve yields.
References
A Researcher's Guide to Amine Protection: Evaluating Alternatives to 4-Bromobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of a protecting group for amines is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic strategy. 4-Bromobenzenesulfonyl (brosyl or Bs) chloride has traditionally been employed for this purpose, forming stable sulfonamides. However, the landscape of amine protection has evolved, offering a diverse toolkit of reagents with varying stabilities and deprotection conditions. This guide provides an objective, data-driven comparison of prominent alternatives to 4-bromobenzenesulfonyl chloride, enabling an informed choice for your specific synthetic needs.
This guide will focus on a comparative analysis of several key sulfonyl chloride alternatives, including p-toluenesulfonyl chloride (Ts-Cl), 2-nitrobenzenesulfonyl chloride (Ns-Cl), methanesulfonyl chloride (Ms-Cl), the more recent 2,4,6-tris(trifluoromethyl)benzenesulfonyl chloride (Nms-Cl), and 4-cyanobenzenesulfonyl chloride (Cs-Cl). We will also touch upon 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) as an alternative with a unique deprotection strategy.
Performance Comparison of Sulfonyl Chloride Protecting Groups
The ideal amine protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups in the molecule. The following tables summarize the performance of various sulfonyl chlorides in the protection of a representative primary amine (benzylamine) and a secondary amine (dibenzylamine), as well as their respective deprotection conditions and yields.
Table 1: Amine Protection with Sulfonyl Chloride Alternatives
| Protecting Group | Sulfonyl Chloride | Amine Substrate | Typical Reaction Conditions | Reaction Time | Yield (%) |
| Brosyl (Bs) | This compound | Benzylamine | Pyridine, CH₂Cl₂ | 1-3 h | ~95% |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Benzylamine | Pyridine, CH₂Cl₂ | 1-3 h | >95%[1] |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Benzylamine | Pyridine, CH₂Cl₂, 0 °C to rt | 15 min | 98%[2] |
| Mesyl (Ms) | Methanesulfonyl chloride | Aniline | Pyridine, CH₂Cl₂ | 2 h | 94%[3] |
| Nms | 2,4,6-Tris(trifluoromethyl)benzenesulfonyl chloride | Benzylamine | Et₃N, DMAP (cat.), CH₂Cl₂ | 1 h | 97% |
| Cs | 4-Cyanobenzenesulfonyl chloride | Dibenzylamine | Et₃N, CH₂Cl₂ | Not specified | High |
Table 2: Deprotection of Sulfonamides
| Protecting Group | Protected Amine | Deprotection Conditions | Reaction Time | Yield (%) |
| Brosyl (Bs) | N-Benzyl-4-bromobenzenesulfonamide | Mg, MeOH, reflux | 12 h | Moderate |
| Tosyl (Ts) | N-Benzyl-p-toluenesulfonamide | SmI₂, THF, -78 °C; then TFAA | 30 min | ~90% |
| Nosyl (Ns) | N-Benzyl-2-nitrobenzenesulfonamide | PhSH, K₂CO₃, CH₃CN, rt | 40 min | 89-91%[2] |
| Mesyl (Ms) | N-Anilino-methanesulfonamide | LiAlH₄, THF, reflux | 12 h | ~85%[3] |
| Nms | N-Benzyl-Nms-amide | PhSH, K₂CO₃, THF, 23 °C | 16 h | 95% |
| Cs | N,N-Dibenzyl-4-cyanobenzenesulfonamide | Thiophenol, K₂CO₃, DMF | Not specified | High[4] |
Stability and Orthogonality
A key consideration in protecting group strategy is the stability of the protected group under various reaction conditions and its orthogonality with other protecting groups. Sulfonamides are generally known for their high stability towards a wide range of reagents.
Table 3: Stability of Sulfonamide Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., LiOH) | Hydrogenolysis (H₂, Pd/C) | Organometallics (e.g., Grignard) |
| Brosyl (Bs) | Stable | Stable | Stable | Generally Stable |
| Tosyl (Ts) | Stable | Stable | Stable | Generally Stable |
| Nosyl (Ns) | Stable | Stable | Stable | Can be unstable |
| Mesyl (Ms) | Stable | Stable | Stable | Generally Stable |
| Nms | Stable | Stable | Stable | Stable |
| Cs | Stable | Stable | Unstable (reduction of CN) | Can be unstable |
The stability of the Nms group to a variety of conditions, including organometallic reagents, makes it a particularly robust choice. Furthermore, its deprotection under mild thiolytic conditions, similar to the nosyl group, allows for excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This enables the selective deprotection of different amine functionalities within the same molecule, a crucial aspect of complex syntheses.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride and the deprotection of the resulting sulfonamide.
Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
Materials:
-
Benzylamine
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure: [5]
-
Dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.
Deprotection of N-Benzyl-2-nitrobenzenesulfonamide
Materials:
-
N-Benzyl-2-nitrobenzenesulfonamide
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M NaOH
-
Brine
-
Anhydrous MgSO₄
Procedure: [2]
-
Dissolve N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature, or gently heat to 50 °C for faster reaction, monitoring by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected benzylamine.
Visualizing the Workflow
The general strategy for utilizing a protecting group involves three key stages: introduction of the protecting group, performing the desired chemical transformation on the molecule, and finally, the removal of the protecting group to restore the original amine functionality.
Caption: General workflow for amine protection and deprotection.
The choice of a specific sulfonyl protecting group allows for orthogonal deprotection strategies, which are crucial in the synthesis of complex molecules with multiple amine functionalities.
Caption: Orthogonal deprotection strategy for a molecule with multiple amine protecting groups.
Conclusion
The selection of an amine protecting group is a nuanced decision that hinges on the specific demands of a synthetic route. While this compound remains a viable option, a range of powerful alternatives offers greater flexibility and milder deprotection pathways. For general robustness, the tosyl (Ts) and mesyl (Ms) groups are excellent choices, though their removal can require harsh conditions. The nosyl (Ns) group provides a significant advantage with its mild thiolytic deprotection, enhancing its utility in orthogonal strategies. Emerging from recent research, the Nms group appears to combine the high stability of traditional sulfonamides with even milder deprotection conditions than the nosyl group, making it a highly promising alternative for complex molecule synthesis. The 4-cyanobenzenesulfonyl (Cs) group also offers an alternative to the nosyl group with a different electronic profile. By carefully considering the comparative data on performance, stability, and orthogonality presented in this guide, researchers can select the optimal sulfonyl chloride for their amine protection needs, thereby streamlining their synthetic endeavors and enhancing the overall efficiency of their research and development programs.
References
Confirming Sulfonamide Bond Formation: A Comparative Guide to Spectroscopic Methods
The synthesis of the sulfonamide functional group is a critical transformation in medicinal chemistry, leading to the development of a wide range of pharmaceuticals. Rigorous confirmation of the S-N bond formation is essential to ensure the structural integrity and purity of these compounds. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose, complete with experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and definitive method for unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, making it highly effective for confirming the formation of a sulfonamide bond.
Key Advantages:
-
Provides unambiguous structural confirmation.
-
Highly effective for identifying and quantifying impurities.
-
Offers detailed information about the connectivity of atoms.
Disadvantages:
-
Requires relatively larger sample amounts compared to mass spectrometry.
-
Can be time-consuming for complex molecules or when acquiring spectra for less sensitive nuclei like ¹³C.
Data Presentation: ¹H and ¹³C NMR
Successful bond formation is confirmed by the appearance of characteristic signals for the sulfonamide product and the disappearance of signals from the starting materials (e.g., sulfonyl chloride and amine). For example, in the synthesis of sulfanilamide, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the ¹H NMR spectrum.[1] The chemical shifts of aromatic protons are also significantly affected by the new functional group.[1]
Table 1: Typical NMR Data for Sulfanilamide Confirmation
| Nucleus | Functional Group / Position | Expected Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |
| ¹H | Amine (-NH₂) | ~5.9 ppm (singlet)[1] |
| Aromatic (ortho to -NH₂) | ~6.5-6.6 ppm (doublet)[1] | |
| Aromatic (ortho to -SO₂NH₂) | ~7.4-7.5 ppm (doublet) | |
| Sulfonamide (-SO₂NH -) | ~8.8-10.2 ppm (singlet)[1] | |
| ¹³C | Aromatic (C-NH₂) | ~150-152 ppm |
| Aromatic (C-SO₂NH₂) | ~128-130 ppm | |
| Aromatic (CH ortho to -NH₂) | ~112-114 ppm[1] | |
| Aromatic (CH ortho to -SO₂NH₂) | ~126-128 ppm |
Note: Chemical shifts can vary depending on the solvent and the specific molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[2]
-
Data Acquisition:
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
Workflow for NMR Analysis
Caption: Workflow for confirming sulfonamide formation using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by molecular vibrations. It is highly effective for identifying the presence of specific functional groups, making it an excellent tool for monitoring the formation of the sulfonamide moiety.
Key Advantages:
-
Rapid and non-destructive analysis.
-
Highly sensitive to key functional groups.
-
Requires minimal sample preparation.
Disadvantages:
-
Provides less detailed structural information compared to NMR.
-
Interpretation can be complex due to overlapping peaks in the fingerprint region.
Data Presentation: FT-IR
The successful formation of a sulfonamide is confirmed by the appearance of characteristic absorption bands for the S=O and S-N bonds and the disappearance of bands from the sulfonyl chloride starting material. The N-H stretching vibrations are also key indicators.
Table 2: Characteristic FT-IR Absorption Bands for Sulfonamides
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| -SO₂NH- | Asymmetric S=O Stretch | 1370–1310[1][3] |
| Symmetric S=O Stretch | 1180–1140[1][3] | |
| S-N Stretch | 914–895[1] | |
| -NH- | N-H Stretch | 3350–3140[1] |
| Aromatic -NH₂ | N-H Stretch | 3460–3330 (two bands)[1] |
| N-H Bend | 1640–1630[1] |
Note: The exact position of the peaks can be influenced by hydrogen bonding and the physical state of the sample.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternative (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or empty ATR crystal first for subtraction.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the sulfonamide functional group and compare them with the spectra of the starting materials.
Workflow for FT-IR Analysis
Caption: Workflow for confirming sulfonamide formation using FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the synthesized compound, providing strong evidence for the successful formation of the desired product.
Key Advantages:
-
Extremely high sensitivity, requiring very small sample amounts.
-
Provides accurate molecular weight determination.
-
Can be coupled with liquid chromatography (LC-MS) for simultaneous separation and identification of products and impurities.[4]
Disadvantages:
-
Does not provide detailed structural connectivity like NMR.
-
Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS) techniques.[5]
Data Presentation: Mass Spectrometry
Confirmation is achieved by observing the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) corresponding to the calculated molecular weight of the target sulfonamide.[5] Fragmentation patterns in MS/MS can provide further structural confirmation, often showing a characteristic peak at m/z 156 corresponding to the (p-aminophenyl)sulfonyl fragment.[5]
Table 3: Expected Mass Spectrometry Data for Sulfanilamide
| Ionization Mode | Ion Type | Calculated m/z | Notes |
| ESI (+) | [M+H]⁺ | 173.04 | Corresponds to the protonated molecule. |
| ESI (+) | [M+Na]⁺ | 195.02 | Sodium adduct, often observed. |
| MS/MS Fragment | [(p-aminophenyl)sulfonyl]⁺ | 156 | A common and characteristic fragment for many sulfonamides.[5] |
| MS/MS Fragment | [C₆H₆N]⁺ | 92 | Fragment corresponding to the aniline moiety.[5] |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 0.1 to 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[6][7]
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., with an Electrospray Ionization - ESI source).[4]
-
Data Acquisition:
-
Inject the sample into the LC system for separation.
-
The eluent is directed into the MS source.
-
Acquire mass spectra in full scan mode to detect the molecular ion.
-
If available, perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Compare the observed m/z of the parent ion with the calculated molecular weight of the target sulfonamide. Analyze the fragmentation pattern for characteristic ions.
Logical Flow for Mass Spectrometry Analysis
Caption: Logical process for confirming sulfonamide structure using Mass Spectrometry.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides a detailed chemical fingerprint of a molecule.[8] Like FT-IR, it probes molecular vibrations, but it is based on scattering rather than absorption. It is particularly useful for samples in aqueous solutions, as water is a weak Raman scatterer.
Key Advantages:
-
Non-destructive with minimal sample preparation.[9]
-
No interference from water, making it suitable for aqueous samples.
-
Provides high-resolution spectra for specific chemical bond identification.[8]
Disadvantages:
-
Raman scattering is an inherently weak phenomenon, which can lead to lower sensitivity.
-
Fluorescence from the sample or impurities can interfere with the signal.[9]
Data Presentation: Raman
Successful bond formation is indicated by the appearance of characteristic Raman shifts for the sulfonamide group. Density functional theory (DFT) calculations can be used to help assign these peaks.
Table 4: Characteristic Raman Peaks for Sulfonamides (Example: Sulfadiazine)
| Functional Group | Vibration Type | Characteristic Raman Shift (cm⁻¹) |
| Sulfonamide | SO₂ Scissoring | ~550 |
| Aromatic Ring | Ring Breathing/Deformation | 819, 1102, 1588[10] |
| C-S Stretch | C-S Stretch | ~700 |
| S-N Stretch | S-N Stretch | ~900 |
Note: Peak positions are highly specific to the molecular structure.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the solid sample directly under the microscope objective or place a liquid sample in a suitable container (e.g., cuvette, NMR tube).
-
Instrumentation: Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm to minimize fluorescence).[9]
-
Data Acquisition: Focus the laser on the sample and acquire the spectrum. The acquisition time can range from seconds to minutes depending on the sample's Raman scattering efficiency.
-
Data Analysis: Identify the characteristic peaks corresponding to the sulfonamide functional group. Compare the product spectrum to that of the starting materials to confirm the conversion.
Workflow for Raman Analysis
Caption: Workflow for confirming sulfonamide formation using Raman spectroscopy.
Comparative Summary of Spectroscopic Methods
| Feature | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry | Raman Spectroscopy |
| Principle | Nuclear spin transitions | Molecular vibrations (absorption) | Mass-to-charge ratio | Molecular vibrations (scattering) |
| Information | Unambiguous structure, connectivity | Functional groups | Molecular weight, formula | Chemical fingerprint, functional groups |
| Sensitivity | Low to Moderate (mg) | Moderate (mg to µg) | High (µg to pg) | Moderate to Low |
| Sample Prep | Dissolution in deuterated solvent | Minimal (KBr pellet or ATR) | Dilution in solvent | Minimal to none |
| Speed | Slow (minutes to hours) | Fast (seconds to minutes) | Fast (seconds to minutes) | Fast (seconds to minutes) |
| Water Interference | No (uses deuterated solvents) | Yes (strong absorbance) | No | No (weak scatterer) |
| Key Indicator | ¹H shift of -SO₂NH- proton | S=O and S-N stretching bands | Correct molecular ion peak [M+H]⁺ | Characteristic fingerprint peaks |
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bingol.edu.tr [bingol.edu.tr]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. google.com [google.com]
- 10. Rapid detection of sulfonamide antibiotics residues in swine urine by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis of Novel 4-Bromobenzenesulfonamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the elemental composition of two novel compounds incorporating the 4-bromobenzenesulfonamide moiety. The presented data, derived from recent peer-reviewed studies, offers a benchmark for researchers engaged in the synthesis and characterization of new chemical entities in this class. Detailed experimental protocols for elemental analysis are also provided to support the replication and validation of these findings.
Comparative Elemental Analysis Data
The following table summarizes the theoretical and experimentally determined elemental composition of two recently synthesized 4-bromobenzenesulfonamide derivatives. The close correlation between the calculated and found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) confirms the successful synthesis and purity of these compounds.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide | C₁₅H₁₂BrN₃O₂S₂ | C | 43.91 | 43.99 | (El-Azab, A.S. et al., 2023) |
| H | 2.95 | 2.91 | |||
| N | 10.24 | 10.21 | |||
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | C₁₈H₁₈BrNO₅S | C | 49.55 | Within ±0.4% | (Badria, F.A. et al., 2021)[1] |
| H | 4.16 | Within ±0.4% | |||
| N | 3.21 | Within ±0.4% |
Experimental Protocols
The elemental analyses for the compounds listed above were performed using a CHNS elemental analyzer. The general protocol for such an analysis is outlined below.
General Protocol for CHNS Elemental Analysis
Principle: The method is based on the complete and instantaneous oxidation of the sample by flash combustion. The resulting combustion gases are separated and detected by a thermal conductivity detector (TCD). The instrument is calibrated with standard compounds of known elemental composition.
Instrumentation: A CHNS elemental analyzer, such as a PerkinElmer 2400 Series II CHNS/O Analyzer or a similar instrument, is typically used.
Procedure:
-
Sample Preparation: A small amount of the dried, homogenous sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (around 900-1000 °C) with a constant flow of helium carrier gas and a metered amount of pure oxygen. This leads to the flash combustion of the sample.
-
Reduction and Gas Separation: The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube containing copper to reduce nitrogen oxides to N₂ and to remove excess oxygen. The mixture of gases is then passed through a chromatographic column where they are separated.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the signals and, based on the calibration with a standard of known composition (e.g., acetanilide), calculates the percentage of C, H, N, and S in the original sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of the discussed compounds.
Caption: General workflow from synthesis to elemental analysis of novel compounds.
Caption: Signaling pathway of the elemental analysis process.
References
A Comparative Analysis of Sulfonylating Agents in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. This guide provides a comparative overview of common sulfonylating agents, supported by experimental data, to facilitate informed decisions in synthetic planning and execution.
The introduction of a sulfonyl group (-SO2R) can profoundly influence the biological activity, reactivity, and physicochemical properties of a molecule. Sulfonamides, in particular, are a cornerstone of medicinal chemistry, found in drugs with applications ranging from antibacterials to diuretics and anticancer agents. The choice of the sulfonylating agent dictates not only the efficiency of the sulfonylation reaction but also the characteristics of the final product. This guide focuses on a comparative analysis of commonly employed sulfonyl chlorides, offering insights into their reactivity and providing detailed experimental protocols.
Comparative Performance of Sulfonylating Agents
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is a key determinant of their utility. Electron-withdrawing groups on the aryl ring of the sulfonyl chloride increase the electrophilicity of the sulfur atom, leading to higher reactivity. Conversely, bulky substituents can introduce steric hindrance, slowing the reaction rate.
| Sulfonylating Agent | Structure | Key Features | Expected Reaction Time | Expected Yield |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High reactivity, small steric footprint. | Fast | High |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Widely used, stable, and moderately reactive. | Moderate | High |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Baseline aromatic sulfonyl chloride. | Moderate | High |
| 2-Naphthalenesulfonyl Chloride | C₁₀H₇SO₂Cl | Larger aromatic system, can introduce fluorescent properties. | Moderate | High |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Forms fluorescent sulfonamides, useful for labeling. | Moderate to Slow | Good to High |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | High reactivity due to two electron-withdrawing chlorine atoms.[1] | Fast | Very High[1] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | NO₂C₆H₄SO₂Cl | Highly reactive due to the electron-withdrawing nitro group. The resulting sulfonamide can be readily cleaved. | Very Fast | High |
| 4-Nitrobenzenesulfonyl Chloride | NO₂C₆H₄SO₂Cl | Similar reactivity to the ortho isomer. | Very Fast | High |
| 2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride) | (CH₃)₃C₆H₂SO₂Cl | Sterically hindered, leading to selective reactions.[2] | Slow | Moderate to High[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of sulfonated compounds. Below are representative protocols for the synthesis of sulfonamides and sulfonate esters using sulfonyl chlorides.
Protocol 1: General Synthesis of N-Substituted Sulfonamides
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine or pyridine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Sulfonate Esters from Alcohols
This protocol outlines the conversion of an alcohol to a sulfonate ester, which is a valuable transformation for converting a poor leaving group (hydroxyl) into an excellent one.
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq)
-
Base (e.g., pyridine or triethylamine, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Cold water (for quenching)
-
Cold dilute HCl (for workup)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 eq) to the solution.
-
Slowly add the sulfonyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
Visualizing Synthetic and Biological Pathways
The strategic application of sulfonylating agents is often a key step in the synthesis of biologically active molecules. The following diagrams, rendered using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway where sulfonamides act as inhibitors.
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.
Conclusion
The selection of an appropriate sulfonylating agent is a nuanced decision that depends on a variety of factors including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic and steric properties of the final product. Highly reactive agents like 2,4-dichlorobenzenesulfonyl chloride and the nitrobenzenesulfonyl chlorides are advantageous for reactions with less reactive substrates or when rapid reaction times are required.[1] In contrast, sterically hindered reagents such as mesitylenesulfonyl chloride can offer enhanced selectivity.[2] The protocols and comparative data presented in this guide provide a foundation for researchers to make strategic choices in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
A Comparative Guide to the Synthesis and Application of 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methods for 4-bromobenzenesulfonyl chloride, a key intermediate in organic synthesis, and evaluates its performance against alternative reagents. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
This compound is a versatile reagent widely employed in the synthesis of sulfonamides and sulfonate esters.[1] These functional groups are present in a vast array of biologically active molecules, making this compound a valuable building block in medicinal chemistry and drug development.[2][3] Its utility also extends to its role as a protecting group for amines and as an activating agent in oligonucleotide synthesis.[4][5] This guide will explore the primary synthetic routes to this important compound, compare its reactivity, and provide detailed experimental procedures.
Synthesis of this compound: A Comparative Analysis
The selection of a synthetic method for this compound depends on factors such as starting material availability, desired scale, and safety considerations. The two most common methods are the chlorosulfonation of bromobenzene and the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent.
| Method | Starting Material | Reagents | Typical Reaction Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Chlorosulfonation | Bromobenzene | Chlorosulfonic acid (HSO₃Cl) | 12–15°C initially, then 60°C for 2 hours | ~80-90% | High | Readily available starting material, one-pot reaction. | Use of highly corrosive and moisture-sensitive chlorosulfonic acid.[6] |
| Thionyl Chloride | 4-Bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | Reflux at 40–60°C for 4–6 hours[1] | ~90% | High | Direct conversion from the sulfonic acid.[1] | Requires the sulfonic acid as a starting material, which is often prepared from bromobenzene. |
| From Thiol | 4-Bromothiophenol | H₂O₂, ZrCl₄, in MeCN | 25°C[2] | Good (not specified) | Nearly NMR-grade[2] | Milder conditions. | Starting thiol may be less common than bromobenzene. |
| From Sulfonyl Hydrazide | 4-Bromobenzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) in MeCN | Room temperature, 2 hours | High (not specified) | Good | Utilizes a stable solid precursor. | Requires prior synthesis of the sulfonyl hydrazide. |
Performance in Sulfonamide Synthesis: this compound vs. Alternatives
This compound is a go-to reagent for the synthesis of sulfonamides. However, other arylsulfonyl chlorides can be employed, each with its own reactivity profile. The choice of reagent can be critical, especially when dealing with sensitive substrates.
| Sulfonylating Agent | Amine Substrate | Typical Reaction Conditions | Reported Yield (%) | Key Features |
| This compound | Benzamide | Pyridine, CH₂Cl₂, Room Temperature | High | Provides a bromine handle for further functionalization (e.g., cross-coupling reactions).[7] |
| Benzenesulfonyl chloride | Aniline | Room Temperature, Solvent-Free | Moderate[7] | The parent, unsubstituted sulfonyl chloride. |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Room Temperature, Solvent-Free | Moderate[7] | Widely used for the formation of stable tosylates and sulfonamides. |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | 4-methoxybenzylamine | CH₂Cl₂, triethylamine, 0°C to rt | 98%[7] | The resulting sulfonamide can be readily deprotected under mild conditions (Fukuyama deprotection). |
Experimental Protocols
Method 1: Synthesis of this compound via Chlorosulfonation of Bromobenzene
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[6]
Reagents:
-
Bromobenzene (0.5 moles)
-
Chlorosulfonic acid (2.49 moles)
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, cool 290 g (165 mL, 2.49 moles) of chlorosulfonic acid to approximately 12–15°C in a water bath.
-
Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.
-
Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
-
Collect the precipitated solid, crude this compound, by suction filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Method 2: Synthesis of N-(4-bromobenzenesulfonyl)benzamide
This protocol details the synthesis of a sulfonamide using this compound.[8]
Reagents:
-
Benzamide (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous pyridine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Three-step synthesis of N-(4-bromobenzenesulfonyl)benzamide.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
This compound remains a highly effective and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The chlorosulfonation of bromobenzene is a common and high-yielding method for its preparation, although it requires careful handling of corrosive reagents. For specific applications, such as the introduction of a readily cleavable sulfonamide protecting group, alternative reagents like 2-nitrobenzenesulfonyl chloride may be preferable. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions for the efficient and successful synthesis of their target molecules.
References
A Comparative Guide to HPLC Purity Analysis of Synthesized Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of sulfonamides, ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity and quantitative accuracy. This guide provides an objective comparison of different HPLC methods for the purity analysis of synthesized sulfonamides, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
While HPLC is a primary method for purity assessment, other techniques can also be employed. The choice of method depends on the specific requirements of the analysis.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Retention time (t₋), peak area/height for quantification, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rₑ), presence of impurity spots. | Moderate. | Semi-quantitative at best. | Simple, rapid, low cost, suitable for reaction monitoring. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Retention time, mass-to-charge ratio (m/z), structural information. | Very High (pg to ng/mL). | Excellent, highly specific and sensitive. | Definitive identification of impurities, even at trace levels. | Higher cost and complexity. |
Comparative Performance of HPLC Methods
The performance of an HPLC method for sulfonamide analysis is highly dependent on the chosen stationary phase (column) and mobile phase composition. Below is a comparison of different HPLC conditions reported in the literature for the analysis of various sulfonamides.
| Sulfonamide(s) | Column | Mobile Phase | Detection | Retention Time(s) (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, Sulfamethoxazole | Zorbax Eclipse XDB C18 | Gradient: Acetic acid, Methanol, Acetonitrile | FLD | 9.46 - 21.14 | 34.5 - 79.5 | 41.3 - 89.9 | 79.3 - 114.0 |
| 4-Amino benzene sulphonamide | YMC-Triart C8 (250x4.6 mm, 5µ) | Gradient | UV-Vis & PDA (265 nm) | ~8.4 | 0.066 - 0.067 (µg/mL) | 0.200 - 0.202 (µg/mL) | 85 - 115 |
| Sulphadimidine, Sulphadiazine, Sulphamethoxazole, Trimethoprim | Symmetry C18 (5 µm, 4.6 × 250 mm) | Isocratic | UV (254 nm) | Not Specified | Not Specified | Not Specified | 95.19 - 100.59 |
| Sulfaguanidine, Sulfadiazine, Sulfamerazine, Sulamethazine, Sulfamethoxazol | Not Specified | Gradient: 0.08% acetic acid in water (A), acetonitrile (B), methanol (C) | FLD (Ex: 405 nm, Em: 495 nm) | Not Specified | 13.53 - 23.30 | 26.02 - 40.38 | 77.00 - 121.16 |
| Sulfamethoxazole and synthesized derivative (1a) | C18 (250 x 4.6 mm, 5-µm) | 60 mL distilled water, 35 mL acetonitrile, 5 mL methanol (pH 2.5 with phosphoric acid) | UV (278 nm) | 5.0 (Sulfamethoxazole), 13.5 (Compound 1a) | Not Specified | Not Specified | Not Specified |
| 13 Sulfonamides | ZOBAX Eclipse XDB-C8 | Gradient: Acetonitrile/methanol/0.1% acetic acid | Not Specified | < 5 for 6 sulfonamides | Not Specified | 1.5 - 2.2 | 65.2 - 85.9 |
| 9 Sulfonamides | Agilent ZORBAX Eclipse Plus C18 (4.6 mm × 75 mm, 3.5 µm) | Gradient: Methanol–0.05 M acetate buffer (pH 4.5) | FLD (Ex: 406 nm, Em: 496 nm) | Not Specified | 0.02 - 0.39 (ng/g) | 0.25 - 1.30 (ng/g) | 76.8 - 95.2 |
| 5 Sulfonamides | Zorbax Eclipse XDB C18 (4.6 × 150 mm, 5 µm) | Micellar: 0.05 M sodium dodecyl sulphate, 0.02 M phosphate buffer, and 6% propan-2-ol (pH 3) | DAD (260 nm) | Not Specified | 32.7 - 56.3 (mg/kg) | 54.8 - 98.4 (mg/kg) | 72.7 - 94.7 |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
General HPLC Purity Determination Protocol
This protocol outlines a general procedure for the purity analysis of a synthesized sulfonamide.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide standard and the test sample into separate 10 mL volumetric flasks.[1]
-
Dissolve the contents in a suitable diluent (e.g., methanol or the initial mobile phase composition).
-
Make up the volume to the mark with the diluent to achieve a concentration of ~1 mg/mL.[1]
-
For the detection of minor impurities, a higher concentration (e.g., 10 mg/mL in methanol) may be necessary.[1]
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate, phosphate, or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution is often employed to separate a wide range of impurities.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 5-20 µL.
-
Detection: UV detection is common, with the wavelength set to the absorbance maximum of the sulfonamide (e.g., 254 nm or 265 nm).[2][3] A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.[2]
c. Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram of the test sample.[1]
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol for HPLC with Pre-column Derivatization (Fluorescence Detection)
For enhanced sensitivity, pre-column derivatization with a fluorogenic reagent like fluorescamine can be used.
a. Derivatization Procedure:
-
Prepare solutions of the sulfonamide standard and sample.
-
Add a solution of fluorescamine in a suitable solvent (e.g., acetone).
-
Allow the reaction to proceed for a specified time (e.g., 60-100 minutes).[4]
b. Chromatographic Conditions:
-
Column: As per the general protocol.
-
Mobile Phase: As per the general protocol.
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the fluorescamine-sulfonamide derivative (e.g., Ex: 405-406 nm, Em: 495-496 nm).[4][5]
Visualizations
Caption: Experimental workflow for HPLC purity analysis of synthesized sulfonamides.
Caption: Schematic of a typical HPLC system for sulfonamide analysis.
References
A Comparative Guide to Bioisosteres of Sulfonamides Derived from 4-Bromobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process. This guide provides a comparative analysis of key bioisosteres of sulfonamides originating from the versatile starting material, 4-bromobenzenesulfonyl chloride. We will explore the synthesis, physicochemical properties, and biological activities of the parent 4-bromobenzenesulfonamide scaffold and its bioisosteric analogues, including N-acylsulfonamides, sulfonimidamides, and tetrazoles, with a focus on their potential as carbonic anhydrase inhibitors.
The Parent Scaffold: 4-Bromobenzenesulfonamide
Derivatives of this compound are foundational in the development of a wide array of therapeutic agents. The sulfonamide moiety is a critical pharmacophore, notably for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases (CAs). The 4-bromo substitution provides a handle for further synthetic modification and influences the compound's lipophilicity and electronic properties.
Comparative Analysis of Bioisosteres
The following sections compare the parent 4-bromobenzenesulfonamide with its N-acylsulfonamide, sulfonimidamide, and tetrazole bioisosteres. While a direct head-to-head comparison of these bioisosteres on an identical molecular scaffold is not available in the literature, this guide compiles and compares representative data from studies on structurally related compounds to provide a valuable overview for drug design.
Physicochemical Properties
The acidity (pKa) and lipophilicity (logP) of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the typical effects of bioisosteric replacement on these properties.
| Functional Group | Representative Structure | pKa Range | logP (Calculated) | Key Attributes |
| Sulfonamide | 4-Bromobenzenesulfonamide | ~9-10 | ~1.5-2.0 | Weakly acidic, established zinc-binding group. |
| N-Acylsulfonamide | N-Acetyl-4-bromobenzenesulfonamide | ~2-4 | ~1.0-1.5 | Increased acidity, mimicking carboxylic acids, can enhance potency.[1] |
| Sulfonimidamide | 4-Bromobenzenesulfonimidamide | ~5-8 | ~0.5-1.0 | Tunable acidity, potential for improved permeability and reduced plasma protein binding.[2] |
| Tetrazole | 5-(4-Bromophenyl)-1H-tetrazole | ~4-5 | ~2.0-2.5 | Carboxylic acid isostere, metabolically stable, can improve oral bioavailability. |
Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX, which is implicated in cancer progression. The table below presents a comparison of the inhibitory activity of different bioisosteres against relevant CA isoforms.
| Bioisostere Class | Representative Compound | Target | Inhibition Constant (Ki) | Notes |
| Sulfonamide | Ureido-substituted benzenesulfonamide (U-F) | hCA IX | 45 nM | Highly selective for CA IX over off-target isoforms.[3] |
| N-Acylsulfonamide | N/A | N/A | Data not available | Often explored as carboxylic acid mimics in other target classes. |
| Sulfonimidamide | N/A | N/A | Data not available for direct CA IX comparison | Shown to act as sulfonamide bioisosteres for γ-secretase inhibitors. |
| Tetrazole | N/A | N/A | Data not available for direct CA IX comparison | Widely used as a carboxylic acid bioisostere in various drug classes. |
Note: Direct comparative data for all bioisosteres against CA IX on a 4-bromophenyl scaffold is not available. The data presented is from structurally related compounds to illustrate the potential of each class.
Experimental Protocols
General Synthesis of N-Substituted-4-bromobenzenesulfonamides
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of N-Acyl-4-bromobenzenesulfonamides
This protocol describes the N-acylation of 4-bromobenzenesulfonamide.[4][5]
Materials:
-
4-Bromobenzenesulfonamide
-
Acyl chloride or acid anhydride
-
Pyridine or a Lewis acid catalyst (e.g., ZnCl₂)
-
Anhydrous DCM or solvent-free conditions
Procedure (using acyl chloride):
-
Dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add the acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up the reaction as described in the general sulfonamide synthesis protocol.
Carbonic Anhydrase Inhibition Assay
This is a stopped-flow spectrophotometric assay to determine the inhibition of CA-catalyzed CO₂ hydration.[6]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM, for maintaining ionic strength)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
Test inhibitors dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme and the inhibitor in HEPES buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for complex formation.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated solution containing phenol red.
-
The initial rates of the CA-catalyzed CO₂ hydration are followed by monitoring the change in absorbance of phenol red at 557 nm for 10-100 seconds.
-
Determine inhibition constants (Ki) by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Visualizing Pathways and Workflows
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Under hypoxic conditions, tumor cells upregulate the expression of Carbonic Anhydrase IX (CA IX) via the HIF-1α transcription factor.[12][13][14][15] CA IX, with its extracellular active site, catalyzes the hydration of CO₂ to bicarbonate and protons. This leads to an acidic tumor microenvironment, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[12][13]
Caption: Role of CA IX in regulating tumor pH under hypoxic conditions.
Experimental Workflow: Synthesis of Bioisosteres
The general synthetic workflow for obtaining the parent sulfonamide and its N-acylsulfonamide bioisostere from this compound is depicted below.
Caption: General synthetic routes to sulfonamides and N-acylsulfonamides.
Conclusion
The bioisosteric replacement of the sulfonamide group offers a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates derived from this compound. While N-acylsulfonamides can significantly increase acidity and potentially enhance target engagement, sulfonimidamides provide a means to fine-tune acidity and improve permeability. Tetrazoles, as established carboxylic acid isosteres, offer advantages in terms of metabolic stability. The choice of a particular bioisostere will depend on the specific goals of the drug discovery program, such as improving potency, selectivity, or pharmacokinetic parameters. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers embarking on the design and synthesis of novel sulfonamide-based therapeutic agents.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 13. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Sulfonyl Chloride Protecting Groups for Amines
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of amines, sulfonyl chlorides offer a robust and versatile toolkit, forming stable sulfonamides that can withstand a wide range of reaction conditions. This guide provides a detailed comparison of commonly employed sulfonyl protecting groups, offering experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to Sulfonyl Protecting Groups
Sulfonyl groups are a cornerstone in the protection of amines due to the high stability of the resulting sulfonamide bond.[1] This stability, however, necessitates a careful consideration of the deprotection strategy, as harsh conditions may be required for the more robust groups. The choice of a specific sulfonyl protecting group is therefore a balance between the required stability for subsequent reaction steps and the lability needed for its eventual removal. This guide focuses on a comparative analysis of four widely used sulfonyl protecting groups: p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), methanesulfonyl (Mesyl, Ms), and 2-(trimethylsilyl)ethanesulfonyl (SES).
Comparative Efficacy
The efficacy of a protecting group is determined by its ease of introduction, stability to various reaction conditions, and the efficiency of its removal. The following tables summarize the performance of Tosyl, Nosyl, Mesyl, and SES protecting groups based on these criteria.
Stability of Sulfonamides
Sulfonamides are generally stable to a broad range of reaction conditions. However, their relative stability can be exploited for selective deprotection in complex molecules.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Tosyl (Ts) | Highly Stable[1] | Highly Stable[1] | Generally Stable | Labile (e.g., Na/NH₃, SmI₂)[2] |
| Nosyl (Ns) | Stable | Stable | Generally Stable | Labile to some reducing agents |
| Mesyl (Ms) | Highly Stable | Highly Stable | Generally Stable | Labile (e.g., Mg/MeOH)[1] |
| SES | Stable | Stable | Stable | Stable |
Protection and Deprotection Conditions & Yields
The efficiency of the protection and deprotection steps is critical for the overall success of a synthetic sequence. The following table provides a comparative overview of the conditions and reported yields for the different sulfonyl protecting groups.
| Protecting Group | Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| Tosyl (Ts) | TsCl, base (e.g., pyridine, Et₃N), CH₂Cl₂[3] | >90% | Strong acid (e.g., HBr/AcOH)[4]; Reductive cleavage (e.g., SmI₂/amine/H₂O[2], Na/naphthalene[5]) | 80-95% |
| Nosyl (Ns) | NsCl, base (e.g., pyridine, Et₃N), CH₂Cl₂[6][7] | 90-99% | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃, Cs₂CO₃) in MeCN or DMF[6][7][8] | 85-95% |
| Mesyl (Ms) | MsCl, base (e.g., Et₃N), CH₂Cl₂[9] | >95% | Reductive cleavage (e.g., Mg/MeOH)[1]; Strong acid | 80-90% |
| SES | SES-Cl, base (e.g., Et₃N, NaH), CH₂Cl₂[10] | 85-95% | Fluoride source (e.g., TBAF, CsF) in MeCN or DMF[10] | 80-95% |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the protection and deprotection of amines using Tosyl, Nosyl, Mesyl, and SES chlorides.
Tosyl (Ts) Group
Protection (Tosylation) of a Primary Amine
-
Materials: Primary amine (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.2 eq), pyridine or triethylamine (1.5 eq), and dry dichloromethane (CH₂Cl₂)[3].
-
Procedure:
-
Dissolve the primary amine in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the stirred solution.
-
Add TsCl portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylated amine, which can be further purified by recrystallization or column chromatography.
-
Deprotection of an N-Tosyl Amine using SmI₂
-
Materials: N-tosylated amine (1.0 eq), samarium(II) iodide (SmI₂, 2.2 eq as a 0.1 M solution in THF), an amine (e.g., pyrrolidine, 2.0 eq relative to SmI₂), water (3.0 eq relative to SmI₂), and tetrahydrofuran (THF)[2].
-
Procedure:
-
In a vial under an inert atmosphere, dissolve the N-tosylated amine in THF.
-
Add the SmI₂ solution to the vial.
-
Add water, followed by the amine (e.g., pyrrolidine). The reaction is typically instantaneous.
-
Quench the reaction with a saturated solution of K₂CO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Nosyl (Ns) Group (Fukuyama Amine Synthesis)
Protection (Nosylation) of a Primary Amine
-
Materials: Primary amine (1.0 eq), 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq), triethylamine (1.1 eq), and dichloromethane (CH₂Cl₂)[7].
-
Procedure:
-
To a stirred solution of the primary amine and triethylamine in CH₂Cl₂ at 0 °C, add 2-nitrobenzenesulfonyl chloride portion-wise[7].
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by chromatography[7].
-
Deprotection of an N-Nosyl Amine
-
Materials: N-nosylated amine (1.0 eq), thiophenol (2.5 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile (MeCN) or N,N-dimethylformamide (DMF)[6].
-
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine in MeCN or DMF.
-
Add thiophenol and potassium carbonate to the solution[6].
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 1-4 hours, monitoring the reaction by TLC[8].
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic extracts sequentially with 1M NaOH solution to remove excess thiophenol, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine[6].
-
Mesyl (Ms) Group
Protection (Mesylation) of a Primary Amine
-
Materials: Primary amine (1.0 eq), methanesulfonyl chloride (MsCl, 1.1 eq), triethylamine (1.5 eq), and dichloromethane (CH₂Cl₂)[9].
-
Procedure:
-
To a solution of the alcohol in CH₂Cl₂ containing triethylamine at 0 °C to -10 °C, add methanesulfonyl chloride over 5-10 minutes[9].
-
Stir for an additional 10-15 minutes to complete the reaction.
-
Transfer the reaction mixture to a separatory funnel and extract with ice water, followed by cold 10% HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated product[9].
-
Deprotection of an N-Mesyl Amine Deprotection of N-mesyl amides often requires harsh conditions, similar to N-tosyl amides. Reductive cleavage is a common method.
-
Materials: N-mesylated amine (1.0 eq), magnesium turnings (excess), and methanol (MeOH).
-
Procedure:
-
To a solution of the N-mesylated amine in methanol, add magnesium turnings.
-
The reaction may require heating (reflux) to proceed at a reasonable rate.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
2-(Trimethylsilyl)ethanesulfonyl (SES) Group
Protection of a Primary Amine with SES-Cl
-
Materials: Primary amine (1.0 eq), 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.1 eq), triethylamine (1.5 eq), and dichloromethane (CH₂Cl₂)[10].
-
Procedure:
-
Dissolve the primary amine and triethylamine in CH₂Cl₂ at 0 °C.
-
Slowly add SES-Cl to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product can be purified by chromatography.
-
Deprotection of an N-SES Amine
-
Materials: N-SES protected amine (1.0 eq), tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF), and acetonitrile (MeCN)[10].
-
Procedure:
-
Dissolve the N-SES protected amine in acetonitrile.
-
Add the TBAF solution and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between the different protecting group strategies.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Green Chemistry Approaches for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a cornerstone in medicinal chemistry, has traditionally relied on methods that often involve hazardous reagents and volatile organic solvents. The principles of green chemistry are driving a paradigm shift towards more sustainable and environmentally benign synthetic routes. This guide provides a comparative overview of emerging green approaches to sulfonamide synthesis, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes the key performance indicators of various green and traditional methods for sulfonamide synthesis, offering a clear comparison of their efficiency and environmental impact.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Traditional Method | Sulfonyl chloride, Pyridine | Dichloromethane (DCM) | RT | 2-12 | 70-95 | Well-established, broad substrate scope |
| Oxidative Chlorination [1][2] | NaDCC·2H₂O | Water, EtOH, Glycerol | RT | 0.5-2 | 85-98 | Use of sustainable solvents, mild conditions, simple filtration workup.[1][2] |
| One-pot from Nitroarenes [3] | Diboronic acid, Iodine | Methanol/Water | 60 | 12 | 60-85 | Avoids sulfonyl chlorides, uses readily available starting materials.[3] |
| Electrochemical Synthesis [4] | Electricity | Hexafluoroisopropanol | RT | N/A | 50-90 | Metal-free, avoids harsh oxidants, direct C-H functionalization.[4] |
| Magnetic Nanocatalyst (Pd) [5] | Fe₃O₄@SiO₂-Picolylamine-Pd | H₂O/EtOH | 80 | 1-2 | 90-98 | High efficiency, catalyst recyclability, simple magnetic separation.[5][6] |
| Magnetic Nanocatalyst (Ru) [7] | nano-Ru/Fe₃O₄ | Toluene | 110 | 24 | >80 | Direct coupling of alcohols and sulfonamides, high atom economy.[7] |
| Mechanochemical Synthesis [8] | NaOCl·5H₂O, Lewis Acid | Solvent-free | RT | 0.5-1 | 75-95 | Eliminates bulk solvent use, rapid reaction times.[8] |
| Catalyst-Free Aqueous Synthesis [9] | None | Water or Ethanol | RT-Reflux | 0.5-3 | 90-98 | Simple, avoids catalysts, uses green solvents.[9] |
| PEG-400 Mediated Synthesis [10] | K₂CO₃ | PEG-400 | 120 | 2 | 72-88 | Use of a recyclable, non-toxic solvent.[10] |
Experimental Protocols
Oxidative Chlorination in Water[1][2]
This protocol describes a general, mild, and environmentally friendly method for synthesizing sulfonamides from thiols and amines in water.
Materials:
-
Thiol (1 mmol)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.1 mmol)
-
Amine (1.2 mmol)
-
Water (5 mL)
Procedure:
-
A mixture of the thiol (1 mmol) and NaDCC·2H₂O (1.1 mmol) in water (5 mL) is stirred at room temperature for 30 minutes.
-
The corresponding amine (1.2 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the solid product is collected by filtration, washed with water, and dried to afford the pure sulfonamide.
One-Pot Synthesis using a Magnetic Palladium Nanocatalyst[5]
This method utilizes a magnetically separable palladium catalyst for the efficient one-pot synthesis of N-arylsulfonamides.
Materials:
-
Arylboronic acid (1 mmol)
-
Arylamine (1.2 mmol)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 mmol)
-
Fe₃O₄@SiO₂-Picolylamine-Pd catalyst (2 mol%)
-
Ethanol/Water (1:1, 4 mL)
Procedure:
-
To a reaction vessel, add arylboronic acid (1 mmol), arylamine (1.2 mmol), DABSO (0.6 mmol), and the Fe₃O₄@SiO₂-Picolylamine-Pd catalyst (2 mol%).
-
Add the ethanol/water (1:1, 4 mL) solvent mixture.
-
The reaction mixture is stirred at 80°C for 1-2 hours.
-
After completion of the reaction (monitored by TLC), the catalyst is separated from the hot reaction mixture using an external magnet.
-
The supernatant is decanted, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Mechanochemical Solvent-Free Synthesis[8]
This protocol outlines a solvent-free approach to sulfonamide synthesis using ball milling.
Materials:
-
Disulfide (1 mmol)
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) (2.2 mmol)
-
Solid acidic catalyst (e.g., Amberlyst-15, 10 mol%)
-
Amine (2.2 mmol)
-
Lewis acid (e.g., ZnCl₂, 1.1 mmol)
Procedure:
-
In a milling jar, combine the disulfide (1 mmol), NaOCl·5H₂O (2.2 mmol), and the solid acidic catalyst.
-
Mill the mixture at room temperature for 30 minutes.
-
Add the amine (2.2 mmol) and the Lewis acid (1.1 mmol) to the jar.
-
Continue milling for another 30-60 minutes.
-
The reaction progress is monitored by taking small aliquots and analyzing by TLC.
-
After completion, the solid mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the sulfonamide.
Visualizing the Green Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described green chemistry approaches to sulfonamide synthesis.
Caption: Comparative workflow of oxidative chlorination and magnetic nanocatalyst synthesis of sulfonamides.
Caption: Logical decision-making workflow for selecting a green sulfonamide synthesis method.
References
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Based on magnetically recoverable catalysts: a green strategy to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
A Cost-Benefit Analysis of 4-Bromobenzenesulfonyl Chloride in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of reagents is a critical decision that directly impacts process efficiency, cost-effectiveness, and safety. Arylsulfonyl chlorides are a vital class of reagents, primarily used for the synthesis of sulfonamides, a common motif in many pharmaceutical agents. This guide provides a comprehensive cost-benefit analysis of 4-bromobenzenesulfonyl chloride and compares its performance against three common alternatives: p-toluenesulfonyl chloride (tosyl chloride), benzenesulfonyl chloride, and 4-nitrobenzenesulfonyl chloride (nosyl chloride).
At a Glance: Cost and Performance Comparison
The selection of a sulfonylating agent is a trade-off between cost, reactivity, and the desired functionalities in the final product. The following table summarizes the key quantitative data for this compound and its alternatives. Prices are estimates for bulk quantities and are subject to market fluctuations.
| Reagent | Typical Bulk Price (USD/kg) | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| This compound | ~ $1000[1] | 255.52 | - Introduces a bromine atom for further functionalization (e.g., cross-coupling reactions).[2] - Good leaving group ability of the corresponding sulfonate. | - High cost compared to alternatives. - Corrosive and moisture-sensitive.[1] |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | ~ $2.80 - $3.50[3][4] | 190.65 | - Widely available and relatively low cost. - The tosyl group is a well-established protecting group. | - Can be a solid, which may require heating for dissolution in some solvents. - Corrosive and moisture-sensitive.[3] |
| Benzenesulfonyl Chloride | ~ $2.15 - $2.50[5] | 176.62 | - Lowest cost among the common alternatives. - Simple aromatic structure. | - Corrosive, lachrymator, and can cause severe burns.[6] - Generates HCl byproduct. |
| 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | ~ $18.00[7] | 221.61 | - The nosyl group is readily cleaved under mild conditions, making it an excellent protecting group.[8] - The nitro group activates the ring for nucleophilic aromatic substitution. | - Higher cost than tosyl chloride and benzenesulfonyl chloride. - Corrosive and moisture-sensitive.[9] |
Performance in Sulfonamide Synthesis: A Comparative Overview
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry. The reactivity of the sulfonyl chloride and the reaction conditions can significantly influence the yield and purity of the final product. The following table provides a comparative overview of the performance of the four sulfonyl chlorides in the synthesis of a representative sulfonamide, N-phenylsulfonamide, from aniline.
| Reagent | Typical Reaction Conditions | Typical Yield (%) | Notes |
| This compound | Pyridine, CH2Cl2, Room Temperature | ~85-95 | The reaction is generally high-yielding. The resulting sulfonamide can be used in further synthetic steps utilizing the bromine atom. |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Pyridine or Triethylamine, CH2Cl2, 0°C to Room Temperature | ~90-98 | A very common and efficient reaction. Often used for the protection of amines. |
| Benzenesulfonyl Chloride | Aqueous NaOH, Room Temperature | ~90-98[10][11][12] | High yields can be achieved under Schotten-Baumann conditions.[10][11][12] |
| 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) | Pyridine, CH2Cl2, Room Temperature | ~95 | The nosyl group is easily removed, making this reagent ideal for protecting group strategies.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and scaling up synthetic procedures. Below are representative protocols for the synthesis of N-phenylsulfonamide using each of the four sulfonyl chlorides.
Protocol 1: Synthesis of N-Phenyl-4-bromobenzenesulfonamide
Materials:
-
Aniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq) at room temperature.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[13]
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure N-phenyl-4-bromobenzenesulfonamide.
Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide
Materials:
-
Aniline
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure N-phenyl-p-toluenesulfonamide.
Protocol 3: Synthesis of N-Phenylbenzenesulfonamide
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a flask, combine aniline (1.0 eq) and 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, acidify the initial aqueous layer with concentrated HCl to precipitate any remaining product, which can be collected by filtration.
-
Recrystallize the combined crude product from a suitable solvent.
Protocol 4: Synthesis of N-Phenyl-4-nitrobenzenesulfonamide
Materials:
-
Aniline
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, dissolve aniline (1.0 eq) in dichloromethane and add pyridine (1.2 eq).
-
Cool the mixture to 0°C.
-
Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Work-up the reaction by washing with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by recrystallization.
Visualizing the Synthetic Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical sulfonamide synthesis pathway and a general experimental workflow for large-scale production.
Caption: General reaction pathway for sulfonamide synthesis.
Caption: General experimental workflow for large-scale sulfonamide synthesis.
Safety Considerations for Large-Scale Synthesis
All four sulfonyl chlorides are corrosive, moisture-sensitive, and can cause severe skin and eye damage.[1][6][9] When handling these reagents on a large scale, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4] The reactions should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive vapors. The addition of the sulfonyl chloride to the amine solution is often exothermic and should be done in a controlled manner, with external cooling if necessary, to prevent runaway reactions. The byproduct of the reaction is hydrochloric acid, which is neutralized by the base. Proper quenching and waste disposal procedures must be followed.
Conclusion
The choice of a sulfonyl chloride for large-scale synthesis is a multifaceted decision.
-
This compound is the reagent of choice when the introduction of a bromine handle for subsequent chemical transformations is desired. However, its high cost is a significant drawback for large-scale production unless the downstream value justifies the expense.
-
p-Toluenesulfonyl chloride (Tosyl chloride) offers a good balance of cost and reactivity and is a workhorse reagent for the synthesis of stable sulfonamides and for amine protection.
-
Benzenesulfonyl chloride is the most cost-effective option for introducing a simple phenylsulfonyl group. Its high reactivity and low cost make it attractive for the synthesis of simple sulfonamides where no further functionalization on the aromatic ring is needed.
-
4-Nitrobenzenesulfonyl chloride (Nosyl chloride) is a premium reagent, primarily used when the sulfonamide is an intermediate that requires a readily cleavable protecting group. Its higher cost makes it less suitable for the final API unless the nosyl group itself is part of the desired molecule.
Ultimately, the optimal choice will depend on the specific synthetic route, the target molecule's requirements, and a thorough economic evaluation of the entire process. This guide provides the foundational data and protocols to aid researchers and process chemists in making an informed decision.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. Page loading... [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Bromobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromobenzenesulfonyl chloride (CAS No. 98-58-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and may be corrosive to metals.[3][4] Inhalation can cause severe irritation of the respiratory tract.[5] Ingestion may lead to severe and permanent damage to the digestive tract.[3][5]
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory situations.
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical safety goggles- Laboratory coat- Face shield (if splashing is a risk)- Use of a chemical fume hood is highly recommended |
| Large-Scale Operations or Spills | - Chemical-resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 respirator for dust, or an air-purifying respirator with appropriate cartridges for vapors)[6][7][8] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to beige solid/powder[1][3] |
| Molecular Formula | C6H4BrClO2S[2][3] |
| Molecular Weight | 255.51 g/mol [2][3] |
| Melting Point | 73-77 °C[1][6] |
| Boiling Point | 153 °C @ 15 mmHg[1][6] |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; insoluble in water[9] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, well-ventilated area designated as a corrosives area.[1][5]
-
Keep the container tightly closed and protected from moisture and water.[5][10]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3]
3.2. Handling
-
All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and accumulation of dust.[5][10]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapor.[5]
-
Use appropriate PPE as outlined in Table 1.
-
An eyewash station and a safety shower must be readily accessible.[5]
3.3. Spill Management
-
Small Spills: Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Ensure the area is well-ventilated.
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash clothing before reuse.[5] Destroy contaminated shoes.[5] Seek immediate medical attention.[5] |
| Inhalation | Remove to fresh air.[5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated items (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect any liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1][3] Do not empty into drains.[1][3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 98-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. trimaco.com [trimaco.com]
- 9. CAS 98-58-8: this compound | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
